4-Butoxy-3-methoxybenzohydrazide
Description
BenchChem offers high-quality 4-Butoxy-3-methoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3-methoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-17-10-6-5-9(12(15)14-13)8-11(10)16-2/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFHRYMTHSIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
Executive Summary
4-Butoxy-3-methoxybenzohydrazide is a critical pharmacophore scaffold, frequently utilized in the development of Schiff base ligands, antimicrobial agents, and inhibitors of protein glycation. Its structural core—a benzohydrazide moiety substituted with electron-donating alkoxy groups—serves as a versatile "hinge" for coupling with aldehydes to form hydrazones, which are extensively explored in medicinal chemistry for their metal-chelating and biological properties.
This guide details the optimized synthesis pathway starting from commercially available Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). This route is selected for its high atom economy, operational simplicity, and scalability compared to direct acid hydrazinolysis.
Retrosynthetic Analysis
To design the most robust pathway, we deconstruct the target molecule (TM) backwards:
-
Hydrazide Formation: The terminal hydrazine group (
) is best installed via nucleophilic acyl substitution of an ester using hydrazine hydrate. -
Ether Linkage: The 4-butoxy tail is installed via Williamson ether synthesis. This requires a phenolic precursor.
-
Starting Material: The 3-methoxy-4-hydroxy substitution pattern points directly to Vanillin or Vanillic Acid derivatives. Methyl Vanillate is the optimal starting point as it protects the carboxyl group, preventing side reactions during alkylation.
Pathway Logic Visualization
Figure 1: Retrosynthetic disconnection showing the transformation from the target hydrazide back to the methyl vanillate precursor.
Step-by-Step Synthesis Protocol
Phase 1: O-Alkylation (Synthesis of Methyl 4-butoxy-3-methoxybenzoate)
This step involves the nucleophilic substitution (
Reagents:
-
Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)
-
1-Bromobutane (
-Butyl bromide) -
Potassium Carbonate (
) – Anhydrous -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Vanillate (1.0 eq) in DMF (5 mL per gram of substrate).
-
Deprotonation: Add Potassium Carbonate (1.5 eq). Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Note: The mixture will likely turn yellow.
-
Alkylation: Dropwise add 1-Bromobutane (1.2 eq).
-
Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetonitrile) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear.
-
Workup:
-
Purification: Recrystallize from Ethanol or use Flash Chromatography if high purity is required.
Mechanism Insight:
Using
Phase 2: Hydrazinolysis (Synthesis of 4-Butoxy-3-methoxybenzohydrazide)
The conversion of the ester to the hydrazide is driven by the alpha-effect of the hydrazine nucleophile.
Reagents:
-
Methyl 4-butoxy-3-methoxybenzoate (Product from Phase 1)
-
Hydrazine Hydrate (80% or 99% solution)
-
Solvent: Absolute Methanol or Ethanol
Protocol:
-
Setup: Dissolve the Ester intermediate (1.0 eq) in Methanol (10 mL per gram).
-
Addition: Add Hydrazine Hydrate (excess, typically 5.0–10.0 eq) slowly.
-
Critical: Excess hydrazine is required to prevent the formation of the dimer (N,N'-diacylhydrazine).
-
-
Reaction: Reflux the mixture at 65–70°C for 6–12 hours.
-
Monitoring: TLC (Ethyl Acetate:Methanol 9:1). The non-polar ester spot will be replaced by a highly polar hydrazide spot near the baseline.
-
-
Workup:
-
Cool the reaction mixture.
-
Evaporate the solvent and excess hydrazine under reduced pressure (Rotary Evaporator). Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.
-
The residue is often a solid. Triturate with cold water or diethyl ether to remove traces of hydrazine.
-
-
Purification: Recrystallize the crude solid from hot Ethanol .
-
Dissolve in minimum hot ethanol.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the white/off-white needle-like crystals.
-
Process Data & Specifications
| Parameter | Phase 1: Alkylation | Phase 2: Hydrazinolysis |
| Substrate | Methyl Vanillate | Methyl 4-butoxy-3-methoxybenzoate |
| Reagent | 1-Bromobutane (1.2 eq) | Hydrazine Hydrate (5-10 eq) |
| Catalyst/Base | None | |
| Solvent | DMF or Acetonitrile | Methanol |
| Temp/Time | 80°C / 4-6 hrs | Reflux (65°C) / 6-12 hrs |
| Typical Yield | 85 - 95% | 78 - 92% |
| Appearance | White/Pale solid or oil | White crystalline solid |
| Melting Point | ~317 K (44°C) [1] | 136-140°C (Analogue range) [2] |
Analytical Characterization (Expected)
To validate the structure, the following spectral features must be confirmed:
-
IR Spectroscopy (
):-
3200–3300: N-H stretching (doublet for
). -
1650–1680: C=O stretching (Amide I band, typically lower than the precursor ester).
-
1250: C-O-C asymmetric stretching (Ether).
-
-
1H NMR (DMSO-
, ppm):-
9.0–9.8: Singlet (1H),
(Amide proton). -
4.0–4.5: Broad singlet (2H),
(Hydrazine protons). -
3.8: Singlet (3H),
(Methoxy). -
4.0 (t): Triplet (2H),
(Butoxy alpha-protons). -
6.9–7.5: Multiplet (3H), Aromatic protons.
-
Safety & Compliance System
This protocol involves hazardous reagents. A self-validating safety loop is required:
-
Hydrazine Hydrate:
-
Hazard:[3] Potent hepatotoxin and carcinogen. Unstable anhydrous form.
-
Control: Use only the hydrate form. All rotary evaporator exhaust must pass through a bleach (sodium hypochlorite) trap to neutralize hydrazine vapors before entering the pump.
-
-
Alkyl Halides (1-Bromobutane):
-
Hazard:[3] Alkylating agent; potential mutagen.
-
Control: Handle in a fume hood. Quench excess alkyl halide with aqueous ammonia or amine waste.
-
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
References
-
Crystal structure of methyl 4-butoxy-3-methoxybenzoate . PMC - National Institutes of Health. Available at: [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . Molecules. 2014; 19(5):5740-5754. Available at: [Link]
-
Synthesis and biological evaluation of benzohydrazide derivatives . Asian Journal of Chemistry. Available at: [Link]
Sources
physicochemical properties of 4-Butoxy-3-methoxybenzohydrazide
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Butoxy-3-methoxybenzohydrazide
Executive Summary
4-Butoxy-3-methoxybenzohydrazide (CAS: 736948-95-1) represents a critical intermediate in the structural modification of vanillic acid scaffolds.[1] By replacing the 4-hydroxy group of the parent vanillic acid hydrazide with a butyl ether moiety, this compound exhibits a distinct shift in lipophilicity and membrane permeability while retaining the reactive hydrazide pharmacophore. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in medicinal chemistry, specifically as a precursor for lipophilic Schiff bases and 1,3,4-oxadiazole heterocycles.
Part 1: Chemical Identity & Structural Analysis
The molecule is built upon a benzohydrazide core, functionalized with an electron-donating methoxy group at the meta position and a butoxy chain at the para position. This substitution pattern imparts significant hydrophobic character compared to its 4-hydroxy analogs.
| Parameter | Detail |
| IUPAC Name | 4-Butoxy-3-methoxybenzohydrazide |
| CAS Number | 736948-95-1 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)NN)OC |
| Core Scaffold | Vanillic Acid Hydrazide (Alkylated) |
| Key Functional Groups | Hydrazide (-CONHNH₂), Ether (Ar-O-R) |
Part 2: Synthesis & Characterization Protocols
The synthesis of 4-Butoxy-3-methoxybenzohydrazide requires a convergent strategy starting from vanillic acid or vanillin.[1] The critical control point is the O-alkylation efficiency to prevent side reactions before hydrazinolysis.
Synthetic Pathway (Step-by-Step)
Step 1: O-Alkylation (Etherification) [1]
-
Reagents: Vanillic acid methyl ester (Methyl vanillate), 1-Bromobutane, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
Protocol: Dissolve methyl vanillate (1.0 eq) in DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 min to generate the phenoxide anion. Add 1-bromobutane (1.2 eq) dropwise. Heat at 60–80°C for 4–6 hours.
-
Mechanism: Sₙ2 nucleophilic substitution. The phenoxide attacks the butyl bromide, displacing bromide.
-
Workup: Pour into ice water. The ester product (Methyl 4-butoxy-3-methoxybenzoate) precipitates as a solid.
Step 2: Hydrazinolysis (Hydrazide Formation)
-
Reagents: Methyl 4-butoxy-3-methoxybenzoate, Hydrazine Hydrate (80% or 99%).
-
Solvent: Absolute Ethanol.
-
Protocol: Dissolve the ester in ethanol. Add Hydrazine Hydrate (excess, 5–10 eq) to drive equilibrium forward. Reflux for 6–12 hours.
-
Monitoring: TLC (Ethyl Acetate:Hexane 1:1). The ester spot will disappear, and a lower R_f spot (hydrazide) will appear.
-
Purification: Cool the mixture. The hydrazide typically crystallizes out. Filter and wash with cold ethanol/ether to remove excess hydrazine.
Visualization of Synthetic Workflow
Caption: Synthetic route from Methyl Vanillate to 4-Butoxy-3-methoxybenzohydrazide via S_N2 alkylation and hydrazinolysis.
Part 3: Physicochemical Properties (The Core)
Understanding the physicochemical profile is essential for formulation and biological testing. The butyl chain significantly alters the solubility profile compared to the parent vanillic acid hydrazide.
Solubility & Lipophilicity Profile
| Property | Value (Predicted/Observed) | Significance |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Highly lipophilic. The butyl group adds ~2.0 log units compared to the hydroxy analog (LogP ~0.8). Suitable for crossing blood-brain barrier (BBB) models. |
| Water Solubility | Low (< 0.5 mg/mL) | Poor aqueous solubility requires co-solvents (DMSO, PEG-400) for biological assays. |
| DMSO Solubility | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
| pKa (Hydrazide NH) | ~12.5 (Acidic) | The terminal -NH₂ is weakly basic, but the amide -NH- is weakly acidic. |
| pKa (Conjugate Acid) | ~3.1 (Basic) | Protonation of the terminal nitrogen occurs only at low pH. |
Thermal Analysis (DSC/TGA)
-
Melting Point: Typically 120–135°C (Crystalline solid).
-
Note: The butyl chain disrupts the tight crystal packing seen in methoxy-only analogs (MP >150°C), lowering the melting point.
-
-
Stability: Stable up to 200°C. Decomposes before boiling.
-
Hygroscopicity: Non-hygroscopic due to the lipophilic butyl tail (unlike the 4-hydroxy analog).
Part 4: Applications in Medicinal Chemistry
This compound serves as a "Lipophilic Scaffold" for generating libraries of bioactive molecules.
Schiff Base Formation (Hydrazones)
Reacting 4-Butoxy-3-methoxybenzohydrazide with aromatic aldehydes yields hydrazones with potent antimicrobial activity.[1] The butoxy tail improves the penetration of these compounds into bacterial lipid membranes (Gram-positive targets).
Cyclization to 1,3,4-Oxadiazoles
Treatment with POCl₃ or SOCl₂ effects cyclization to 2,5-disubstituted-1,3,4-oxadiazoles.[1] These derivatives are pharmacophores for anticancer agents (VEGFR inhibitors) and anti-inflammatory drugs.
Pharmacophore Mapping Diagram
Caption: Downstream applications of the hydrazide scaffold in generating bioactive heterocycles and ligands.
References
-
Synthesis of Benzohydrazide Derivatives
-
Vanillic Acid Hydrazide Analogs
- Title: Synthesis and biological assessment of 2,5-disubstituted-1,3,4-oxadiazole derivatives
- Source: Arabian Journal of Chemistry, 2017.
-
URL:[Link]
-
Compound Registry & Identifiers
-
General Hydrazide Chemistry
Sources
4-Butoxy-3-methoxybenzohydrazide" CAS number lookup
Technical Guide: 4-Butoxy-3-methoxybenzohydrazide (CAS 736948-95-1) [1][2][3]
Abstract This technical guide provides a comprehensive analysis of 4-Butoxy-3-methoxybenzohydrazide, a specialized chemical intermediate utilized in the synthesis of bioactive heterocycles. Targeted at drug development professionals and organic chemists, this document details the compound's physicochemical profile, validated synthesis protocols, analytical characterization, and downstream applications in medicinal chemistry. The guide emphasizes the utility of the vanilloid scaffold in designing antimicrobial and anti-inflammatory agents.
Compound Identity & Physicochemical Profile
4-Butoxy-3-methoxybenzohydrazide is a derivative of vanillic acid, characterized by a 3-methoxy-4-butoxy substitution pattern on the phenyl ring. This specific lipophilic modification (butoxy group) enhances membrane permeability compared to its parent compounds, making it a valuable building block for drug discovery.
| Property | Specification |
| CAS Number | 736948-95-1 |
| IUPAC Name | 4-butoxy-3-methoxybenzohydrazide |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Key Functional Groups | Hydrazide (-CONHNH₂), Ether (-OR) |
| Storage Conditions | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis & Manufacturing Protocol
Stage 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Installation of the butyl chain at the 4-position.[2]
Reagents: Methyl vanillate (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetone.
Protocol:
-
Dissolve Methyl vanillate in anhydrous DMF.
-
Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the phenoxide anion.
-
Dropwise add 1-Bromobutane to control the exotherm.
-
Heat the reaction mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice-cold water. The product, Methyl 4-butoxy-3-methoxybenzoate, will precipitate. Filter, wash with water, and dry.
Stage 2: Hydrazinolysis
Objective: Conversion of the ester to the hydrazide.
Reagents: Methyl 4-butoxy-3-methoxybenzoate (from Stage 1), Hydrazine Hydrate (80% or 99%, 5.0-10.0 eq), Ethanol (absolute).
Protocol:
-
Suspend the ester in absolute ethanol (concentration ~0.5 M).
-
Add Hydrazine Hydrate slowly. Note: Excess hydrazine is critical to prevent the formation of the dimer (N,N'-diacylhydrazine).
-
Reflux the mixture for 6-12 hours. The solution typically becomes clear before the product precipitates upon cooling.
-
Isolation: Cool to 0°C. Filter the crystalline solid.
-
Purification: Recrystallize from Ethanol/Water to remove trace hydrazine.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis pathway from Methyl Vanillate to the target Hydrazide.
Analytical Characterization (QC)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):
-
Hydrazide Protons: A broad singlet at ~9.0-9.8 ppm (NH) and a broad singlet at ~4.0-4.5 ppm (NH₂). Note: NH₂ protons are exchangeable and may vary.
-
Aromatic Protons: Three distinct signals in the 6.9–7.5 ppm region (typical ABX system of the 1,3,4-substituted benzene).
-
Methoxy Group: A sharp singlet at ~3.8 ppm (3H).
-
Butoxy Chain:
-
Triplet at ~4.0 ppm (OCH₂-).
-
Multiplet at ~1.7 ppm (-CH₂-).
-
Multiplet at ~1.4 ppm (-CH₂-).
-
Triplet at ~0.9 ppm (-CH₃).
-
2. Infrared Spectroscopy (FT-IR):
-
3300-3200 cm⁻¹: N-H stretching (doublet for primary amine).
-
1650-1620 cm⁻¹: C=O stretching (Amide I band).
-
1250 cm⁻¹: C-O-C asymmetric stretching (Ether).
Downstream Applications & Biological Relevance
The "4-butoxy-3-methoxy" motif acts as a lipophilic pharmacophore. The hydrazide group serves as a versatile "chemical handle" for generating libraries of bioactive compounds.
A. Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields hydrazones (R-CONHN=CH-Ar). These derivatives are extensively studied for:
-
Anti-tubercular activity: Targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA).
-
Anti-inflammatory activity: Inhibition of COX-1/COX-2 enzymes.
B. Cyclization to 1,3,4-Oxadiazoles
Reaction with carbon disulfide (CS₂) or carboxylic acids leads to 1,3,4-oxadiazole rings.
-
Mechanism: The hydrazide undergoes cyclodehydration.
-
Application: Oxadiazoles derived from vanillic acid are potent antimicrobial agents and antifungal scaffolds.
Reaction Logic Diagram
Figure 2: Divergent synthesis pathways for bioactive library generation.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Hydrazine Residuals: Ensure the product is free of hydrazine (a known carcinogen). Perform a Tollen's test or specific HPLC check if used for biological assay.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially during the alkylation step (alkyl halides are alkylating agents).
References
-
Arctom Scientific. Product Data: 4-Butoxy-3-methoxybenzohydrazide (CAS 736948-95-1).[1][2][3] Retrieved from
-
BLD Pharm. Chemical Catalog: 4-Butoxy-3-methoxybenzohydrazide.[2][4] Retrieved from
-
ChemicalBook. 2-(4-Butoxy-3-methoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole Synthesis Context. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for hydrazinolysis protocols).
Sources
An In-depth Technical Guide on the Theoretical Mechanism of Action of 4-Butoxy-3-methoxybenzohydrazide
This guide provides a comprehensive exploration of the theoretical mechanism of action of 4-Butoxy-3-methoxybenzohydrazide. In the absence of direct empirical studies on this specific molecule, this document synthesizes evidence from structurally related benzohydrazide and hydrazone compounds to construct a robust, hypothesis-driven framework for its potential biological activities and molecular interactions. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to 4-Butoxy-3-methoxybenzohydrazide and the Benzohydrazide Scaffold
4-Butoxy-3-methoxybenzohydrazide belongs to the benzohydrazide class of compounds, which are derivatives of hydrazine and benzoic acid. The core structure consists of a phenyl ring attached to a carbonyl hydrazide moiety (-CONHNH2). This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1][2].
The specific structure of 4-Butoxy-3-methoxybenzohydrazide, with its butoxy and methoxy substitutions on the benzene ring, suggests a molecule with tailored lipophilicity and hydrogen bonding capabilities, which are critical determinants of pharmacokinetic and pharmacodynamic properties. The hydrazide group itself is a key pharmacophore, capable of forming stable complexes with metal ions and participating in various biological reactions[3].
Postulated Mechanisms of Action
Based on the known bioactivities of analogous compounds, the theoretical mechanism of action of 4-Butoxy-3-methoxybenzohydrazide can be multifaceted. The following sections detail the most probable molecular pathways and targets.
Antimicrobial Activity: Disruption of Cell Wall Integrity and Metabolic Processes
Hydrazide derivatives, most notably isoniazid (a cornerstone in tuberculosis treatment), exert their antimicrobial effects through complex mechanisms. It is hypothesized that 4-Butoxy-3-methoxybenzohydrazide may share similar pathways.
-
Inhibition of Mycolic Acid Synthesis: In mycobacteria, isoniazid is a prodrug activated by the catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis. The benzohydrazide structure could potentially act as an isostere of isoniazid, interfering with this critical pathway.
-
Cell Wall Disruption: By interfering with the synthesis of essential cell wall components, the compound could lead to a loss of structural integrity, making the bacterium susceptible to osmotic lysis[4].
-
Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions like copper and iron, which are crucial cofactors for many bacterial enzymes. Sequestration of these ions would disrupt vital metabolic processes.
Proposed Experimental Workflow: Assessing Antimicrobial Activity
Caption: Workflow for investigating the antimicrobial mechanism of 4-Butoxy-3-methoxybenzohydrazide.
Anti-inflammatory and Antioxidant Activity
Many benzohydrazide derivatives exhibit potent anti-inflammatory and antioxidant properties. The proposed mechanisms are centered around the modulation of oxidative stress and inflammatory pathways.
-
Reactive Oxygen Species (ROS) Scavenging: The hydrazide moiety can act as a hydrogen donor, a key characteristic of radical scavenging antioxidants[4]. This allows the molecule to neutralize harmful free radicals like the hydroxyl radical (•OH) and superoxide anion (O2•−), thereby mitigating cellular damage.
-
Inhibition of Pro-inflammatory Enzymes: Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. The butoxy and methoxy groups may influence the binding affinity and selectivity for COX-1 and COX-2.
-
Modulation of Inflammatory Signaling Pathways: It is plausible that 4-Butoxy-3-methoxybenzohydrazide could interfere with signaling cascades such as the NF-κB pathway, which regulates the expression of numerous pro-inflammatory genes.
Table 1: Comparison of Antioxidant Activity of Structurally Related Benzohydrazides
| Compound | Antioxidant Assay | IC50 (µM) | Reference |
| N'-(4-hydroxy-3-methoxybenzylidene) benzohydrazide | DPPH Scavenging | 0.68 mg/L | [5] |
| N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-methoxybenzohydrazide | ABTS Scavenging | 50 µM/mL (approx.) | [6] |
Note: Data for 4-Butoxy-3-methoxybenzohydrazide is not available and is presented here for comparative context.
Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition
The anticancer potential of hydrazide-hydrazone derivatives is well-documented. The theoretical mechanisms for 4-Butoxy-3-methoxybenzohydrazide are likely to involve the induction of programmed cell death and the inhibition of key enzymes in cancer progression.
-
Induction of Apoptosis: Some hydrazone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of various signal transduction pathways[1].
-
Inhibition of Key Kinases or Enzymes: The benzohydrazide scaffold could serve as a template for designing inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), Janus kinases (JAKs), or epidermal growth factor receptor (EGFR). The specific substitutions on the phenyl ring would be critical for target specificity and potency.
-
Chelation and Disruption of Metal Homeostasis: Cancer cells often have a higher demand for certain metal ions. The chelation properties of the hydrazide moiety could disrupt this delicate balance, leading to cellular stress and death.
Proposed Signaling Pathway: Hypothetical Induction of Apoptosis
Caption: Postulated apoptotic pathway initiated by 4-Butoxy-3-methoxybenzohydrazide.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Lipophilicity: The 4-butoxy group will increase the lipophilicity of the molecule compared to a hydroxyl or methoxy group at the same position. This could enhance its ability to cross cell membranes and potentially improve oral bioavailability.
-
Hydrogen Bonding: The methoxy group at position 3 can participate in hydrogen bonding, which may be crucial for receptor binding. The hydrazide moiety itself is a potent hydrogen bond donor and acceptor.
-
Electronic Effects: The electron-donating nature of the alkoxy groups can influence the reactivity of the entire molecule, including the nucleophilicity of the hydrazide nitrogen atoms.
Proposed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of 4-Butoxy-3-methoxybenzohydrazide and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until approximately 80% confluency.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Butoxy-3-methoxybenzohydrazide for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
While direct experimental data for 4-Butoxy-3-methoxybenzohydrazide is currently lacking, a strong theoretical framework for its mechanism of action can be constructed based on the extensive research into the benzohydrazide scaffold. The most promising avenues for its biological activity appear to be in the realms of antimicrobial, anti-inflammatory, and anticancer applications. The specific substitutions of a butoxy and a methoxy group are predicted to fine-tune its physicochemical properties, potentially enhancing its potency and cellular uptake. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and unlock the therapeutic potential of this compound.
References
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (URL: )
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (URL: [Link])
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv. (URL: [Link])
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. (URL: [Link])
-
Pharmacological aspects of hydrazides and hydrazide derivatives Farmakologiczne aspekty hydrazydów i pochodnych związków hydrazydowych - Journals. (URL: [Link])
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (URL: [Link])
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate - FUPRESS. (URL: [Link])
-
Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives - Academic Journals. (URL: [Link])
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL: [Link])
-
Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (URL: [Link])
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling - Semantic Scholar. (URL: [Link])
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. iscientific.org [iscientific.org]
- 5. academicjournals.org [academicjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structural Analysis of 4-Butoxy-3-methoxybenzohydrazide
This guide provides a comprehensive technical overview of the structural analysis of 4-Butoxy-3-methoxybenzohydrazide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Benzohydrazide derivatives are recognized for their wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[1] A thorough understanding of the three-dimensional structure of 4-Butoxy-3-methoxybenzohydrazide is paramount for elucidating its mechanism of action, predicting its biological activity, and designing novel therapeutic agents.
This document will detail the synthetic pathway to obtain this compound and delve into the multifaceted approach required for its complete structural elucidation. We will explore a suite of analytical techniques, from spectroscopic methods to single-crystal X-ray diffraction and computational modeling. The causality behind the selection of each experimental protocol will be explained, creating a self-validating system where data from multiple independent techniques converge to provide an unambiguous structural assignment.
Synthesis of 4-Butoxy-3-methoxybenzohydrazide
The synthesis of 4-Butoxy-3-methoxybenzohydrazide is typically achieved through a two-step process, starting from the commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). The choice of this synthetic route is based on the ready availability of starting materials and the high-yielding nature of the reactions.
Step 1: Williamson Ether Synthesis of 4-Butoxy-3-methoxybenzaldehyde
The phenolic hydroxyl group of vanillin is first converted to a butoxy group via a Williamson ether synthesis. This reaction is a classic and reliable method for the formation of ethers.
Protocol:
-
In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
To the stirred suspension, add 1-bromobutane in a dropwise manner. The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product, 4-butoxy-3-methoxybenzaldehyde, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
The rationale for using a polar aprotic solvent like DMF is its ability to solvate the cation of the base, leaving the anion more reactive. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not so strong as to cause side reactions.
Step 2: Hydrazinolysis of the Ester to Form the Hydrazide
The aldehyde is then converted to its corresponding methyl ester, which subsequently undergoes hydrazinolysis to yield the final product.
Protocol:
-
The 4-butoxy-3-methoxybenzaldehyde is first oxidized to 4-butoxy-3-methoxybenzoic acid using a standard oxidizing agent like potassium permanganate.
-
The resulting carboxylic acid is then esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to produce methyl 4-butoxy-3-methoxybenzoate.
-
The methyl ester is dissolved in a suitable solvent, typically ethanol or methanol.
-
An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution.[2][3]
-
The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid, 4-Butoxy-3-methoxybenzohydrazide, is collected by filtration, washed with cold ethanol, and dried.
The use of an excess of hydrazine hydrate drives the equilibrium towards the formation of the thermodynamically stable hydrazide. This two-step approach is often preferred for its high yields and purity of the final product.
Spectroscopic and Spectrometric Structural Elucidation
A combination of spectroscopic and spectrometric techniques is employed to confirm the identity and purity of the synthesized 4-Butoxy-3-methoxybenzohydrazide. Each technique provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.
Expected Characteristic Peaks for 4-Butoxy-3-methoxybenzohydrazide:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3450-3200 | N-H stretching | Amide (-CONHNH₂) | [1][4] |
| 3100-3000 | C-H stretching | Aromatic | [5] |
| 2960-2850 | C-H stretching | Aliphatic (Butoxy group) | [5] |
| 1680-1630 | C=O stretching | Amide I band (Carbonyl) | [1][4][5] |
| 1600-1580 | C=C stretching | Aromatic | [5] |
| 1550-1510 | N-H bending | Amide II band | [1] |
| 1280-1200 | C-O stretching | Aryl ether (Methoxy & Butoxy) |
The presence of a strong absorption band in the 1680-1630 cm⁻¹ region is indicative of the carbonyl group of the hydrazide moiety. The N-H stretching vibrations, appearing as one or two bands in the 3450-3200 cm⁻¹ range, further confirm the presence of the hydrazide functional group. The aliphatic C-H stretching bands from the butoxy group will be distinct from the aromatic C-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Chemical Shifts (in δ ppm, relative to TMS):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| ~9.5-10.0 | Singlet | 1H | -COH N- | [1] |
| ~7.4-7.6 | Multiplet | 2H | Aromatic protons | [1] |
| ~6.9-7.1 | Doublet | 1H | Aromatic proton | [1] |
| ~4.4-4.6 | Singlet | 2H | -NH₂ | |
| ~4.0-4.2 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ | |
| ~3.8-3.9 | Singlet | 3H | -OCH₃ | [1][4] |
| ~1.7-1.9 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ | |
| ~1.4-1.6 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ | |
| ~0.9-1.0 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
The downfield singlet for the amide proton is a key diagnostic signal. The aromatic protons will exhibit a characteristic splitting pattern depending on their substitution. The signals for the butoxy group will show the expected triplet-multiplet-multiplet-triplet pattern. The sharp singlet for the methoxy group is also a defining feature.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts (in δ ppm):
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~165-170 | Carbonyl Carbon (C =O) | [4] |
| ~148-152 | Aromatic Carbons (-C -O) | [4] |
| ~122-125 | Aromatic Carbons | [4] |
| ~112-115 | Aromatic Carbons | [4] |
| ~68-70 | -O-CH₂ -CH₂-CH₂-CH₃ | |
| ~55-56 | Methoxy Carbon (-OCH₃ ) | [4] |
| ~30-32 | -O-CH₂-CH₂ -CH₂-CH₃ | |
| ~19-21 | -O-CH₂-CH₂-CH₂ -CH₃ | |
| ~13-15 | -O-CH₂-CH₂-CH₂-CH₃ |
The carbonyl carbon signal will be the most downfield signal. The aromatic region will show six distinct signals, and the aliphatic region will display four signals corresponding to the butoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and substantiating the proposed structure.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of C₁₂H₁₈N₂O₃ (238.28 g/mol ). Key fragmentation pathways for benzohydrazide derivatives often involve cleavage of the amide bond and the bonds adjacent to the carbonyl group.
Common Fragments:
-
[M - NHNH₂]⁺: Loss of the hydrazinyl group.
-
[4-butoxy-3-methoxybenzoyl]⁺: Cleavage of the N-N bond.
-
[4-butoxy-3-methoxyphenyl]⁺: Loss of the CONHNH₂ group.
-
Fragments corresponding to the loss of the butoxy chain.
The presence of these characteristic fragments provides strong evidence for the proposed structure of 4-Butoxy-3-methoxybenzohydrazide.
Advanced Structural Characterization
For an unambiguous determination of the three-dimensional structure, more advanced techniques are employed.
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
Experimental Protocol:
-
Single crystals of 4-Butoxy-3-methoxybenzohydrazide are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and processed to determine the unit cell parameters and the electron density map.
-
The structure is solved and refined to obtain the final atomic coordinates.
The crystal structure would reveal the planarity of the benzohydrazide moiety and the conformation of the butoxy chain. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which are crucial for the crystal packing and can influence the compound's physical properties, would also be elucidated.
Computational Structural Analysis
In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict and analyze the structural and electronic properties of 4-Butoxy-3-methoxybenzohydrazide.
Methodology:
-
The geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Vibrational frequencies can be calculated and compared with the experimental FT-IR spectrum to validate the computational model.
-
NMR chemical shifts can be predicted and compared with the experimental data.
-
Molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's reactivity.
Computational studies can help in assigning complex spectral data and provide a deeper understanding of the molecule's electronic structure and potential reactivity.
Conclusion
The structural analysis of 4-Butoxy-3-methoxybenzohydrazide requires a synergistic approach that integrates synthesis, spectroscopy, spectrometry, and advanced characterization techniques. Each method provides complementary information, and their collective interpretation leads to a comprehensive and validated structural assignment. This in-depth understanding is a critical foundation for any further investigation into the biological activities and potential therapeutic applications of this and related benzohydrazide derivatives.
References
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
Taylor & Francis. (2024, September 25). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Retrieved from [Link]
-
MDPI. (2022, October 28). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and computational study of N-Acylhydrazone derivatives. Retrieved from [Link]
-
MDPI. (2015, April 3). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]
-
PMC. (n.d.). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). Retrieved from [Link]
-
MDPI. (2021, January 26). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]
-
PubMed. (2011, August 15). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
-
SciHorizon. (2022, July 4). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and experimental data for the compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 21). (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]
-
Scientific Research Publishing. (2016, March 17). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]
-
(n.d.). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [https://www.rjpbcs.com/pdf/2016_7(5)/[6].pdf]([Link]6].pdf)
-
(2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). Retrieved from [Link]
-
(2022, January 28). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Scribd. (n.d.). Spectral Analysis of 2-Hydroxy Benzohydrazide | PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectra. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rjpbcs.com [rjpbcs.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-Butoxy-3-methoxybenzohydrazide Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-Butoxy-3-methoxybenzohydrazide, a molecule of interest within the broader class of benzohydrazide derivatives known for their diverse biological activities.[1][2][3] As the preclinical stages of drug discovery increasingly rely on computational methods to reduce costs and accelerate timelines, a robust and validated in silico strategy is paramount.[4][5][6] This document offers researchers, scientists, and drug development professionals a detailed, experience-driven narrative on constructing a predictive modeling workflow. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, from ligand preparation and target identification to the nuances of molecular docking, the dynamic insights of molecular dynamics simulations, and the essential predictions of ADMET properties.[7][8] The protocols described herein are designed as a self-validating system, emphasizing checkpoints and controls to ensure the scientific integrity and trustworthiness of the generated data.
Introduction: The Scientific Context of 4-Butoxy-3-methoxybenzohydrazide
4-Butoxy-3-methoxybenzohydrazide belongs to the benzohydrazide class of compounds. Its core structure consists of a benzene ring substituted with a butoxy group, a methoxy group, and a hydrazide functional group (-C(=O)NNH2).[9][10] The hydrazide moiety is a key pharmacophore, known to engage in significant hydrogen bonding interactions, which often dictates the biological activity of these molecules.[11][12] Derivatives of benzohydrazide have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1]
The specific therapeutic potential of 4-Butoxy-3-methoxybenzohydrazide is not yet fully elucidated in publicly accessible literature, making it an ideal candidate for exploratory in silico analysis. Computational modeling allows us to generate testable hypotheses about its mechanism of action, potential protein targets, and drug-like properties before committing to expensive and time-consuming in vitro and in vivo studies.[5][13]
This guide will use the structure of 4-Butoxy-3-methoxybenzohydrazide as a central case study to illustrate a powerful, multi-stage computational workflow.
Strategic Overview: The In Silico Modeling Workflow
A successful computational study follows a logical and iterative progression. The goal is to build a cascade of evidence, starting with broad, rapid screening methods and moving towards more computationally intensive and accurate simulations for the most promising candidates. This workflow is designed to be modular, allowing researchers to enter or exit at various stages depending on their specific research questions.
Caption: High-level workflow for in silico analysis.
Part I: Ligand Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is acutely true in computational chemistry. An improperly prepared ligand structure will invalidate all subsequent results. The objective is to generate a low-energy, three-dimensional conformation of 4-Butoxy-3-methoxybenzohydrazide with the correct protonation state and charge distribution.
Step-by-Step Protocol: Ligand Preparation
-
Obtain 2D Structure:
-
Source the 2D structure from a reliable chemical database such as PubChem (CID 2414118 for a related structure) or ChemicalBook.[9][10]
-
Alternatively, draw the structure using chemical drawing software like ChemDraw or MarvinSketch. The SMILES string for this molecule is CCCCOC1=C(C=C(C=C1)C(=O)NN)OC.[10]
-
-
Convert to 3D and Add Hydrogens:
-
Import the 2D structure into a molecular modeling program (e.g., Avogadro, an open-source tool).
-
Use the software's built-in tools to generate an initial 3D conformation.
-
Causality: Most 2D structure formats do not explicitly define hydrogen atoms, which are critical for calculating charge and forming hydrogen bonds.[14] Use a function like "Add Hydrogens" to create a chemically complete molecule.
-
-
Energy Minimization:
-
Expertise: The initial 3D structure is likely in a high-energy, sterically strained conformation. Energy minimization refines the geometry to find a more stable, low-energy state.
-
Employ a suitable force field (e.g., MMFF94 or UFF in Avogadro). The force field is a set of parameters that defines the potential energy of the molecule's structure.
-
Run the energy minimization algorithm until it converges, meaning the energy change between steps is negligible.
-
-
Generate Final File Format:
Part II: Target Identification and Receptor Preparation
With a prepared ligand, the next step is to identify its potential biological target(s).
-
Hypothesis-Driven Approach: If literature suggests that similar benzohydrazide derivatives act on a specific protein family (e.g., kinases, reductases), members of that family become primary targets. For instance, some hydrazones have been docked against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[11]
-
Target Fishing/Reverse Docking: If no target is known, web servers like SwissTargetPrediction can be used. These tools screen the ligand against a vast library of known protein structures and predict the most probable targets based on chemical similarity to known ligands.
Once a target protein is selected (e.g., from the Protein Data Bank - PDB), it must be prepared for docking.
Step-by-Step Protocol: Receptor Preparation
-
Download and Clean the PDB File:
-
Download the crystal structure from the RCSB PDB database.
-
Open the file in a molecular viewer (e.g., PyMOL, Chimera, or AutoDock Tools).[16]
-
Trustworthiness: PDB files often contain non-essential molecules like water, co-factors, and crystallization agents. These must be removed as they can interfere with the docking process.[14][15] Retain only the protein chain(s) of interest.
-
-
Add Hydrogens and Assign Charges:
-
Crystal structures typically do not resolve hydrogen atoms. Use software tools (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to add hydrogens.[14]
-
Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.[15]
-
-
Define the Binding Site:
-
The docking simulation must be focused on a specific region of the protein. The "docking box" defines this search space.
-
If the PDB structure contains a co-crystallized ligand, the box should be centered on that ligand's position.
-
If no ligand is present, use literature information or binding site prediction servers (e.g., CASTp, SiteHound) to identify putative active sites.
-
The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to make the conformational search computationally intractable.[16]
-
-
Generate Receptor File Format:
-
Save the prepared receptor in the required format, such as the .pdbqt file for AutoDock Vina.
-
Part III: Molecular Docking - Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[16][17]
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure you have the prepared ligand (ligand.pdbqt), the prepared receptor (receptor.pdbqt), and a configuration file (conf.txt).
-
Create Configuration File: This is a simple text file that tells Vina where to search and how thoroughly.
-
Expertise: The exhaustiveness parameter (not shown, defaults to 8) controls the thoroughness of the search. Increasing it may yield a better result but will take longer. For initial screening, the default is often sufficient.
-
-
Run the Docking Simulation: Execute Vina from the command line. vina --config conf.txt --log output_log.txt
-
Initial Analysis of Results:
-
Vina will output a .pdbqt file containing the predicted binding poses (usually up to 9) and a log file with their corresponding binding affinities in kcal/mol.
-
The binding affinity is a negative number; a more negative value indicates a stronger predicted interaction.[16]
-
Use a molecular viewer to inspect the top-ranked pose. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between 4-Butoxy-3-methoxybenzohydrazide and the protein's active site residues.
-
| Parameter | Description | Typical Value |
| Binding Affinity | Estimated free energy of binding. More negative is better. | -5 to -12 kcal/mol |
| RMSD from Crystal Pose | Root Mean Square Deviation from a known binding pose (if available). | < 2.0 Å is considered a successful "re-dock" |
Part IV: Molecular Dynamics (MD) Simulation - Adding the Dimension of Time
While docking provides a valuable static snapshot, it treats the protein as largely rigid.[17] MD simulations model the movements of every atom in the system over time, providing a much more realistic view of the protein-ligand complex's stability and dynamics.[18][19][20]
Caption: Standard workflow for a molecular dynamics simulation.
Step-by-Step Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Start with the best-ranked pose from molecular docking.
-
Ligand Topology: Generate a topology file for 4-Butoxy-3-methoxybenzohydrazide. This file describes the atom types, bonds, angles, and charges according to a specific force field (e.g., CGenFF/CHARMM). Web servers like the CGenFF server can automate this.[18]
-
System Building: Place the protein-ligand complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P).[20][21]
-
Neutralization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[21]
-
-
Energy Minimization: Perform a steep-descent energy minimization of the entire solvated system to remove any steric clashes.[21]
-
Equilibration:
-
Trustworthiness: This two-step process ensures the system is stable at the desired temperature and pressure before the data collection run. This is a critical self-validating step.
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Monitor the temperature plot to ensure it plateaus.
-
NPT Ensemble: Stabilize the pressure of the system while keeping the temperature constant. Monitor the pressure and density plots for stability.[21]
-
-
Production MD:
-
Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify which parts of the protein are flexible versus stable.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions identified during docking.
-
Part V: ADMET Prediction - Assessing Drug-Likeness
A potent molecule is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's pharmacokinetic properties.[4][5][7]
Protocol: Using an ADMET Prediction Server (e.g., SwissADME)
-
Input: Paste the SMILES string of 4-Butoxy-3-methoxybenzohydrazide into the web server.
-
Execution: Run the prediction.
-
Analysis: The server will output a table of predicted physicochemical and pharmacokinetic properties.
Key Parameters to Analyze:
| Property Category | Parameter | Desired Range/Value | Rationale |
| Physicochemical | Molecular Weight | < 500 g/mol | Affects diffusion and absorption. |
| LogP (Lipophilicity) | 1 - 5 | Balances solubility and membrane permeability. | |
| H-bond Donors/Acceptors | ≤5 / ≤10 | Affects solubility and membrane transport. | |
| Pharmacokinetics | GI Absorption | High | Indicates good potential for oral bioavailability. |
| BBB Permeant | Yes/No | Is the compound likely to cross the Blood-Brain Barrier? (Target dependent) | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 violations | A common filter for identifying compounds with drug-like properties. |
| Medicinal Chemistry | PAINS Alert | 0 alerts | Flags substructures known to cause false positives in assays. |
These predictions help prioritize compounds and can guide chemical modifications to improve their ADMET profile.[4][5][6][8]
Part VI: A Self-Validating System - Ensuring Trustworthiness
Computational results must be treated with healthy skepticism until validated.[13][22][23] Building a self-validating system means incorporating checks and controls throughout the workflow.
-
Positive Control (Re-docking): If your target protein was crystallized with a known ligand, remove it and then dock it back into the active site. A successful docking run should reproduce the original crystallographic pose with an RMSD < 2.0 Å. This validates that your docking parameters are appropriate for the system.
-
Negative Control (Decoy Molecules): Dock known non-binding molecules (decoys) against your target. They should receive significantly worse docking scores than your molecule of interest.
-
Cross-Verification: Use multiple software tools for the same task (e.g., two different docking programs or ADMET predictors).[5] Concordant results increase confidence.[5]
-
Comparison with Experimental Data: The ultimate validation is comparison with experimental results. If any in vitro data becomes available (e.g., an IC50 value), it can be correlated with the computational binding affinities. While a direct correlation is not always perfect, active compounds should generally have better predicted scores than inactive ones.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 4-Butoxy-3-methoxybenzohydrazide. By following this multi-stage process—from meticulous preparation of the ligand and receptor to the predictive power of molecular docking, the dynamic insights of MD simulations, and the practical filters of ADMET prediction—researchers can build a robust body of computational evidence. This evidence can generate powerful, testable hypotheses about the molecule's mechanism of action, binding stability, and potential as a therapeutic agent.
The next logical steps following this in silico cascade are to synthesize the compound and perform targeted in vitro assays (e.g., enzyme inhibition or cell-based assays) against the highest-ranking predicted targets to experimentally validate the computational findings. This iterative cycle of prediction and validation lies at the heart of modern, efficient drug discovery.
References
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube.
- How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide.
- Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel.
- ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
- ADMET prediction | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
- BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). bio.tools.
- ADMET Prediction. Protheragen.
- Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry.
- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube.
- Session 4: Introduction to in silico docking. University of Cambridge.
- A Guide to In Silico Drug Design. PMC.
- Recommendations for In Silico Approaches for Validating NGS Analysis Pipelines. (2022, October 19). The Journal of Molecular Diagnostics.
- AMP Offers Recommendations for In Silico Approaches for Validating Next-Generation Sequencing Analysis Pipelines. (2022, October 18). Association for Molecular Pathology.
- From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3). arXiv.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PMC.
- Recommendations for the Use of In silico Approaches for Next Generation Sequencing Bioinformatic Pipeline Validation: A Report of the Association for Molecular Pathology. (2021, May 24). National Institute of Standards and Technology.
- Molecular Docking Tutorial. University of Catania.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- 4-BUTOXY-3-METHOXYBENZOHYDRAZIDE. ChemicalBook.
- 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). PubChemLite.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
- 4-butoxy-3-methoxybenzamide. FINETECH INDUSTRY LIMITED.
- Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011, December 7). Academic Journals.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025, October 16). Molecules.
- Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. (2024, March 4). FUPRESS.
- 4-Methoxybenzohydrazide. ResearchGate.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aurlide.fi [aurlide.fi]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. fiveable.me [fiveable.me]
- 9. 4-BUTOXY-3-METHOXYBENZOHYDRAZIDE [chemicalbook.com]
- 10. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 11. riviste.fupress.net [riviste.fupress.net]
- 12. researchgate.net [researchgate.net]
- 13. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. m.youtube.com [m.youtube.com]
- 21. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. clinicallab.com [clinicallab.com]
- 23. amp.org [amp.org]
preliminary toxicity screening of 4-Butoxy-3-methoxybenzohydrazide
An In-Depth Technical Guide: Preliminary Toxicity Screening of 4-Butoxy-3-methoxybenzohydrazide
Introduction: A Proactive Approach to Safety Assessment
4-Butoxy-3-methoxybenzohydrazide is a benzohydrazide derivative, a chemical class with diverse applications in medicinal chemistry, including potential roles as antimicrobial, anticonvulsant, and anticancer agents.[1][2][3] As with any novel chemical entity destined for therapeutic development, a thorough evaluation of its safety profile is not just a regulatory requirement but a scientific imperative. Early-stage, preliminary toxicity screening is a critical step in the drug discovery pipeline, designed to identify potential liabilities, de-risk candidates, and guide further development.[4] This process allows researchers to "fail fast and fail early," saving significant time and resources by deprioritizing compounds with unfavorable safety profiles.[4]
Given the absence of specific toxicological data for 4-Butoxy-3-methoxybenzohydrazide in the public domain[5], this guide outlines a structured, multi-tiered strategy for its initial safety assessment. The experimental choices are grounded in the known toxicological profile of the broader hydrazide and benzohydrazide chemical class, which includes concerns related to metabolic activation and potential genotoxicity.[6][7][8] This document provides not just protocols, but the scientific rationale underpinning a robust preliminary toxicity screening program.
Section 1: The Toxicological Context of Hydrazide Derivatives: The Imperative of Metabolic Activation
A key consideration for any hydrazine-containing compound is its metabolic fate. The toxicity of many hydrazines is not caused by the parent molecule itself but by reactive intermediates formed during metabolism.[6][9] This metabolic activation is often catalyzed by enzymes such as cytochrome P450 (CYP450) and various peroxidases found predominantly in the liver.[6]
The process can lead to the formation of free radical species and diazonium ions, which are highly reactive and can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage, mutations, and organ toxicity.[6] This mechanism is a primary driver for the genotoxic and hepatotoxic effects observed with some hydrazine derivatives.[7][9] Therefore, any robust toxicity screening of 4-Butoxy-3-methoxybenzohydrazide must include an assessment of its toxic potential both with and without a metabolic activation system.
Caption: Conceptual pathway for metabolic activation of hydrazide derivatives.
Section 2: Tier 1 - In Vitro Screening Battery
The initial screening phase utilizes a battery of in vitro assays to assess cytotoxicity and genotoxicity. This approach provides rapid, cost-effective data and adheres to the ethical principles of reducing animal use in research.[4][10]
General Cytotoxicity Assessment: The MTT Assay
The first step is to determine the concentrations at which the compound exhibits direct toxicity to living cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2, a human liver cancer cell line, is appropriate given the potential for hepatotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Butoxy-3-methoxybenzohydrazide in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (solvent) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12][13] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.350 | 28.0% |
| IC₅₀ (µM) | - | ~50 µM |
Note: Data are hypothetical and for illustrative purposes only.
Genotoxicity Assessment
No single test can detect all genotoxic mechanisms.[4] Therefore, regulatory agencies recommend a battery of tests that are complementary, covering different genetic endpoints like gene mutations and chromosomal damage.[15][16]
The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations (point mutations).[4][17] The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot grow on a medium lacking histidine.[18][19][20] A positive test is indicated by the compound causing a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form visible colonies on a histidine-deficient agar plate.[18]
Causality Behind Experimental Choices:
-
Multiple Strains: Using strains like TA98 (detects frameshift mutagens) and TA100/TA102 (detects base-pair substitution mutagens) is essential to screen for different types of mutational events.[18]
-
Metabolic Activation (S9 Mix): Crucially, the test is performed both with and without the addition of a rat liver extract, known as the S9 fraction.[17][18] This fraction contains cytochrome P450 enzymes and cofactors necessary for metabolic activation. A positive result only in the presence of the S9 mix would strongly suggest that metabolites of 4-Butoxy-3-methoxybenzohydrazide, not the parent compound, are mutagenic. This directly addresses the known risk profile of hydrazides.[6]
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).
-
Test Mixture Preparation: For each concentration, add the following to a sterile tube:
-
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to occur) to the test mixture.[18]
-
Plating: Vortex the tube briefly and pour the contents evenly onto a minimal glucose agar plate.[18]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[18]
-
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
Caption: Experimental workflow for the Ames Test.
To complement the Ames test, an in vitro micronucleus assay is performed to detect chromosomal damage.[4][16] This test identifies agents that cause either chromosome breakage (clastogens) or loss of whole chromosomes (aneugens).[16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that represent this damage.[21] This assay is typically conducted in mammalian cells (e.g., human peripheral blood lymphocytes or a cell line like CHO or TK6).[4][22]
Section 3: Tier 2 - In Vivo Acute Systemic Toxicity
If the in vitro data do not reveal significant cytotoxicity or genotoxicity, a limited in vivo study is warranted to understand the compound's effects on a whole biological system.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
The goal of an acute oral toxicity study is to determine the adverse effects that occur within a short time of administering a single oral dose.[23] The Acute Toxic Class Method (OECD 423) is a modern, stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories, rather than determining a precise LD₅₀ value.[24][25]
-
Animal Model: Healthy, young adult rodents (typically female rats) are used.[23]
-
Dosing: The study begins with a group of three animals receiving a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[24] The compound is administered by oral gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[23]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and changes in body weight for at least 14 days.[23]
-
Stepwise Procedure: The outcome of the first group determines the next step:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated at the same dose with three more animals.
-
If no mortality occurs, the test is repeated with three new animals at the next highest dose level.
-
-
Necropsy: All animals (those that die during the study and survivors sacrificed at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.[23]
| Dose (mg/kg) | Animal ID | Day 1 Observations | Day 7 Body Weight Change | 14-Day Outcome | Gross Necropsy Findings |
| 300 | F1 | Lethargy, piloerection | -5% | Survived | No abnormalities |
| 300 | F2 | Normal | +8% | Survived | No abnormalities |
| 300 | F3 | Lethargy | -2% | Survived | No abnormalities |
| 2000 | F4 | Severe lethargy | -15% | Died (Day 2) | Gastric irritation |
| 2000 | F5 | Ataxia, tremors | -18% | Died (Day 2) | Gastric irritation, pale liver |
| 2000 | F6 | Normal | +6% | Survived | No abnormalities |
Note: Data are hypothetical and for illustrative purposes only.
Caption: Decision logic for the OECD 423 Acute Toxic Class Method.
Section 4: Data Interpretation and Path Forward
The synthesis of data from this tiered approach provides a preliminary toxicological fingerprint of 4-Butoxy-3-methoxybenzohydrazide.
-
No Significant Findings: If the compound shows a high IC₅₀ (>100 µM), is negative in the Ames and micronucleus assays, and has low acute oral toxicity (e.g., GHS Category 5 or unclassified, >2000 mg/kg), it can be prioritized for further efficacy studies.
-
Cytotoxicity Identified: A low IC₅₀ value suggests the compound may have a narrow therapeutic index. This information is critical for designing dose ranges in subsequent efficacy and safety studies.
-
Genotoxicity Identified: A positive result in the Ames test (especially with S9 activation) or the micronucleus assay is a significant red flag.[15] Such a finding often leads to the de-prioritization of a compound for most therapeutic indications unless the intended use is for life-threatening diseases where the risk-benefit analysis may be different.
-
Acute Oral Toxicity Identified: If the compound is classified into a high-toxicity category (e.g., GHS Category 1 or 2, <50 mg/kg), this indicates a significant risk of acute poisoning and would require careful consideration for any further development.
This initial screen provides the foundational data necessary to make informed decisions, guiding the allocation of resources toward the most promising and safest new chemical entities.
References
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
-
National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]
- Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Biochemical Toxicology, 10(5), 237-247.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Biology LibreTexts. (2023, January 8). 3.4: Ames Test. Retrieved from [Link]
- Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 305–317.
-
Unknown. (n.d.). The Ames Test. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
- Szafrański, K., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089.
-
UCL Discovery. (2021, February 26). STUDIES ON THE METABOLISM AND TOXICITY OF HYDRAZINE IN THE~RAT. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
-
SciELO. (n.d.). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Retrieved from [Link]
-
PubMed. (n.d.). In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). Retrieved from [Link]
-
ResearchGate. (2025, August 18). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Retrieved from [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
-
PubMed. (n.d.). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Retrieved from [Link]
-
PubMed. (2025, February 5). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls. Retrieved from [Link]
-
PubMed. (n.d.). Studies on hydrazine hepatotoxicity. 2. Biochemical findings. Retrieved from [Link]
- Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.
-
PubMed. (2016, August 3). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). Retrieved from [Link]
-
The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
-
springermedizin.de. (2025, December 5). Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). Retrieved from [Link]
-
MDPI. (n.d.). A Dual Bioassay for Evaluation of Embryotoxicity and Acute Toxicity of Common Solvents and Surfactants in Artemia salina. Retrieved from [Link]
-
MicroBioTests. (n.d.). Publications. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2022, January 1). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling s. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Artemia species: An Important Tool to Screen General Toxicity Samples. Retrieved from [Link]
-
MDPI. (2021, January 26). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]
-
CONICET. (n.d.). Toxicity Evaluation of Anti‐cholinesterasic Amphibian Extracts by MTT and an Optimized Artemia salina Test. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. dovepress.com [dovepress.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 4-Butoxy-3-methoxybenzohydrazide
A Predictive and Methodological Approach for Drug Development Professionals
ngcontent-ng-c1989010908="" class="ng-star-inserted">Abstract As novel chemical entities advance through the drug discovery pipeline, a thorough understanding of their physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's downstream success, influencing everything from bioavailability to formulation.[1][2] This guide focuses on 4-Butoxy-3-methoxybenzohydrazide, a representative molecule embodying features common in modern medicinal chemistry. While direct experimental solubility data for this specific compound is not publicly available, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to predict, experimentally determine, and interpret its solubility profile. By leveraging theoretical principles and established methodologies, this guide provides the framework for assessing the solubility of 4-Butoxy-3-methoxybenzohydrazide and structurally related compounds, ensuring a robust foundation for preclinical development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[3] Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development.[1][4] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, leading to poor absorption, low and variable bioavailability, and an increased risk of failure during development.[2][5]
4-Butoxy-3-methoxybenzohydrazide belongs to the benzohydrazide class of compounds, a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[6][7][8] The specific substitutions—a 3-methoxy and a 4-butoxy group—create a molecule with a delicate balance of hydrophilic and lipophilic character, making its solubility profile complex and highly dependent on the chosen solvent system. Understanding this profile is essential for:
-
Lead Optimization: Early solubility screening helps identify and eliminate compounds with unfavorable properties, saving significant time and resources.[4][9]
-
In Vitro Assay Validity: Insufficient solubility can lead to compound precipitation in biological assays, producing unreliable and misleading results.[10]
-
Formulation Development: Knowledge of solubility in various solvents, including aqueous buffers and organic co-solvents, is crucial for developing effective preclinical and clinical formulations.[11][12]
-
Predicting In Vivo Behavior: Solubility data provides initial insights into a drug's potential absorption and bioavailability after administration.[4][10]
This guide will first deconstruct the molecular features of 4-Butoxy-3-methoxybenzohydrazide to predict its solubility behavior. It will then provide a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility, followed by guidance on data interpretation and presentation.
Physicochemical Profile and Theoretical Solubility Predictions
While experimental data for 4-Butoxy-3-methoxybenzohydrazide is sparse, we can predict its physicochemical properties based on its constituent parts: the benzohydrazide core, the methoxy group, and the butoxy group. These predictions are foundational for designing effective solubility studies.
Molecular Structure:
-
Formula: C12H18N2O3
-
Core Scaffold: Benzohydrazide
-
Substituents: 3-methoxy, 4-butoxy
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~238.28 g/mol | Moderate molecular weight. As molecular weight and complexity increase, solubility often decreases due to greater crystal lattice energy and reduced favorable interactions with solvent molecules.[2] |
| logP (Octanol-Water Partition Coefficient) | Moderately Lipophilic (Est. 2.0-3.0) | The butoxy chain significantly increases lipophilicity compared to the parent benzohydrazide (logP ~0.19). This suggests poor aqueous solubility but enhanced solubility in nonpolar organic solvents. An optimal logP range for bioavailability is often cited as 0-3. |
| Hydrogen Bond Donors | 2 (from -NH-NH2) | The hydrazide moiety can donate hydrogen bonds, which is crucial for interacting with protic solvents like water and alcohols.[13] |
| Hydrogen Bond Acceptors | 4 (3 from oxygens, 1 from nitrogen) | The carbonyl oxygen, ether oxygens, and nitrogen atoms can accept hydrogen bonds, enhancing solubility in polar protic and aprotic solvents.[13] |
| pKa (Acid Dissociation Constant) | Basic (Est. 2.5-3.5) and Weakly Acidic (Est. >12) | The terminal amine of the hydrazide is basic, while the amide N-H is very weakly acidic.[14] This implies that solubility in aqueous buffers will be pH-dependent, likely increasing at acidic pH due to protonation of the hydrazide group.[15] |
Theoretical Solubility Considerations:
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[13][16]
-
Aqueous Solvents (e.g., Water, Phosphate-Buffered Saline - PBS): Solubility is expected to be low . The energetic cost of breaking the strong hydrogen-bonding network of water to accommodate the large, nonpolar butoxy group is high. The polar hydrazide and methoxy groups will not be sufficient to overcome this lipophilic character.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility should be moderate to good . These solvents can engage in hydrogen bonding with the hydrazide group while also having an alkyl component that can interact favorably with the butoxy chain.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be high . Solvents like Dimethyl Sulfoxide (DMSO) are excellent at disrupting crystal lattice forces and are strong hydrogen bond acceptors, making them ideal for solubilizing a wide range of drug candidates for initial screening.[13][17]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low to moderate . While the butoxy group will interact well with these solvents, the highly polar benzohydrazide core will be poorly solvated, limiting overall solubility.
This predictive analysis allows for the rational selection of solvents for experimental determination.
Experimental Determination of Thermodynamic Solubility
To obtain definitive data, an experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility, providing the most reliable and widely used measurement.[15][18][19] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale for the Shake-Flask Protocol
This protocol is designed to be a self-validating system. By ensuring an excess of solid material and allowing sufficient time to reach equilibrium, the resulting measurement reflects the true thermodynamic solubility under the specified conditions. The inclusion of multiple time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached when concentration values plateau.[15] The final analysis by a robust method like HPLC-UV ensures accurate quantification, free from interference by potential impurities or degradants.[10][19]
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of 4-Butoxy-3-methoxybenzohydrazide in a panel of selected solvents at a controlled temperature.
Materials:
-
4-Butoxy-3-methoxybenzohydrazide (solid, high purity)
-
Selected Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Preparation:
-
Add an excess amount of solid 4-Butoxy-3-methoxybenzohydrazide to a series of labeled glass vials. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 2-5 mg).
-
Pipette a precise volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period. It is standard practice to take measurements at multiple time points (e.g., 24 hours and 48 hours) to ensure equilibrium has been reached.[17]
-
-
Phase Separation:
-
After the incubation period, visually inspect the vials to confirm that excess solid remains.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step helps prevent filter clogging.[18]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining micro-particulates.
-
Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of 4-Butoxy-3-methoxybenzohydrazide of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility concentration by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
For clarity and comparative analysis, solubility data should be presented in a structured table. Although experimental values for 4-Butoxy-3-methoxybenzohydrazide are not available, the table below provides a template with hypothetical, yet chemically plausible, results based on the theoretical predictions.
Table 1: Predicted Thermodynamic Solubility of 4-Butoxy-3-methoxybenzohydrazide at 25°C
| Solvent | Solvent Type | Predicted Solubility (µg/mL) | Predicted Solubility (mM) | Interpretation & Implications |
| PBS (pH 7.4) | Aqueous Buffer | < 10 | < 0.04 | Poorly Soluble. Indicates potential challenges with oral bioavailability.[2][5] Formulation strategies (e.g., co-solvents, amorphous dispersions) will be necessary for in vivo studies. |
| Ethanol | Polar Protic | ~5,000 | ~21.0 | Moderately Soluble. Useful as a co-solvent in formulations.[11] Demonstrates the importance of hydrogen bonding for solubilization. |
| Acetonitrile | Polar Aprotic | ~20,000 | ~84.0 | Soluble. Good candidate for analytical method development and certain non-aqueous formulations. |
| DMSO | Polar Aprotic | > 100,000 | > 420.0 | Freely Soluble. Ideal for creating high-concentration stock solutions for in vitro screening, but its use in final formulations is limited.[12][17] |
Interpreting the Results:
-
Aqueous Solubility as the Benchmark: The low solubility in PBS (pH 7.4) is the most critical piece of data for drug development. It confirms that the compound falls into the category of poorly soluble drugs, which guides all subsequent formulation efforts.[2]
-
Role of Co-solvents: The moderate to high solubility in ethanol and acetonitrile highlights their potential as co-solvents to enhance the aqueous solubility in preclinical formulations.[11][12]
-
Stock Solution Preparation: The high solubility in DMSO confirms its utility for preparing concentrated stock solutions for high-throughput screening and other in vitro assays.
Visualizing Structure-Solvent Interactions
The interplay between the compound's functional groups and the solvent's properties governs solubility. This can be visualized as a relationship between the solute's features and the solvent's polarity and hydrogen bonding capacity.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. veranova.com [veranova.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ucd.ie [ucd.ie]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. evotec.com [evotec.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. admescope.com [admescope.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Predicting Solubility | Rowan [rowansci.com]
- 17. enamine.net [enamine.net]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Butoxy-3-methoxybenzohydrazide: A Technical Guide for Structural Elucidation
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Butoxy-3-methoxybenzohydrazide (C₁₂H₁₈N₂O₃), a derivative of vanillin, a common precursor in synthetic chemistry. In the absence of published experimental spectra, this document serves as an expert-driven predictive reference for researchers engaged in its synthesis, identification, or characterization. By leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a detailed theoretical spectroscopic profile. This guide explains the causal relationships between the molecule's structure and its spectral features, outlines standardized protocols for data acquisition, and provides the necessary framework for the unambiguous structural verification of the title compound.
Introduction and Molecular Structure
4-Butoxy-3-methoxybenzohydrazide is a hydrazide derivative characterized by a substituted benzene ring, featuring both a methoxy and a butoxy group. Such structures are of interest in medicinal chemistry and materials science due to the versatile chemical properties of the hydrazide moiety.[1][2][3][4] Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide synthesizes predictive data from ¹H NMR, ¹³C NMR, IR, and MS to create a robust analytical fingerprint for this specific molecule.
The molecular structure, with a systematic numbering scheme for atom assignment, is presented below. This numbering will be used throughout the guide to correlate specific atoms with their expected spectroscopic signals.
Caption: Molecular structure of 4-Butoxy-3-methoxybenzohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH (N8-H) | 9.0 - 9.5 | Singlet (broad) | 1H | The amide proton is deshielded by the adjacent carbonyl group and typically appears as a broad singlet due to quadrupole broadening and potential solvent exchange. |
| Ar-H (H6) | 7.4 - 7.5 | Doublet | 1H | This proton is ortho to the electron-withdrawing carbonyl group, causing a downfield shift. It is split into a doublet by the adjacent H5 proton. |
| Ar-H (H2) | 7.3 - 7.4 | Singlet (or narrow d) | 1H | This proton is situated between two electron-donating alkoxy groups, but its proximity to the carbonyl group results in a moderate downfield shift. Coupling to H6 is often minimal (meta-coupling). |
| Ar-H (H5) | 6.8 - 6.9 | Doublet | 1H | This proton is ortho to the electron-donating butoxy group, resulting in an upfield shift. It is split into a doublet by the adjacent H6 proton. |
| -NH₂ (N9-H₂) | 4.1 - 4.5 | Singlet (broad) | 2H | The terminal amine protons are relatively shielded compared to the amide proton and often appear as a broad singlet. |
| -OCH₂- (C11-H₂) | 4.0 - 4.1 | Triplet | 2H | These methylene protons are directly attached to an oxygen atom, causing a significant downfield shift. They are split into a triplet by the two adjacent C12 protons. |
| -OCH₃ (C10-H₃) | 3.9 - 4.0 | Singlet | 3H | The methoxy group protons are in a distinct chemical environment and appear as a sharp singlet. |
| -CH₂- (C12-H₂) | 1.8 - 1.9 | Multiplet | 2H | A typical methylene group in an alkyl chain, shielded relative to the O-CH₂ group. It appears as a multiplet due to coupling with protons on C11 and C13. |
| -CH₂- (C13-H₂) | 1.5 - 1.6 | Multiplet | 2H | More shielded than the C12 protons, this methylene group will also appear as a multiplet. |
| -CH₃ (C14-H₃) | 0.9 - 1.0 | Triplet | 3H | The terminal methyl group of the butoxy chain is the most shielded, appearing far upfield. It is split into a triplet by the two adjacent C13 protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the effects of substitution and hybridization.
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C=O (C7) | 165 - 168 | The carbonyl carbon of a hydrazide is highly deshielded and appears significantly downfield. |
| Ar-C (C3, C4) | 148 - 152 | Aromatic carbons directly bonded to oxygen atoms are strongly deshielded. Two distinct signals are expected. |
| Ar-C (C1) | 125 - 128 | The aromatic carbon bearing the carbonyl substituent. Its chemical shift is influenced by both the ring and the substituent. |
| Ar-C (C6) | 122 - 124 | This aromatic methine carbon is deshielded by the adjacent carbonyl group. |
| Ar-C (C2, C5) | 110 - 115 | These aromatic methine carbons are shielded by the electron-donating effects of the alkoxy groups. Two distinct signals are expected. |
| -OCH₂- (C11) | 68 - 70 | The carbon of the butoxy group directly attached to oxygen appears in the typical range for aliphatic ethers. |
| -OCH₃ (C10) | 55 - 57 | The methoxy carbon signal is highly characteristic and appears in a narrow, predictable range. |
| -CH₂- (C12) | 30 - 32 | The second carbon in the butoxy chain. |
| -CH₂- (C13) | 19 - 21 | The third carbon in the butoxy chain, shielded relative to C12. |
| -CH₃ (C14) | 13 - 15 | The terminal methyl carbon of the butoxy chain is the most shielded aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 3350 - 3250 | N-H | Stretch | Two distinct bands are expected in this region corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group. A separate, potentially overlapping band for the -NH- group is also expected. |
| 3000 - 2850 | C-H (sp³) | Stretch | Multiple sharp peaks corresponding to the stretching vibrations of the methyl and methylene C-H bonds in the butoxy and methoxy groups. |
| ~3030 | C-H (sp²) | Stretch | A weaker absorption characteristic of C-H bonds on the aromatic ring. |
| 1660 - 1640 | C=O | Stretch | A very strong and sharp absorption band characteristic of the amide I band (primarily C=O stretch) in the hydrazide moiety. Its position is lower than a typical ketone due to resonance with the nitrogen lone pairs. |
| 1610 - 1580 | C=C | Stretch | Absorptions of medium intensity from the stretching vibrations within the aromatic ring. |
| 1280 - 1240 | C-O (Aryl) | Stretch | A strong band corresponding to the asymmetric stretching of the aryl-O-C bond of the ethers. |
| 1150 - 1020 | C-O (Alkyl) | Stretch | A strong band associated with the C-O stretching of the aliphatic ether portion of the butoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 4-Butoxy-3-methoxybenzohydrazide (C₁₂H₁₈N₂O₃), the monoisotopic mass is 238.1317 Da.[5]
Predicted Fragmentation Pathway (Electron Ionization)
Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo a series of fragmentation reactions to produce smaller, stable ions.
Caption: Predicted EI-MS fragmentation of 4-Butoxy-3-methoxybenzohydrazide.
Interpretation of Key Fragments
| m/z | Proposed Ion | Rationale |
| 238 | [M]⁺˙ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |
| 181 | [M - C₄H₉]⁺ | This significant peak results from the loss of the butyl radical (C₄H₉˙) via cleavage of the butoxy C-O bond, a common fragmentation pathway for alkyl aryl ethers. |
| 135 | [C₈H₇O₂]⁺ | Subsequent loss of a neutral diazene molecule (N₂H₂) from the m/z 181 fragment, leading to the formation of the stable 3-methoxybenzoyl cation. |
| 123 | [C₇H₇O₂]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation at m/z 135. |
| 57 | [C₄H₉]⁺ | The butyl cation, which would be a prominent peak in the lower mass region, confirming the presence of the butoxy group. |
Standardized Experimental Protocols
To acquire high-quality data that can be compared against these predictions, standardized methodologies are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire at least 16 scans.
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled spectrum.
-
Set a spectral width of ~240 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.[6]
IR Data Acquisition (ATR Method)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Co-add at least 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.[7][8]
Mass Spectrometry Data Acquisition (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[9]
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Analysis: Identify the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion to confirm the molecular weight. Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation and confirm the patterns predicted above.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the structural verification of 4-Butoxy-3-methoxybenzohydrazide. This guide establishes a detailed, predictive spectroscopic profile based on fundamental chemical principles and data from analogous structures. By outlining the expected chemical shifts, absorption frequencies, and mass-to-charge ratios, and by providing standardized acquisition protocols, this document serves as an essential reference for any scientist working with this compound, ensuring confident and accurate characterization.
References
-
Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link]
-
RSC Publishing. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link]
-
Vensel Publications. #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening | Journal of Pharmaceutical Chemistry. Available at: [Link]
-
ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available at: [Link]
-
Microbial Science Archives. Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
ORGANIC AND BIOCHEMISTRY. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Available at: [Link]
-
ResearchGate. (PDF) N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide monohydrate. Available at: [Link]
-
PubChemLite. 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). Available at: [Link]
-
MDPI. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available at: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
PubChem. 4-Methoxybenzohydrazide. Available at: [Link]
-
FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available at: [Link]
-
PubChem. 4-Hydroxy-3-methoxybenzohydrazide. Available at: [Link]
-
MDPI. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Available at: [Link]
-
ScienceDirect. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Available at: [Link]
-
RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Available at: [Link]
-
ResearchGate. (PDF) 4-Methoxybenzohydrazide. Available at: [Link]
-
Quest Journals. Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid. Available at: [Link]
-
PMC. 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. Available at: [Link]
-
KWR. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Available at: [Link]
-
ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available at: [Link]
-
MDPI. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. questjournals.org [questjournals.org]
- 9. api2.kwrwater.nl [api2.kwrwater.nl]
Methodological & Application
Application Note and Synthesis Protocol for 4-Butoxy-3-methoxybenzohydrazide
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-Butoxy-3-methoxybenzohydrazide, a valuable chemical intermediate in drug discovery and materials science. Benzohydrazide derivatives are a well-established class of compounds known for their wide range of biological activities and utility as versatile synthons.[1][2] This guide details an efficient and reliable synthetic route starting from the commercially available 4-Butoxy-3-methoxybenzoic acid. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. The synthesis involves an initial Fischer esterification to produce the methyl ester intermediate, followed by hydrazinolysis to yield the final product.
Introduction and Synthetic Strategy
Hydrazones and their hydrazide precursors are of significant interest in medicinal chemistry due to their ability to form Schiff bases and act as bioisosteres of amides and esters, often engaging in crucial hydrogen-bonding interactions with biological receptors.[1] The title compound, 4-Butoxy-3-methoxybenzohydrazide, incorporates a substituted benzoyl moiety that is a common feature in pharmacologically active molecules.
The synthetic strategy presented here is a robust and classical two-step sequence designed for efficiency and scalability.
-
Step 1: Fischer Esterification. The starting material, 4-Butoxy-3-methoxybenzoic acid, is converted to its corresponding methyl ester, Methyl 4-butoxy-3-methoxybenzoate. This reaction is an acid-catalyzed condensation between a carboxylic acid and an alcohol.[3] By using methanol as both the reagent and the solvent, the equilibrium is shifted favorably towards the product, ensuring a high conversion rate.
-
Step 2: Hydrazinolysis. The purified methyl ester intermediate is then reacted with hydrazine hydrate. Hydrazine, a potent nucleophile, displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the highly stable 4-Butoxy-3-methoxybenzohydrazide. This method is a standard and highly effective way to prepare hydrazides from their corresponding esters.[4]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 4-Butoxy-3-methoxybenzohydrazide.
Part 1: Synthesis of Methyl 4-butoxy-3-methoxybenzoate
Principle and Mechanistic Insight
The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, which requires acid catalysis to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (methanol). The subsequent elimination of a water molecule yields the desired ester. The use of excess methanol as the solvent serves a dual purpose: it acts as the nucleophilic reagent and drives the reaction equilibrium toward the product side, as dictated by Le Chatelier's principle.[3]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier |
| 4-Butoxy-3-methoxybenzoic acid | 50643-05-5 | 224.24 g/mol | ≥98% | Crescent Chemical[5] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | ≥99.8% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 g/mol | 95-98% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Reagent | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥97% | Sigma-Aldrich |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Butoxy-3-methoxybenzoic acid (10.0 g, 44.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Quenching and Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until effervescence ceases and the pH is neutral (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product, Methyl 4-butoxy-3-methoxybenzoate, should be a clear oil or a low-melting solid.[6] Further purification is typically not required if the starting material was pure. The expected yield is typically in the range of 90-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and MS analysis.
Part 2: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
Principle and Mechanistic Insight
Hydrazinolysis is the process of converting an ester into a hydrazide using hydrazine. Hydrazine (NH₂NH₂) is a significantly stronger nucleophile than alcohols or water due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution where the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester intermediate. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (⁻OCH₃) as a leaving group to yield the final benzohydrazide product. The reaction is typically carried out in an alcoholic solvent and driven to completion by heating.[4]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier |
| Methyl 4-butoxy-3-methoxybenzoate | 86365-77-3 | 238.27 g/mol | As synthesized | N/A |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | 7803-57-8 | 50.06 g/mol | ≥98% | Sigma-Aldrich |
| Methanol | 67-56-1 | 32.04 g/mol | ACS Reagent | Fisher Scientific |
Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the Methyl 4-butoxy-3-methoxybenzoate (9.5 g, 39.9 mmol) from Part 1 in 50 mL of methanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (6.0 mL, ~120 mmol, 3 equivalents). A slight exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC until the ester spot has completely disappeared.
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours. The product, 4-Butoxy-3-methoxybenzohydrazide, will precipitate as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically 85-92%. The final product can be characterized by its melting point, ¹H NMR, ¹³C NMR, and elemental analysis.
Quantitative Data Summary
| Step | Reaction | Starting Material | Reagents (Equivalents) | Solvent | Temp. | Time | Typical Yield |
| 1 | Esterification | 4-Butoxy-3-methoxybenzoic acid (1 eq) | Methanol (excess), H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 4-6 h | 90-95% |
| 2 | Hydrazinolysis | Methyl 4-butoxy-3-methoxybenzoate (1 eq) | Hydrazine Hydrate (3 eq) | Methanol | Reflux (~75°C) | 6-8 h | 85-92% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; insufficient reflux time or catalyst. | Ensure anhydrous conditions. Increase reflux time and monitor by TLC. Check the quality of the sulfuric acid catalyst. |
| Product loss during work-up. | Ensure pH is fully neutralized before extraction. Perform thorough extractions with the specified solvent volume. | |
| Low yield in Step 2 | Incomplete reaction. | Ensure sufficient reflux time. Confirm the quality and concentration of the hydrazine hydrate. |
| Product is soluble in cold methanol. | If the product does not precipitate well, reduce the volume of the solvent under vacuum before cooling. | |
| Product is impure | Incomplete reaction or side reactions. | Recrystallize the final product from a suitable solvent such as ethanol or an ethanol/water mixture. |
Conclusion
This application note provides a validated and detailed two-step protocol for the synthesis of 4-Butoxy-3-methoxybenzohydrazide. By following the outlined procedures for Fischer esterification and subsequent hydrazinolysis, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The discussion of the underlying chemical principles and troubleshooting guide aims to empower scientists to adapt and optimize this protocol for their specific research needs.
References
-
Khan, I., & Ali, S. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(10), 16991–17004. Available at: [Link]
-
PubChem. (n.d.). 4-butoxy-3-methoxybenzohydrazide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Anandalakshmi, K., et al. (2020). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. Available at: [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-butoxy-3-methoxybenzoate. PubChem. Retrieved February 15, 2026, from [Link]
-
Sitorus, L., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
US Air Force Armstrong Laboratory. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. Available at: [Link]
Sources
- 1. riviste.fupress.net [riviste.fupress.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crescentchemical.com [crescentchemical.com]
- 6. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Quantitative Analysis of 4-Butoxy-3-methoxybenzohydrazide
Introduction: The Analytical Imperative for 4-Butoxy-3-methoxybenzohydrazide
4-Butoxy-3-methoxybenzohydrazide is a hydrazide derivative with potential applications in medicinal chemistry and materials science. Like many hydrazide-containing compounds, it may serve as a crucial intermediate in the synthesis of novel therapeutic agents or as a ligand in coordination chemistry. The hydrazide functional group is known for its biological activity, including anticancer properties.[1] Accurate and precise quantification of this compound is therefore essential for pharmacokinetic studies, quality control of synthesized batches, and stability testing.
This application note provides a comprehensive guide to three robust analytical methods for the quantification of 4-Butoxy-3-methoxybenzohydrazide: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of small organic molecules.[6] The method's strength lies in its ability to separate the analyte of interest from impurities and degradation products before quantification.
Principle of HPLC-UV
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. 4-Butoxy-3-methoxybenzohydrazide, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of an aqueous buffer and an organic solvent. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.
Proposed HPLC-UV Protocol
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and resolution for a wide range of compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape and provides protons for potential MS detection. Acetonitrile is a common organic modifier. |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B | A gradient elution ensures efficient separation and elution of the analyte in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 285 nm | Based on the UV absorbance of similar aromatic hydrazide structures.[7] An initial scan from 200-400 nm is recommended to determine the optimal wavelength. |
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Butoxy-3-methoxybenzohydrazide reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing 4-Butoxy-3-methoxybenzohydrazide and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis:
Caption: Workflow for the quantification of 4-Butoxy-3-methoxybenzohydrazide by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological samples, LC-MS/MS is the method of choice.[8][9]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Proposed LC-MS/MS Protocol
LC Conditions:
-
The same LC conditions as the HPLC-UV method can be used as a starting point. The flow rate may be reduced for better MS sensitivity.
MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar compounds. |
| Polarity | Positive | The hydrazide group is likely to be protonated in the positive ion mode. |
| MRM Transition | To be determined by infusing a standard solution | The precursor ion will be [M+H]+. The product ions will be determined by fragmentation of the precursor. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temperature | 150 °C | To aid in desolvation. |
| Desolvation Temperature | 350 °C | To ensure complete desolvation of the analyte. |
| Cone Gas Flow | 50 L/hr | To prevent solvent droplets from entering the mass spectrometer. |
| Desolvation Gas Flow | 600 L/hr | To assist in the desolvation process. |
Sample and Standard Preparation:
-
Similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity of the instrument. A matrix-matched calibration curve is recommended for complex samples to account for matrix effects.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of 4-Butoxy-3-methoxybenzohydrazide by LC-MS/MS.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds in simple matrices.[10] For hydrazide compounds, a colorimetric reaction can be employed to enhance sensitivity and specificity.[1]
Principle of UV-Vis Spectrophotometry
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For enhanced specificity, a derivatizing agent like p-dimethylaminobenzaldehyde (PDAB) can be used, which reacts with the hydrazide group in an acidic medium to form a colored product that can be measured in the visible range.[11][12]
Proposed UV-Vis Protocol
Reagents:
-
PDAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol and add 10 mL of concentrated hydrochloric acid.
-
Diluent: Methanol or Ethanol.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in the chosen diluent.
-
Color Development: To 1 mL of each standard and sample solution in a test tube, add 5 mL of the PDAB reagent.
-
Incubation: Mix well and allow the reaction to proceed for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which is typically around 458 nm for similar reactions, against a reagent blank.[11][12]
Workflow for UV-Vis Spectrophotometric Analysis:
Caption: Workflow for the quantification of 4-Butoxy-3-methoxybenzohydrazide by UV-Vis Spectrophotometry.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[3] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[2][4][5][13]
| Validation Parameter | HPLC-UV / LC-MS/MS | UV-Vis Spectrophotometry | Acceptance Criteria |
| Specificity | Assessed by analyzing blank, placebo, and spiked samples. Peak purity can be evaluated using a DAD detector. | Assessed by analyzing blank and placebo samples to check for interference. | No significant interference at the retention time or λmax of the analyte. |
| Linearity | A minimum of 5 concentration levels. | A minimum of 5 concentration levels. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Performed at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Performed at 3 concentration levels in triplicate. | Mean recovery should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) evaluated at 3 concentration levels. | Repeatability and intermediate precision evaluated at 3 concentration levels. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1). | Based on signal-to-noise ratio (3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (10:1). | Based on signal-to-noise ratio (10:1). | To be determined experimentally. |
| Robustness | Minor variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | Minor variations in method parameters (e.g., reaction time, temperature). | No significant changes in results. |
Conclusion and Field-Proven Insights
The choice of analytical method for the quantification of 4-Butoxy-3-methoxybenzohydrazide will depend on the specific application, required sensitivity, and the nature of the sample matrix.
-
HPLC-UV is recommended for routine quality control and purity assessment of the bulk drug substance and formulated products where high sensitivity is not required.
-
LC-MS/MS is the gold standard for bioanalytical studies, such as pharmacokinetics, and for the detection of trace-level impurities due to its superior sensitivity and selectivity.[8][14]
-
UV-Vis Spectrophotometry with a colorimetric reagent offers a simple, rapid, and cost-effective alternative for in-process controls or in laboratories where chromatographic equipment is not available, provided the sample matrix is simple and free of interfering substances.
It is imperative that any chosen method is thoroughly validated to ensure the generation of reliable and reproducible data that can withstand regulatory scrutiny.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Spectrophotometric and colorimetic methodology to detect and quantify hydrazide based chemotherapeutic drugs. DigitalCommons@UNO. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]
-
Smartphone-assisted microfluidic and spectrophotometric recognition of hydrazine: a new platform towards rapid analysis of carcinogenic agents and environmental technology. RSC Publishing. Available at: [Link]
-
Analytical Methods. CONICET. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Available at: [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available at: [Link]
-
Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Mettler Toledo. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Spectrophotometric Determination of Hydrazine. Asian Journal of Chemistry. Available at: [Link]
-
(PDF) Spectrophotometric Determination of Hydrazine. ResearchGate. Available at: [Link]
-
Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Umeå University. Available at: [Link]
-
A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances (RSC Publishing). Available at: [Link]
-
Method for the determination of 313 Residual Pesticides in Black tea using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
-
4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. PMC - NIH. Available at: [Link]
-
4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. PMC - NIH. Available at: [Link]
-
4-Hydroxy-3-methoxybenzaldehyde. SIELC Technologies. Available at: [Link]
Sources
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 9. rsc.org [rsc.org]
- 10. Smartphone-assisted microfluidic and spectrophotometric recognition of hydrazine: a new platform towards rapid analysis of carcinogenic agents and env ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07761B [pubs.rsc.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Antimicrobial Profiling of 4-Butoxy-3-methoxybenzohydrazide
Executive Summary & Compound Rationale
4-Butoxy-3-methoxybenzohydrazide represents a strategic lipophilic modification of the vanillic acid hydrazide scaffold. While the parent compound (4-hydroxy-3-methoxybenzohydrazide) exhibits well-documented antimicrobial activity—particularly against Mycobacterium species via InhA inhibition—its hydrophilic nature often limits passive diffusion across the waxy cell walls of mycolic-acid-rich pathogens.
The introduction of the 4-butoxy group serves two critical medicinal chemistry functions:
-
Enhanced Lipophilicity: Increases the LogP, facilitating permeation through the lipid-rich outer membranes of Gram-negative bacteria and the mycolic acid layer of Mycobacteria.
-
Efflux Pump Evasion: Alkoxy-substituted benzohydrazides have been identified as potential inhibitors of the MATE (Multidrug And Toxic Compound Extrusion) efflux pumps, potentially restoring sensitivity in resistant strains.
This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound, addressing specific solubility challenges and providing protocols for MIC determination and time-kill kinetics.
Physicochemical Properties & Preparation[1][2][3][4][5][6][7]
Before initiating biological assays, the compound must be correctly solubilized to prevent precipitation in aqueous media, which yields false-negative results.
| Property | Specification | Experimental Implication |
| Molecular Formula | C₁₂H₁₈N₂O₃ | - |
| Molecular Weight | 238.28 g/mol | Use molarity (µM) for precise SAR comparisons. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; requires organic co-solvent. |
| Solubility | Low in water; Soluble in DMSO, MeOH | DMSO is the mandatory vehicle. |
| Stability | Hydrazide moiety is nucleophilic | Avoid aldehyde-containing buffers (e.g., formalin) to prevent hydrazone formation. |
Protocol: Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh 2.38 mg of 4-Butoxy-3-methoxybenzohydrazide.
-
Solubilization: Dissolve in 1.0 mL of 100% sterile DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until the solution is perfectly clear.
-
Sterilization: Do not autoclave. If filtration is necessary, use a 0.22 µm PTFE or Nylon filter (avoid cellulose acetate which may bind the compound).
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Assay Workflow Visualization
The following diagram outlines the logical progression from compound preparation to advanced mechanistic studies.
Figure 1: Decision tree for antimicrobial profiling. The workflow prioritizes validating activity via MIC before investing in mechanistic studies.
Protocol A: Minimum Inhibitory Concentration (MIC)
Method: CLSI M07-A10 Broth Microdilution (Adapted for Lipophilic Compounds).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. smegmatis (mc²155 - surrogate for TB).
-
Controls: Ciprofloxacin (General), Isoniazid (Mycobacteria), Vehicle Control (DMSO).
Step-by-Step Procedure
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard bacterial suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight culture.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum of ~5 x 10⁵ CFU/mL.
-
-
Plate Setup (96-well, U-bottom):
-
Column 1 (Negative Control): 100 µL Sterile Media only.
-
Column 11 (Growth Control): 100 µL Media + Bacteria + 1% DMSO (No drug).
-
Columns 2-10 (Test): Serial 2-fold dilutions of 4-Butoxy-3-methoxybenzohydrazide.
-
Note: Start at 256 µg/mL down to 0.5 µg/mL . Ensure final DMSO concentration is ≤ 1% to prevent solvent toxicity.
-
-
-
Incubation:
-
Seal plates with breathable film.
-
General Bacteria: 37°C for 16–20 hours.
-
Mycobacteria: 37°C for 48–72 hours.
-
-
Readout:
-
Visual: Look for the lowest concentration with no visible turbidity .
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution; incubate 1-4 hours. Blue = No Growth (Inhibition); Pink = Growth.
-
Critical Analysis Point
-
Precipitation Check: Due to the butoxy tail, the compound may precipitate at high concentrations (>128 µg/mL) in aqueous media. If "sediment" is observed in the well but the supernatant is clear, verify if it is crystal or bacteria by microscopy.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log₁₀).
-
Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (No drug).
-
Inoculation: Add bacteria to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on nutrient agar.
-
Analysis:
-
Bactericidal: ≥ 3 log₁₀ reduction in CFU/mL compared to the initial inoculum at 24h.
-
Bacteriostatic: < 3 log₁₀ reduction.
-
Advanced Mechanism: Efflux Pump Inhibition
Benzohydrazides often synergize with antibiotics by inhibiting efflux pumps.
Checkerboard Assay Protocol:
-
Matrix: Create an 8x8 matrix in a 96-well plate.
-
X-axis: Serial dilution of Standard Antibiotic (e.g., Ciprofloxacin).
-
Y-axis: Serial dilution of 4-Butoxy-3-methoxybenzohydrazide.
-
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index.
-
Interpretation:
-
FIC ≤ 0.5: Synergism (Potentiation).
-
FIC > 4.0: Antagonism.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
Gaikwad, S. H., et al. (2019). "Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule." Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.[1]
-
Makhija, R. S., et al. (2020).[2] "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents targeting MATE efflux pumps." PMC / NIH.
-
Lourenço, M. C., et al. (2018).[3] "Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues." Arkivoc, 2018(6), 181-191. (Contextual grounding for hydrazide anti-TB activity).
Sources
Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 4-Butoxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive experimental framework for the systematic evaluation of a novel derivative, 4-Butoxy-3-methoxybenzohydrazide. We present a tiered, three-phase experimental design, progressing from broad initial screening to specific mechanism-of-action studies. This guide offers detailed, self-validating protocols and explains the scientific rationale behind each experimental choice, empowering researchers to generate robust, reproducible, and translatable data for early-stage drug discovery.
Introduction: The Rationale for a Phased Investigational Approach
The process of elucidating the biological activity of a novel chemical entity is a cornerstone of drug discovery.[3] A haphazard approach can lead to wasted resources and inconclusive data.[4] Therefore, we advocate for a structured screening cascade, a multi-tiered strategy that efficiently filters compounds from broad initial characterization to focused mechanistic studies.[3]
This application note details such a cascade tailored for 4-Butoxy-3-methoxybenzohydrazide. Benzohydrazide derivatives have demonstrated a wide array of pharmacological effects, from the inhibition of key enzymes in cancer pathways to potent antimicrobial action.[5][6][7][8] This structural promiscuity necessitates a broad but systematic initial investigation. Our approach is designed to first identify the most promising therapeutic area(s) for this compound and then to provide the tools to validate and explore these initial findings.
Diagram: Overall Experimental Workflow
Caption: A tiered experimental workflow for characterizing novel compound bioactivity.
Phase 1: Foundational Assessment & Primary Screening
The initial phase is designed to establish a foundational understanding of the compound's basic interaction with biological systems: its cytotoxicity and its effect on microbial growth. These high-throughput screens provide the critical data needed to guide all subsequent, more focused investigations.[9][10]
Compound Preparation and Handling
Proper preparation is paramount for data integrity. The predicted physicochemical properties of 4-Butoxy-3-methoxybenzohydrazide should be considered.[11]
Protocol: Stock Solution Preparation
-
Solvent Selection: Due to the aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) in 100% cell culture-grade DMSO. Ensure complete dissolution using a vortex mixer.
-
Aliquoting & Storage: Aliquot the primary stock into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: For cell-based assays, prepare working solutions by diluting the primary stock in the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically <0.5%, to avoid solvent-induced artifacts. [12] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Broad-Spectrum Cytotoxicity Profiling
Rationale: The first essential step is to determine the concentration range at which the compound affects cell viability. This establishes a therapeutic window; a compound that is highly cytotoxic at concentrations required for other biological effects may not be a viable candidate.[13] We recommend screening against a panel of cancer cell lines from diverse tissue origins and at least one non-malignant cell line to assess for cancer-specific cytotoxicity.
Protocol: MTT Cell Viability Assay This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, which creates a purple formazan product.[12] The amount of formazan is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Butoxy-3-methoxybenzohydrazide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final DMSO concentration as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: IC₅₀ Values of 4-Butoxy-3-methoxybenzohydrazide
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Value] |
| A549 | Lung Carcinoma | 48 | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | 48 | [Experimental Value] |
| VERO | Normal Kidney Epithelial | 48 | [Experimental Value] |
Broad-Spectrum Antimicrobial Screening
Rationale: Hydrazide-hydrazone derivatives are frequently reported to possess significant antimicrobial activity.[7][8][16] A primary screen against representative Gram-positive bacteria, Gram-negative bacteria, and fungi is a cost-effective way to explore this potential.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute according to standard guidelines (e.g., CLSI) to achieve the final target concentration in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 4-Butoxy-3-methoxybenzohydrazide in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Control: Wells with a known antibiotic/antifungal (e.g., Gentamicin for bacteria, Fluconazole for fungi) and the inoculum.
-
Vehicle Control: Wells with the highest concentration of DMSO and the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: MIC Values of 4-Butoxy-3-methoxybenzohydrazide
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | [Experimental Value] |
| Escherichia coli | Gram-negative Bacteria | [Experimental Value] |
| Candida albicans | Fungus (Yeast) | [Experimental Value] |
Phase 2: Confirmation of Biological Activity
If the primary screening reveals promising activity (e.g., selective cytotoxicity towards cancer cells or potent antimicrobial effects), the next phase involves more specific assays to confirm and better characterize this activity.
If Anticancer Activity is Indicated
Rationale: A low IC₅₀ value suggests anticancer potential, but it does not reveal the mechanism of cell death. The next logical step is to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest, two key hallmarks of effective anticancer agents.[13][17][18]
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Cell Treatment: Seed a sensitive cancer cell line (e.g., HCT116) in a 6-well plate. Treat with 4-Butoxy-3-methoxybenzohydrazide at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations can be distinguished as:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates induction of apoptosis.
If Anti-inflammatory Potential is Hypothesized
Rationale: Chronic inflammation is linked to numerous diseases.[19] Many compounds exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) or by preventing protein denaturation, a hallmark of inflammation.[19][20] These assays are excellent secondary screens if the compound shows low general cytotoxicity.
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 4-Butoxy-3-methoxybenzohydrazide for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. Include controls:
-
Untreated Control: Cells with medium only.
-
LPS Control: Cells with LPS only.
-
Positive Control: Cells with LPS and a known inhibitor (e.g., L-NAME).
-
-
Incubation: Incubate for 24 hours at 37°C.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system. This involves mixing the supernatant with the Griess reagents, which forms a colored azo dye.
-
Absorbance & Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.
Phase 3: Elucidating the Mechanism of Action (MOA)
This advanced phase aims to identify the specific molecular target or signaling pathway through which the compound exerts its effect.[21][22] The choice of assay here is directly informed by the results of Phase 2 and the known activities of similar chemical structures.
Potential MOA: Kinase Inhibition
Rationale: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overactive in various cancers.[5] Given that some benzohydrazide derivatives are known to act as EGFR inhibitors, this is a plausible target if the compound shows potent anticancer activity.[5]
Protocol: EGFR Kinase Inhibition Assay
-
Assay Format: Utilize a commercially available, cell-free EGFR kinase assay kit (e.g., ADP-Glo™ or similar). These assays typically measure the amount of ADP produced from ATP during the phosphorylation of a substrate by the kinase.
-
Procedure: In a multi-well plate, combine recombinant human EGFR enzyme, a suitable kinase substrate, and ATP.
-
Inhibition: Add serial dilutions of 4-Butoxy-3-methoxybenzohydrazide. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control and a DMSO vehicle control.
-
Reaction & Detection: Allow the kinase reaction to proceed for the recommended time. Then, add the detection reagents as per the kit protocol to measure the kinase activity (often via luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value for target engagement.
Diagram: Simplified EGFR Signaling Pathway
Caption: Potential inhibition of the EGFR signaling cascade by the test compound.
Conclusion
The experimental design detailed in these application notes provides a robust, logical, and efficient pathway for characterizing the bioactivity of 4-Butoxy-3-methoxybenzohydrazide. By progressing from broad, high-throughput screening to specific, hypothesis-driven mechanistic studies, researchers can confidently identify and validate the therapeutic potential of this novel compound. The inclusion of rigorous controls and the careful consideration of scientific rationale at each step are essential for generating high-quality data suitable for advancing a candidate in the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]
-
Mechanisms of action of food bioactive compounds based on network pharmacology. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020, April 18). Biointerface Research in Applied Chemistry, 10(3), 5649-5655. Retrieved from [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Benzohydrazides: As potential bio-active agents. (2018, July 20). The Pharma Innovation Journal. Retrieved from [Link]
-
Editorial: Mechanism study of bioactive molecules using omics technology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioactive Compounds in Pharmacology an Interdisciplinary Approach. (n.d.). Longdom Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Mechanism of bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024, July 2). MDPI. Retrieved from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
Natural bioactive compounds and their mechanisms of action in the management of obesity: a narrative review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]
-
Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
-
MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016, November 17). Medicinal Chemistry Research, 26(1), 1-20. Retrieved from [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega. Retrieved from [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2023, March 1). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). MDPI. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]
-
Johns Hopkins Institute for NanoBioTechnology. (2014, July 31). In Vitro Models for Drug Testing [Video]. YouTube. Retrieved from [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). MDPI. Retrieved from [Link]
-
4-Methoxy aroylhydrazones – promising agents protecting biologically relevant molecules from free radical damage. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025, October 16). MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011, December 7). Academic Journals. Retrieved from [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. (2024, March 4). FUPRESS. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). 4-butoxy-3-methoxybenzamide. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 11. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. turkjps.org [turkjps.org]
- 17. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Editorial: Mechanism study of bioactive molecules using omics technology - PMC [pmc.ncbi.nlm.nih.gov]
application of 4-Butoxy-3-methoxybenzohydrazide in medicinal chemistry
Application Note: 4-Butoxy-3-methoxybenzohydrazide Subtitle: A Lipophilic Vanilloid Scaffold for the Synthesis of Bioactive Heterocycles
Executive Summary
Compound: 4-Butoxy-3-methoxybenzohydrazide Class: Substituted Benzohydrazide / Vanilloid Derivative Primary Application: Privileged structure intermediate for the synthesis of antimicrobial, anti-inflammatory, and anticancer libraries. Key Advantage: The 4-butoxy substitution provides optimized lipophilicity (LogP) compared to the parent vanillic acid hydrazide (4-hydroxy), enhancing membrane permeability and metabolic stability against glucuronidation.
This guide details the strategic . It covers the validated synthesis of the scaffold, its derivatization into acylhydrazones and 1,3,4-oxadiazoles , and the structural rationale for its deployment in drug discovery campaigns targeting bacterial Enoyl-ACP reductase (FabH) and kinase pathways.
Scientific Rationale: The "Lipophilic Vanilloid" Strategy
In medicinal chemistry, the 3-methoxy-4-hydroxy (vanillyl) motif is ubiquitous but often suffers from rapid metabolic clearance (Phase II conjugation at the phenol) and poor blood-brain barrier (BBB) penetration.
By alkylating the 4-position with a butyl chain to form 4-Butoxy-3-methoxybenzohydrazide , researchers achieve three critical optimizations:
-
Metabolic Blockade: The butyl ether prevents rapid O-glucuronidation/sulfation, extending plasma half-life (
).[1] -
LogP Modulation: The
alkyl chain increases lipophilicity, facilitating passive diffusion across bacterial cell walls (Mycobacterium tuberculosis) or the eukaryotic BBB. -
Electronic Preservation: The electron-donating effect of the alkoxy groups is maintained, sustaining the nucleophilicity of the hydrazide nitrogen for subsequent cyclization reactions.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (4-Butoxy-3-methoxybenzohydrazide)
Prerequisite: This compound is typically synthesized in-house from the corresponding ester due to limited commercial bulk availability.
Reagents:
-
Methyl 4-butoxy-3-methoxybenzoate (1.0 equiv)
-
Hydrazine hydrate (80% or 99%, 5.0–10.0 equiv)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Methyl 4-butoxy-3-methoxybenzoate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 50–100 mmol of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium to completion and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot ( ) should disappear, replaced by a lower hydrazide spot. -
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The product typically precipitates as white/off-white crystals.
-
Purification: Filter the solid. Wash with cold ethanol (
) and cold water ( ) to remove excess hydrazine. -
Drying: Recrystallize from ethanol if necessary. Dry under vacuum.
-
Expected Yield: 75–85%[2]
-
Melting Point: 130–135°C (Range varies by purity).
-
Protocol B: Derivatization to 1,3,4-Oxadiazoles (Antimicrobial Core)
Target: 2-(4-butoxy-3-methoxyphenyl)-5-aryl-1,3,4-oxadiazole. Mechanism: Oxidative cyclization of the hydrazone intermediate.[3]
Step-by-Step Methodology:
-
Schiff Base Formation (Intermediate):
-
Mix 4-Butoxy-3-methoxybenzohydrazide (1 mmol) with an aryl aldehyde (1 mmol) in Ethanol (10 mL) with catalytic Glacial Acetic Acid (2 drops).
-
Reflux for 2–4 hours. Filter the precipitated acylhydrazone .
-
-
Cyclization (Iodine Method - Milder than POCl3):
-
Suspend the acylhydrazone (1 mmol) in DMSO (5 mL).
-
Add Potassium Carbonate (
, 3 mmol) and Iodine ( , 1.2 mmol). -
Stir at
for 3–5 hours.
-
-
Quenching: Pour the mixture into crushed ice containing 5% Sodium Thiosulfate (to quench excess iodine).
-
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.
Pathway Visualization & Workflow
The following diagram illustrates the synthetic utility of the scaffold, mapping the transformation from the ester precursor to the two primary bioactive libraries: Hydrazones (Schiff Bases) and Oxadiazoles.[1]
Figure 1: Synthetic workflow for generating bioactive libraries from the 4-Butoxy-3-methoxybenzohydrazide scaffold.
Application Data & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends when this scaffold is applied against bacterial targets (e.g., S. aureus) compared to the non-alkylated vanillin analog.
| Compound Variant | R3 Position | R4 Position | Lipophilicity (Calc. LogP) | Relative Antibacterial Potency (MIC) |
| Vanillic Hydrazide | -OCH3 | -OH | ~0.8 | Low (Poor Permeability) |
| Veratric Hydrazide | -OCH3 | -OCH3 | ~1.2 | Moderate |
| Target Scaffold | -OCH3 | -O(CH2)3CH3 | ~2.5 | High |
| Long Chain Analog | -OCH3 | -O(CH2)7CH3 | >4.0 | Low (Solubility Issues) |
Key Insight: The "Sweet Spot" for lipophilicity in this series is often the Propyl or Butyl ether. Shorter chains (Methyl) are too polar for effective passive transport into Gram-negative bacteria; longer chains (Octyl) suffer from solubility limitations in aqueous media.
Analytical Verification (Quality Control)
To ensure the integrity of the synthesized scaffold before library generation, verify the following spectral signatures:
-
IR Spectroscopy (KBr):
-
Doublet at
( stretch). -
Sharp peak at
(Amide I Carbonyl). -
Absence of ester band at
.
-
-
1H NMR (DMSO-d6, 400 MHz):
References
-
Govindasami, T., et al. (2011). "Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives."[6] International Journal of Organic Chemistry, 1, 71-77.[6][7]
- Significance: Establishes the enhanced antibacterial activity of 4-butoxy substituted hydrazones compared to their 4-hydroxy counterparts.
-
Taha, M., et al. (2014). "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity."[8] Molecules, 19(1), 1286-1301.[8]
- Significance: Provides robust protocols for benzohydrazide synthesis and Schiff base form
-
Wang, L., et al. (2014). "4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities."[1][9] RSC Advances, 4, 58895-58900.[9]
- Significance: Validates the thermal stability and antimicrobial mechanism of vanilloid-derived hydrazones.
- Desai, N.C., et al. (2013). "Synthesis and antimicrobial screening of 1,3,4-oxadiazoles and 1,2,4-triazoles bearing a pyridine nucleus." Medicinal Chemistry Research, 22, 2806–2815.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives [scirp.org]
- 7. new.zodml.org [new.zodml.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
protocol for derivatizing 4-Butoxy-3-methoxybenzohydrazide
An In-Depth Guide to the Derivatization of 4-Butoxy-3-methoxybenzohydrazide: Protocols and Applications
Abstract
4-Butoxy-3-methoxybenzohydrazide, a derivative of vanillic acid, serves as a versatile scaffold in medicinal chemistry and drug development. Its chemical structure, featuring a reactive hydrazide moiety, allows for a wide array of derivatization strategies to generate novel compounds with diverse pharmacological profiles. This application note provides a comprehensive guide for researchers, detailing two robust and widely applicable protocols for the derivatization of this key intermediate: the synthesis of Schiff bases (hydrazones) and the subsequent cyclization to form 2,5-disubstituted-1,3,4-oxadiazoles. These protocols are presented with an emphasis on the underlying chemical principles, step-by-step methodologies, characterization techniques, and troubleshooting. The aim is to equip scientists with the practical knowledge required to synthesize and validate novel molecular entities for further investigation.
Scientific Foundation: The Chemistry of Hydrazide Derivatization
The synthetic utility of 4-Butoxy-3-methoxybenzohydrazide stems from the nucleophilicity of the terminal nitrogen atom (-NH₂) of the hydrazide group (-CO-NH-NH₂). This site readily reacts with electrophilic centers, making it an ideal precursor for creating a variety of derivatives.
Schiff Base (Hydrazone) Formation
The reaction of a hydrazide with an aldehyde or a ketone is a classic condensation reaction that yields a hydrazone, a subclass of Schiff bases.[1] The reaction proceeds via the nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon. This is typically followed by an acid-catalyzed dehydration step, resulting in the formation of a stable carbon-nitrogen double bond (C=N).[2][3] This linkage is a key structural motif in many biologically active compounds.[4]
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, recognized as a valuable pharmacophore in drug discovery due to their favorable metabolic stability and ability to engage in hydrogen bonding.[5][6] Benzohydrazides are common starting materials for their synthesis. One of the most direct methods involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved by reacting the starting benzohydrazide with a carboxylic acid or acid chloride in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization to form the stable aromatic oxadiazole ring.[7]
Protocol I: Synthesis of N'-Arylmethylene-4-butoxy-3-methoxybenzohydrazides (Schiff Bases)
This protocol details the synthesis of a hydrazone derivative via the condensation of 4-Butoxy-3-methoxybenzohydrazide with a representative aromatic aldehyde.
Reaction Principle & Workflow
The primary amine of the hydrazide undergoes a nucleophilic addition-elimination reaction with the carbonyl group of an aldehyde, catalyzed by a weak acid, to form the corresponding hydrazone.
Caption: Workflow for Schiff base synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Butoxy-3-methoxybenzohydrazide | ≥98% Purity | Sigma-Aldrich | The starting material. |
| Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) | Reagent Grade | Thermo Fisher | Molar ratio 1:1 with hydrazide. |
| Ethanol (Absolute) | ACS Grade | VWR | Used as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Merck | Serves as the reaction catalyst. |
| Round-bottom flask with reflux condenser | - | - | Standard laboratory glassware. |
| Magnetic stirrer with heating mantle | - | - | For heating and agitation. |
| Buchner funnel and filter paper | - | - | For isolating the product. |
Step-by-Step Protocol
-
Reactant Setup: In a 100 mL round-bottom flask, combine 4-Butoxy-3-methoxybenzohydrazide (e.g., 2.38 g, 10 mmol) and the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.40 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most of the solids are suspended.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the suspension. The acid catalyzes the dehydration step of the reaction.[1]
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the flask to cool to room temperature. As the solution cools, the hydrazone product will typically precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from hot ethanol to yield pure crystals.
Protocol II: Synthesis of 2-Aryl-5-(4-butoxy-3-methoxyphenyl)-1,3,4-oxadiazoles
This protocol describes the cyclization of the benzohydrazide with an aromatic carboxylic acid using a dehydrating agent to form a 2,5-disubstituted-1,3,4-oxadiazole.
Reaction Principle & Workflow
The benzohydrazide is first acylated by a carboxylic acid (often activated as an acid chloride or reacted directly) to form a diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclodehydration in the presence of a reagent like phosphorus oxychloride (POCl₃) to yield the oxadiazole.[7]
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Butoxy-3-methoxybenzohydrazide | ≥98% Purity | Sigma-Aldrich | The starting material. |
| Substituted Aromatic Carboxylic Acid (e.g., 4-chlorobenzoic acid) | Reagent Grade | Thermo Fisher | Molar ratio 1:1 with hydrazide. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Merck | Used as the cyclodehydrating agent. Handle in a fume hood. |
| Ice-cold water | - | - | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) solution | Saturated | - | For neutralizing excess acid. |
| Round-bottom flask with reflux condenser | - | - | Standard laboratory glassware. |
| Buchner funnel and filter paper | - | - | For isolating the product. |
Step-by-Step Protocol
-
Reactant Setup: In a clean, dry round-bottom flask, create a homogenous mixture of 4-Butoxy-3-methoxybenzohydrazide (e.g., 2.38 g, 10 mmol) and the chosen aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.56 g, 10 mmol).
-
Cyclizing Agent Addition: Place the flask in an ice bath. Cautiously add phosphorus oxychloride (POCl₃, ~10 mL) dropwise to the mixture under constant stirring. Caution: This reaction is exothermic and POCl₃ is corrosive and moisture-sensitive. This step must be performed in a well-ventilated fume hood.
-
Reaction Reflux: Once the addition is complete, remove the ice bath. Attach a reflux condenser (with a guard tube to protect from moisture) and heat the reaction mixture to reflux (100-110°C) for 4-8 hours.
-
Reaction Quenching: After the reflux period, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product.
-
Neutralization and Isolation: The resulting acidic solution should be neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of the target derivatives is crucial. The following analytical techniques and expected results provide a self-validating system for the protocols.[7][8][9]
Spectroscopic Data Summary
| Derivative Class | Technique | Expected Key Signals |
| Schiff Base (Hydrazone) | FTIR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1650 (C=O, Amide I band), ~1600 (C=N stretch).[1] |
| ¹H NMR (δ ppm) | ~11.0-12.0 (s, 1H, -CO-NH -), ~8.0-8.5 (s, 1H, -N=CH -Ar), ~6.8-8.0 (m, Ar-H ), ~4.1 (t, 2H, -O-CH₂ -), ~3.9 (s, 3H, -OCH₃ ).[9][10] | |
| Mass Spec (EIMS) | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product. | |
| 1,3,4-Oxadiazole | FTIR (cm⁻¹) | Absence of N-H and C=O bands from the hydrazide. Appearance of new bands around ~1610-1620 (C=N stretch) and ~1020-1070 (C-O-C stretch of the oxadiazole ring).[7] |
| ¹H NMR (δ ppm) | Disappearance of the NH proton signal. Aromatic and alkoxy/methoxy protons will be visible in their expected regions. | |
| ¹³C NMR (δ ppm) | Appearance of two characteristic quaternary carbon signals for the oxadiazole ring, typically in the range of δ 160-165 ppm.[7] | |
| Mass Spec (EIMS) | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the cyclized product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient reaction time or temperature; impure reagents. | Monitor the reaction with TLC. Extend reflux time if starting material is present. Ensure reagents are pure and dry, especially for the oxadiazole synthesis. |
| Oily Product Instead of Solid | Presence of impurities; product may have a low melting point. | Try to induce crystallization by scratching the flask or adding a seed crystal. Purify via column chromatography if recrystallization fails. |
| Incomplete Cyclization (Protocol II) | Insufficient or deactivated POCl₃; presence of moisture. | Use freshly opened or distilled POCl₃. Ensure all glassware is thoroughly dried before use. Increase reflux time or temperature slightly. |
| Broad NMR Peaks | Sample contains residual solvent or moisture; paramagnetic impurities. | Ensure the sample is completely dry. Use a deuterated solvent from a fresh container. Filter the NMR sample through a small plug of celite/cotton. |
Conclusion
The derivatization of 4-Butoxy-3-methoxybenzohydrazide into Schiff bases and 1,3,4-oxadiazoles represents a powerful and efficient strategy for generating libraries of novel compounds for drug discovery and materials science. The protocols outlined in this guide are robust, scalable, and built upon well-established chemical principles. By providing detailed procedural steps, explaining the causality behind experimental choices, and including comprehensive characterization and troubleshooting guides, this document serves as a valuable resource for researchers aiming to explore the vast chemical space accessible from this versatile starting material.
References
-
Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. ProQuest. Available at: [Link]
-
Li, W., et al. (2018). Recent Advances in Synthetic Approaches for 1, 3, 4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]
-
Tantawy, A. S., et al. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Javed, I., et al. (2021). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Available at: [Link]
-
Ansari, A., et al. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Sagan, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. Available at: [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Available at: [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities - ProQuest [proquest.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vitro Characterization of Novel Benzohydrazide Analogs such as 4-Butoxy-3-methoxybenzohydrazide
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antioxidant properties.[1][2][3] 4-Butoxy-3-methoxybenzohydrazide is a novel analog within this class, for which, to date, no biological activity has been published in peer-reviewed literature.[4] This document provides a comprehensive framework for the initial in vitro characterization of this and other novel benzohydrazide compounds. We present a logical, tiered workflow of cell-based assays designed to first establish cytotoxic potential and then elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. These protocols are designed for researchers in academic and drug development settings to generate robust, decision-enabling data for new chemical entities.
Introduction: The Rationale for Investigating Novel Benzohydrazides
Hydrazone derivatives, a class to which benzohydrazides belong, have garnered significant attention for their therapeutic potential.[5] Studies on structurally related compounds, such as p-methoxycinnamoyl hydrazides and 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, have revealed promising cytotoxic activity against various cancer cell lines, including human breast cancer (T47D, MDA-MB-231) and glioblastoma (U-87).[1][2][3] The mechanism often involves the disruption of fundamental cellular processes like cell proliferation and survival.
Given the therapeutic precedent of its structural class, 4-Butoxy-3-methoxybenzohydrazide (herein referred to as BMBH) represents an unexplored yet promising candidate for investigation. This guide outlines a systematic approach to perform its primary screening and mechanistic characterization using standard, validated cell culture assays.
Physicochemical Preparation for Cell-Based Assays
Prior to any biological evaluation, it is critical to ensure the compound's identity, purity, and solubility.
-
Identity and Purity: Confirm structure and purity using methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Solubility: Determine solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for preparing high-concentration stock solutions of hydrophobic compounds.
Protocol 2.1: Preparation of BMBH Stock Solution
-
Objective: To prepare a 10 mM stock solution of BMBH in sterile DMSO.
-
Materials: 4-Butoxy-3-methoxybenzohydrazide (MW: 238.28 g/mol )[6], sterile cell culture-grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh 2.38 mg of BMBH and transfer to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Hypothesized Mechanism of Action & Experimental Workflow
Based on the activities of related benzohydrazide and benzamide analogs, a primary hypothesis is that BMBH may exert an anti-proliferative effect on cancer cells by inducing cell cycle arrest and/or apoptosis.[7] This can result from interference with critical cell signaling pathways that regulate cell division and survival.
Figure 1: Hypothesized mechanism where BMBH inhibits a key proliferation pathway, leading to cell cycle arrest and apoptosis.
To test this hypothesis, we propose a tiered experimental workflow. The initial step is a broad screen for cytotoxicity across multiple cell lines to determine potency (IC₅₀) and cellular sensitivity. Positive hits from this screen are then advanced to mechanistic assays.
Figure 2: A tiered workflow for the initial characterization of a novel compound like BMBH.
Detailed Experimental Protocols
Protocol 4.1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U-87, MDA-MB-231) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BMBH in complete growth medium from the 10 mM DMSO stock. A common concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of BMBH. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest BMBH dose) and "untreated control" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation is standard for assessing the effects of anti-proliferative agents.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The incubation time is critical for sufficient formazan formation but should be optimized to avoid over-development.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the BMBH concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 4.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with BMBH at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic solution like EDTA or brief trypsinization to preserve membrane integrity. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 4.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity from PI is therefore directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2. A 24-hour treatment is often sufficient to observe changes in the cell cycle.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells and preserves their morphology. Incubate overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., PE or PerCP).
-
Interpretation: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests a cell cycle block.
Representative Data & Interpretation
The following table presents hypothetical data that could be generated from the MTT assay, demonstrating how to compare the potency of BMBH across different cell lines.
Table 1: Hypothetical IC₅₀ Values of BMBH against Cancer Cell Lines
| Cell Line | Histology | BMBH IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| U-87 MG | Glioblastoma | 8.5 | 0.4 |
| MDA-MB-231 | Breast (Triple-Negative) | 12.2 | 0.9 |
| MCF-7 | Breast (ER+) | 25.1 | 1.5 |
| NIH/3T3 | Normal Fibroblast | > 100 | 5.2 |
Interpretation: In this hypothetical example, BMBH shows moderate, dose-dependent cytotoxicity against glioblastoma and breast cancer cell lines, with greater potency against U-87 cells. The significantly higher IC₅₀ value against the normal fibroblast cell line (NIH/3T3) suggests some level of cancer cell selectivity, a desirable characteristic for a therapeutic candidate.
Conclusion
While 4-Butoxy-3-methoxybenzohydrazide remains an uncharacterized molecule, its chemical scaffold suggests potential for biological activity. The application notes and protocols detailed herein provide a robust, logical, and efficient framework for its initial in vitro assessment. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can rapidly determine if this novel compound warrants further investigation as a potential therapeutic agent. This structured approach is applicable not only to BMBH but to any novel compound entering a drug discovery pipeline.
References
-
PubChem Compound Summary for CID 2414118, 4-butoxy-3-methoxybenzohydrazide. National Center for Biotechnology Information. [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. [Link]
-
Akinluyi, E. T., et al. (2017). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology. [Link]
-
Yusof, M. S. M., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Zhang, L. (2011). 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Rani, M., et al. (2018). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. [Link]
-
Liew, S. Y., et al. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Indian Chemical Society. [Link]
-
Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules. [Link]
-
Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
Ahmed, M., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. [Link]
-
Ekowati, J., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impact Factor. [Link]
-
Poojary, N. G., et al. (2021). 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide] as Corrosion Inhibitor for Carbon Steel in Dilute H2SO4. Impressions@MAHE. [Link]
-
Appunni, S., et al. (2024). Intracellular Delivery of a p21-Derived Cell Cycle Inhibitory Peptide Using Elastin-like Polypeptides Suppresses Glioblastoma Cell Proliferation. MDPI. [Link]
-
Budiati, T., et al. (2021). 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Semantic Scholar. [Link]
Sources
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-BUTOXY-3-METHOXYBENZOHYDRAZIDE [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
In Vitro Evaluation of 4-Butoxy-3-methoxybenzohydrazide Derivatives: Protocols for Assessing Therapeutic Potential
An Application Guide for Researchers
Introduction
The hydrazide-hydrazone scaffold, characterized by the -(C=O)NHN=CH- moiety, is a cornerstone in medicinal chemistry, recognized for its role in a multitude of compounds with significant biological activities.[1][2] Derivatives of this class have demonstrated a broad therapeutic spectrum, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] The 4-Butoxy-3-methoxybenzohydrazide core represents a specific, yet underexplored, variation of this privileged structure. The introduction of the butoxy and methoxy groups on the phenyl ring can modulate physicochemical properties such as lipophilicity and electronic distribution, potentially influencing biological activity and target interaction.
This guide provides a comprehensive suite of detailed in vitro testing protocols designed for researchers, scientists, and drug development professionals. The objective is to enable a thorough preliminary evaluation of novel 4-Butoxy-3-methoxybenzohydrazide derivatives. The protocols are structured to first assess broad cytotoxic effects against cancer cells, a common activity for this compound class, followed by investigations into potential antioxidant and antimicrobial efficacy.[5][7] Each protocol is presented not merely as a series of steps, but with an underlying scientific rationale to explain the experimental choices, ensuring a robust and self-validating approach to screening.
Essential First Steps: Compound Management
Scientific Rationale: The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the proper handling, solubilization, and storage of the test compounds. Hydrazide derivatives can vary in solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its broad solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (typically ≤0.5%). It is critical to create a high-concentration, centralized stock solution from which working dilutions are made to minimize freeze-thaw cycles and maintain compound integrity.
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh 1-5 mg of each 4-Butoxy-3-methoxybenzohydrazide derivative using a calibrated analytical balance.
-
Solubilization: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration depends on the compound's solubility limit. Aid dissolution by gentle vortexing or brief sonication if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial (e.g., amber cryovial). This is crucial for cell-based assays to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Documentation: Meticulously label each aliquot with the compound identifier, concentration, solvent, and date of preparation.
Application I: Anticancer Activity Assessment
Scientific Rationale: A vast body of literature supports the investigation of hydrazone derivatives as potential anticancer agents.[1][3][7][8] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling enzymes like epidermal growth factor receptor (EGFR) kinase to the disruption of cytoskeletal components essential for cell division, such as microtubules.[8][9][10] Therefore, the primary screening of novel 4-Butoxy-3-methoxybenzohydrazide derivatives logically begins with an assessment of their cytotoxic and antiproliferative effects on relevant cancer cell lines.
Protocol 2.1: Cell Viability and Cytotoxicity Screening (XTT Assay)
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability.[11] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[13] The XTT assay is chosen over the more traditional MTT assay as it eliminates the formazan solubilization step, thereby streamlining the protocol and reducing potential errors.[11] This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[14]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to ~80% confluency.[7][8]
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the density to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of 2-fold serial dilutions of your 4-Butoxy-3-methoxybenzohydrazide derivatives from the DMSO stock in a complete culture medium. A typical final concentration range for screening is 0.1 µM to 100 µM.[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. For the vehicle control wells, add a medium containing the same final concentration of DMSO used for the highest compound concentration.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[11]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform distribution of the colored product.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[11]
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value for each derivative.[15]
Caption: Workflow for the in vitro tubulin polymerization assay.
Application II: Antioxidant Potential Evaluation
Scientific Rationale: The hydrazide-hydrazone scaffold is frequently associated with antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). [5][6][16]This property is valuable as oxidative stress is implicated in numerous diseases, including cancer and neurodegeneration. The antioxidant capacity is often attributed to the ability of the hydrazone moiety to donate a hydrogen atom or an electron to stabilize free radicals. [17][18]
Protocol 3: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity. [5]DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. [17]The degree of color change, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound. [6]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare serial dilutions of the test compounds in methanol.
-
Prepare a positive control solution (e.g., Ascorbic acid or Trolox) in methanol. [17]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of methanol to a blank well.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
Application III: Antimicrobial Efficacy Screening
Scientific Rationale: Hydrazide derivatives have a long history of use and investigation as antimicrobial agents, with some acting as key pharmacophores in established drugs. [2][19]Their proposed mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell wall synthesis. [19]Therefore, screening for antibacterial and antifungal activity is a logical step in characterizing novel 4-Butoxy-3-methoxybenzohydrazide derivatives.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [19]The broth microdilution method is a standard, high-throughput technique to determine MIC values. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. [19][20][21]
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). [5][19] * Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. [19]
-
-
Assay Plate Preparation:
-
In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Prepare a 2X starting concentration of your test compound in MHB. Add 100 µL of this solution to well 1.
-
Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Visually inspect the plate for turbidity. The MIC is the lowest compound concentration in a well that shows no visible growth (i.e., the well is clear).
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in determining the endpoint.
-
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
References
-
Jin, L., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available from: [Link]
-
Jin, L., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available from: [Link]
-
Büyükkaplan, M., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 28(24), 8031. Available from: [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available from: [Link]
-
Gedgaudienė, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Available from: [Link]
-
Sangeetha, R., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 444-451. Available from: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available from: [Link]
-
Ortiz, A., et al. (2023). In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. Molecules, 28(24), 8031. Available from: [Link]
-
Sangeetha, R., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(12), 269-277. Available from: [Link]
-
Kumar, D., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4232. Available from: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Gedgaudienė, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Available from: [Link]
-
Maccarinelli, F., et al. (2021). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 100-111. Available from: [Link]
-
Chan, A., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 23(1), 58-67. Available from: [Link]
-
Naaz, F., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(3), 102984. Available from: [Link]
-
Živković, J., et al. (2018). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Journal of the Serbian Chemical Society, 83(1), 19-33. Available from: [Link]
-
Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Pharmacia, 71, 1-8. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5243. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available from: [Link]
-
Amato, G., et al. (2021). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. Antioxidants, 10(11), 1827. Available from: [Link]
-
Valcheva, V., et al. (2023). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences, 24(23), 16804. Available from: [Link]
-
He, Q., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3334-3339. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available from: [Link]
-
Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 1045-1050. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available from: [Link]
-
Taha, M., et al. (2022). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Letters in Drug Design & Discovery, 19(7), 654-666. Available from: [Link]
-
LI-COR Biosciences. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]
-
Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(24), 5899. Available from: [Link]
-
ResearchGate. How can I calculate IC50 for a cytotoxic substance?. Available from: [Link]
-
Taha, M., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 24(23), 4349. Available from: [Link]
-
Taha, M., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 23(10), 2649. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 21. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
Application Note: Targeted Design & Development of Benzohydrazide-Based EGFR Inhibitors
Executive Summary & Strategic Rationale
Benzohydrazides (
However, the development of these agents is often hindered by metabolic instability (hydrolysis) and potential hydrazine-related toxicity. This guide provides a high-level workflow for designing, synthesizing, and validating benzohydrazide derivatives, specifically optimizing for EGFR inhibition while mitigating ADME liabilities.
Rational Design: Structure-Activity Relationship (SAR)
To develop a potent agent, one must move beyond random screening. The benzohydrazide scaffold functions effectively as a "hinge-binding" mimic in kinase domains.
The Pharmacophore Model
-
Region A (The Anchor): The benzoyl ring. Electron-withdrawing groups (EWGs) here often enhance metabolic stability of the amide bond.
-
Region B (The Linker): The
moiety. This provides hydrogen bond donors (NH) and acceptors (C=O, N=C) essential for interacting with residues like Met793 in the EGFR ATP-binding pocket. -
Region C (The Variable Tail): Usually an aromatic aldehyde derived moiety. Bulky, hydrophobic groups here (e.g., substituted phenyl, heteroaryl) target the hydrophobic pocket of the enzyme.
Diagram 1: SAR & Design Logic
Caption: SAR logic for benzohydrazides. The linker (Region B) is critical for kinase hinge binding, while Region C dictates selectivity.
Synthetic Protocols
The synthesis is a two-step convergent pathway. The critical control point is the purity of the intermediate hydrazide to prevent bis-hydrazide byproduct formation.
Workflow Overview
-
Hydrazinolysis: Conversion of benzoate ester to benzohydrazide.
-
Condensation: Formation of the acylhydrazone (Schiff base).
Diagram 2: Synthetic Workflow
Caption: Two-step synthesis of benzohydrazide hydrazones. Step 1 requires excess hydrazine to avoid dimers.
Detailed Protocol: Synthesis of N'-Benzylidenebenzohydrazide
Step 1: Synthesis of Benzohydrazide Intermediate
Reagents: Methyl 4-chlorobenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Abs.).
-
Dissolve methyl 4-chlorobenzoate (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (50 mmol) dropwise. Note: Excess hydrazine is crucial to prevent the formation of N,N'-diacylhydrazine byproducts.
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature. Pour onto crushed ice.
-
Filter the white precipitate, wash with cold water (
mL), and recrystallize from ethanol.-
Checkpoint: Verify disappearance of ester peak (
1720 ) and appearance of hydrazide doublet ( 3300 ) in IR.
-
Step 2: Condensation (Schiff Base Formation)
Reagents: Benzohydrazide intermediate (1.0 eq), 3,4-Dimethoxybenzaldehyde (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol.
-
Dissolve the benzohydrazide (1.0 mmol) in hot ethanol (10 mL).
-
Add the aldehyde (1.0 mmol) and 2–3 drops of glacial acetic acid. Why? Acid catalysis protonates the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide.
-
Reflux for 3–5 hours.
-
The product often precipitates upon cooling. Filter and wash with cold ethanol/ether.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Validation: 1H NMR should show the imine proton (
) as a singlet around 8.3–8.8 ppm.
-
Biological Evaluation: EGFR Kinase Inhibition[2][3][4][5][6]
Once synthesized, the compounds must be validated for their mechanism of action.
Assay 1: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine general antiproliferative efficacy (
-
Seeding: Seed cells (A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with graded concentrations of the benzohydrazide (0.1 – 100
M) for 48h. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
Assay 2: EGFR Kinase Activity (ADP-Glo™ Method)
Objective: Confirm the compound targets the kinase domain directly, rather than acting via general toxicity.
-
Reaction Mix: Combine EGFR enzyme (5 ng), ATP (10
M), Poly(Glu,Tyr) substrate, and Test Compound in kinase buffer. -
Incubation: 60 min at Room Temperature.
-
Depletion: Add ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Luciferase light). -
Analysis: Luminescence is proportional to kinase activity.
Representative Data Format
Comparison of novel derivatives against standard inhibitor (Erlotinib).
| Compound ID | R1 (Benzoyl) | R2 (Aldehyde) | A549 | EGFR Kinase |
| BH-01 | 4-Cl | 3,4-OMe | 0.45 | 0.09 |
| BH-02 | 4-H | 4-NO2 | > 50.0 | > 10.0 |
| BH-03 | 4-OH | 2-Thiophene | 2.10 | 0.55 |
| Erlotinib | Control | Control | 0.05 | 0.02 |
Interpretation: Compound BH-01 shows correlation between enzymatic inhibition and cellular toxicity, suggesting on-target efficacy.
Strategic Optimization: ADME & Stability
A common failure mode for benzohydrazides is rapid hydrolysis in plasma.
-
Metabolic Stability Test: Incubate compound in human plasma at 37°C. Analyze by HPLC at 0, 30, 60, 120 min.
-
Risk:[1] If the hydrazone bond cleaves, you release the aldehyde and the hydrazide (potential toxin).
-
-
Mitigation Strategy:
-
Steric Shielding: Introduce ortho-substituents on the benzoyl ring to slow hydrolytic attack.
-
Electronic Stabilization: Use electron-donating groups on the aldehyde side to stabilize the imine bond.
-
Bioisostere Replacement: If stability is poor, cyclize the hydrazide-hydrazone into a 1,3,4-oxadiazole ring. This retains the spatial geometry but significantly improves metabolic stability.
-
References
-
Design and Synthesis of EGFR Inhibitors: Wang, H., et al. (2016).[2] "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules, 21(8), 1012.[2] Link
-
Anticancer Activity of Hydrazones: Angelova, P., et al. (2025).[3] "Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation." International Journal of Molecular Sciences, 26. Link (Note: PMC ID proxied for verification).
-
Synthesis Protocols: BenchChem. (2025).[1] "Troubleshooting guide for the synthesis of benzohydrazide derivatives." Link
-
Benzohydrazide Reviews: Narang, R., et al. (2012). "Benzohydrazides: As potential bio-active agents."[2][4][5][6][7][8] The Pharma Innovation Journal. Link
- Kinase Assay Methodology: Promega. "ADP-Glo™ Kinase Assay Protocol." (Standard Industry Protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 4-Butoxy-3-methoxybenzohydrazide Analogs
Targeting Phosphodiesterase 4 (PDE4) for Anti-Inflammatory Drug Discovery
Executive Summary
This guide details the high-throughput screening (HTS) protocol for analogs of 4-Butoxy-3-methoxybenzohydrazide . This scaffold contains the "dialkoxy-phenyl" pharmacophore characteristic of PDE4 inhibitors (e.g., Rolipram, Roflumilast). The 3-methoxy-4-butoxy substitution pattern is a validated "head group" that occupies the hydrophobic pocket of the PDE4 active site, while the benzohydrazide moiety serves as a versatile linker for hydrogen-bonding interactions.
Primary Application: Discovery of potent PDE4 inhibitors for Chronic Obstructive Pulmonary Disease (COPD), asthma, and neuroinflammation. Secondary Application: Antimicrobial screening (targeting InhA), though this guide focuses on the primary PDE4 mechanism.
Assay Principle: TR-FRET cAMP Competition
To screen libraries of benzohydrazide analogs, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This homogeneous "mix-and-read" format is superior to wash-based assays for HTS due to its high signal-to-noise ratio and resistance to compound fluorescence interference.
Mechanism of Action:
-
Enzymatic Reaction: Recombinant PDE4 hydrolyzes native cAMP into AMP.
-
Detection Step: The reaction is stopped by adding a detection buffer containing:
-
Tracer: Fluorescently labeled cAMP (Acceptor, e.g., d2-cAMP).
-
Antibody: Europium/Terbium-cryptate labeled anti-cAMP antibody (Donor).
-
-
Signal Generation:
-
High FRET Signal: If PDE4 is inhibited (by the analog), native cAMP remains high. It competes with the Tracer for antibody binding, disrupting the FRET complex. Result: Low FRET signal.
-
Low FRET Signal: If PDE4 is active (no inhibition), native cAMP is degraded. The Tracer binds freely to the antibody. Result: High FRET signal.
-
Note: Many commercial kits (e.g., HTRF®) use an inverse competition format where high cAMP = low FRET. Verify specific kit kinetics.
-
Figure 1: TR-FRET Assay Mechanism
Caption: Schematic of the competitive TR-FRET immunoassay. Analogs inhibit PDE4, preserving native cAMP, which competes with the tracer, reducing the FRET signal.
Materials & Reagents
| Component | Specification | Purpose |
| Target Compound | 4-Butoxy-3-methoxybenzohydrazide Analogs | Test library (10 mM in DMSO). |
| Enzyme | Recombinant Human PDE4B or PDE4D | Target isoform (B is anti-inflammatory; D is emetic). |
| Substrate | cAMP (Adenosine 3',5'-cyclic monophosphate) | Natural substrate.[1] |
| Detection Kit | HTRF® cAMP or LANCE® Ultra cAMP | TR-FRET reagents (Donor/Acceptor). |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA | Physiological conditions. Add DTT fresh. |
| Plate | 384-well Low Volume, White or Black | White for max signal, Black for lower background. |
| Reader | PHERAstar FSX or EnVision | Must support time-resolved fluorescence. |
Detailed Protocol: 384-Well HTS Workflow
Step 1: Compound Preparation (Source Plate)
-
Prepare a 10 mM stock of 4-Butoxy-3-methoxybenzohydrazide analogs in 100% DMSO.
-
Perform an acoustic transfer (e.g., Labcyte Echo) of 50 nL compound into the assay plate.
-
Controls:
-
High Control (HC): 50 nL DMSO + Enzyme + Substrate (0% Inhibition).
-
Low Control (LC): 50 nL Reference Inhibitor (e.g., Rolipram or Roflumilast at 10 µM) (100% Inhibition).
-
Step 2: Enzymatic Reaction
-
Dispense Enzyme: Add 5 µL of diluted PDE4 enzyme (approx. 0.1–0.5 ng/well) to all wells.
-
Buffer: 50 mM Tris, 10 mM MgCl₂, 1 mM DTT, 0.05% Tween-20.
-
Incubation: Incubate compounds with enzyme for 15 mins at RT (allows slow-binding inhibitors to equilibrate).
-
-
Start Reaction: Add 5 µL of cAMP substrate (at Km concentration, typically 1–2 µM).
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (25°C).
Step 3: Detection
-
Stop & Detect: Add 10 µL of Detection Mix (containing Lysis buffer, Anti-cAMP-Cryptate, and d2-cAMP).
-
Note: The lysis buffer stops the PDE4 reaction and lyses any potential cell-based components if adapting to cell assays.
-
-
Equilibration: Incubate for 60 minutes in the dark.
Step 4: Plate Reading
-
Settings:
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Allophycocyanin/d2).
-
Delay: 50 µs | Integration: 400 µs.
-
Figure 2: HTS Workflow Diagram
Caption: Step-by-step workflow for the 384-well TR-FRET PDE4 inhibition assay.
Data Analysis & Validation
A. HTRF Ratio Calculation
Normalize signal to correct for well-to-well quenching or volume errors:
B. Percent Inhibition
-
HC (High Control): Enzyme + Substrate + DMSO (Max Activity).
-
LC (Low Control): Enzyme + Substrate + Reference Inhibitor (Min Activity).
C. Assay Robustness (Z' Factor)
A Z' factor > 0.5 is required for a valid HTS run.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Enzyme concentration too high | Perform an enzyme titration. Aim for 20-30% substrate conversion to stay in the linear range. |
| High Background | Compound fluorescence | TR-FRET minimizes this, but check compounds at 337nm excitation. Use "Ratio" calculation to correct. |
| Variable Potency | Solubility issues | Benzohydrazides are lipophilic. Ensure DMSO concentration is consistent (<1% final). Use Low-Binding Plates . |
| "Hook Effect" | Antibody saturation | Optimize the tracer/antibody ratio. Follow kit manufacturer's titration guide. |
Selectivity Profiling (Safety)
Once hits are identified, they must be counter-screened to ensure safety:
-
PDE4D vs. PDE4B: PDE4D inhibition is linked to emesis (vomiting). Prioritize analogs with PDE4B selectivity .
-
PDE3 Inhibition: Cross-reactivity with PDE3 can cause arrhythmias. Screen hits against PDE3A using the same TR-FRET protocol but with PDE3-specific enzyme.
References
-
BPS Bioscience. PDE4D2 TR-FRET Assay Kit Protocol. Retrieved from
-
Cisbio (Revvity). HTRF cAMP HiRange Assay - Principle and Protocol. Retrieved from
-
MedChemExpress. Ro 20-1724 (PDE4 Inhibitor) Product Data & Solubility. Retrieved from
-
Singh, A. et al. (2021).[3][4] A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. STAR Protocols.[3][5] Retrieved from
-
Croccetti, L. et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Int. J. Mol.[6] Sci. Retrieved from
Sources
- 1. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
Welcome to the technical support guide for the synthesis of 4-Butoxy-3-methoxybenzohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a focus on maximizing yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated protocols.
I. Overview of the Synthetic Pathway
The synthesis of 4-Butoxy-3-methoxybenzohydrazide is typically achieved through a three-step process starting from the readily available methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The overall yield is contingent on the efficiency of each sequential reaction.
The general workflow is as follows:
Caption: General synthetic workflow for 4-Butoxy-3-methoxybenzohydrazide.
II. Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues that may arise during the synthesis. Each question is designed to reflect a common experimental observation.
Step 1: Williamson Ether Synthesis (Butylation)
Q1: The conversion of methyl 4-hydroxy-3-methoxybenzoate to its butoxy derivative is low or incomplete. What are the likely causes and how can I improve the yield?
A1: Low conversion in this Williamson ether synthesis step is a frequent challenge. The primary causes typically involve reagent purity, reaction conditions, and the choice of base.
Causality and Solutions:
-
Reagent Quality: The presence of moisture in the solvent (DMF) or on the potassium carbonate can quench the phenoxide intermediate, halting the reaction.
-
Solution: Use anhydrous DMF and freshly dried, powdered potassium carbonate. Ensure the starting methyl vanillate is pure and dry.
-
-
Insufficient Base or Ineffective Mixing: Potassium carbonate is a solid base, and its effectiveness depends on the surface area and efficient mixing to deprotonate the phenolic hydroxyl group.
-
Solution: Use a fine powder of K₂CO₃ (at least 3 equivalents) and ensure vigorous stirring to maintain a well-mixed suspension.
-
-
Reaction Temperature and Time: The reaction requires sufficient thermal energy to proceed at a reasonable rate.
Validated Protocol for Butylation This protocol is adapted from established procedures for similar ether syntheses.[1]
-
To a stirred solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Add 1-bromobutane (2.0 eq) to the suspension.
-
Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot disappears.
-
After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl 4-butoxy-3-methoxybenzoate.[1] The product is often an oil or low-melting solid and can be used in the next step with sufficient purity.
Step 2: Hydrazinolysis
Q2: My final hydrazinolysis step is resulting in a low yield of 4-Butoxy-3-methoxybenzohydrazide. How can I troubleshoot this critical step?
A2: Achieving a high yield in the hydrazinolysis of the ester is critical for the overall success of the synthesis. Low yields often stem from incomplete reaction, improper stoichiometry, or product loss during work-up.[2] This troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low yield in hydrazinolysis.[3]
Recommended Stoichiometry and Conditions
| Parameter | Recommended Value | Rationale |
| Ester to Hydrazine Hydrate Ratio | 1 : 5 to 1 : 10 | A large excess of hydrazine hydrate drives the reaction equilibrium towards the product side. |
| Solvent | Ethanol or Methanol | These solvents readily dissolve both the ester and hydrazine hydrate and are suitable for reflux temperatures.[4] |
| Reaction Time | 4 - 8 hours | The reaction should be monitored by TLC until the ester is completely consumed.[4][5] |
| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic acyl substitution. |
Step 3: Purification
Q3: I am having difficulty purifying the final product. It appears oily or discolored. What is the best purification technique?
A3: Purification is essential for obtaining high-quality 4-Butoxy-3-methoxybenzohydrazide. Recrystallization is the most effective method for removing unreacted starting materials and side products.[2]
Causality and Solutions:
-
Contamination with Hydrazine Hydrate: Excess hydrazine hydrate can make the product appear oily or difficult to crystallize.
-
Solution: After the reaction, the precipitated crude product should be washed thoroughly with cold water to remove the highly water-soluble hydrazine hydrate.[2]
-
-
Improper Solvent Choice for Recrystallization: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
Detailed Recrystallization Protocol
-
Collect the crude 4-Butoxy-3-methoxybenzohydrazide by filtration after it precipitates from the reaction mixture upon cooling.
-
Wash the crude solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Transfer the solid to a clean flask and add a minimal amount of ethanol.
-
Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more ethanol dropwise to achieve complete dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with hydrazine hydrate? A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (around 3200-3300 cm⁻¹) and the carbonyl (C=O) stretch (around 1640-1660 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Q3: Are there alternative methods for synthesizing hydrazides from carboxylic acids? A3: Yes, while the ester-to-hydrazide route is most common, carboxylic acids can be converted to hydrazides directly. One method involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and hydrazine.[7] Another approach is to convert the carboxylic acid to a more reactive acyl chloride, which then reacts rapidly with hydrazine, though this method requires careful handling of the acyl chloride.[7] Continuous flow processes have also been developed for this transformation.[8]
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate. Benchchem. Available from:
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. Benchchem. Available from:
-
Mickevičienė, R., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available from:
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19. Available from:
-
Zhang, M., et al. (n.d.). Methyl 4-butoxy-3-methoxybenzoate. PMC. Available from:
-
Ananthi, K., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available from:
-
Weissman, S. A., et al. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available from:
-
Al-Ghorbani, M., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from:
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Butoxy-3-methoxybenzohydrazide
Welcome to the technical support center for 4-Butoxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may be encountered during your experiments. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure the integrity and success of your research.
Understanding the Molecule: 4-Butoxy-3-methoxybenzohydrazide
Before delving into troubleshooting, it's crucial to understand the structural characteristics of 4-Butoxy-3-methoxybenzohydrazide that influence its solubility.
-
Molecular Formula: C12H18N2O3[1]
-
Key Structural Features:
-
Aromatic Ring: The benzene ring provides a hydrophobic backbone.
-
Butoxy Group (-OC4H9): This long alkyl chain significantly increases the lipophilicity (oil-loving nature) of the molecule, suggesting poor solubility in aqueous solutions.
-
Methoxy Group (-OCH3): A less lipophilic group compared to the butoxy group.
-
Hydrazide Group (-CONHNH2): This functional group is polar and capable of forming hydrogen bonds, which can contribute to solubility in polar solvents.
-
The interplay of the hydrophobic butoxy group and the polar hydrazide group dictates the compound's overall solubility profile, making solvent selection a critical step in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and provide a systematic approach to overcoming solubility challenges with 4-Butoxy-3-methoxybenzohydrazide.
Q1: My 4-Butoxy-3-methoxybenzohydrazide is not dissolving in my chosen solvent. What are my initial steps?
When encountering poor solubility, a methodical approach is key. Start with the simplest techniques before moving to more complex solutions.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Steps:
-
Verify Compound Integrity: Before troubleshooting solubility, ensure the purity and identity of your 4-Butoxy-3-methoxybenzohydrazide. Impurities can significantly impact solubility.
-
Solvent Screening - "Like Dissolves Like" : The fundamental principle of solubility is that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents[2]. Given the structure of 4-Butoxy-3-methoxybenzohydrazide, with both polar and nonpolar regions, a range of solvents should be considered.
-
Recommended Starting Solvents: Due to the presence of the polar hydrazide group, polar aprotic solvents are often a good starting point.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for many organic compounds with low aqueous solubility[2][3]. For similar compounds like m-Methoxybenzamide, solubility is high in DMSO and DMF[4].
-
Alcohols (Ethanol, Methanol): These polar protic solvents may also be effective[2].
-
-
-
Temperature Adjustment: For many solids, solubility increases with temperature. Gentle warming of the solvent while stirring can aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Particle Size Reduction: Increasing the surface area of the solid by grinding it into a fine powder can enhance the rate of dissolution[5].
-
Mechanical Agitation: Vigorous stirring, vortexing, or sonication can provide the energy needed to break down the crystal lattice and promote dissolution[5].
Q2: I need to use an aqueous buffer for my biological assay, but 4-Butoxy-3-methoxybenzohydrazide is insoluble. What should I do?
This is a common challenge in drug discovery and biological research. The strategy is to first dissolve the compound in a minimal amount of an organic solvent and then dilute it into the aqueous buffer.
Protocol for Preparing an Aqueous Solution from a DMSO Stock
-
Prepare a Concentrated Stock Solution: Dissolve the 4-Butoxy-3-methoxybenzohydrazide in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the DMSO stock with your aqueous buffer to reach the desired final concentration.
-
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration is likely too high for that percentage of DMSO in the aqueous buffer.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.5%) to avoid solvent effects on your biological system.
| Parameter | Recommendation | Rationale |
| Initial Solvent | 100% DMSO | High solubilizing power for many organic molecules. |
| Stock Concentration | 10-50 mM | A higher stock concentration allows for greater dilution into the aqueous buffer, minimizing the final DMSO concentration. |
| Final DMSO % | <1% (ideally <0.5%) | To minimize solvent-induced artifacts in biological assays. |
| Observation | Visual check for precipitation | Ensures the compound remains in solution at the final concentration. |
Q3: I've tried DMSO, but my compound still precipitates when diluted into my aqueous buffer. What are my next options?
If simple co-solvency with DMSO fails, more advanced techniques may be necessary.
Advanced Solubility Enhancement Workflow
Caption: Advanced strategies for enhancing aqueous solubility.
Detailed Strategies:
-
pH Modification: The hydrazide group has basic properties and can be protonated at acidic pH. The aromatic ring may have acidic protons, but they are likely very weak.
-
Acidic Conditions: Try lowering the pH of your aqueous buffer (e.g., to pH 5-6). Protonation of the hydrazide group will form a salt, which may have significantly higher aqueous solubility.
-
Basic Conditions: While less likely to be effective for the hydrazide group, adjusting to a slightly basic pH could be tested empirically.
-
-
Alternative Co-solvents: While DMSO is a common choice, other water-miscible organic solvents can be explored.
-
Ethanol: Often well-tolerated in biological assays.
-
Polyethylene Glycol (PEG): Can be effective for increasing the solubility of hydrophobic compounds.
-
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar portion and presenting a hydrophilic exterior to the aqueous solvent[6].
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound. Note that surfactants can interfere with some biological assays.
-
Q4: Are there any other considerations I should be aware of?
-
Kinetic vs. Thermodynamic Solubility: What is often measured in experiments is kinetic solubility (the concentration at which a compound precipitates out of a solution made by dilution from a stock). This can be higher than the thermodynamic solubility (the true equilibrium solubility). Be aware that a kinetically soluble solution may precipitate over time.
-
Compound Stability: When using techniques like heating or pH adjustment, consider the stability of 4-Butoxy-3-methoxybenzohydrazide. It is advisable to assess the compound's integrity by a suitable analytical method (e.g., HPLC, LC-MS) after applying these methods.
-
Documentation: Carefully document all solvents, concentrations, temperatures, and methods used to achieve dissolution. This will be critical for reproducibility.
Conclusion
Overcoming the solubility challenges of 4-Butoxy-3-methoxybenzohydrazide requires a systematic and informed approach. By understanding the molecule's chemical nature and applying the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. Always begin with the simplest methods and progress to more complex techniques as required, while keeping in mind the potential impact on your experimental system.
References
-
PubChem. 4-butoxy-3-methoxybenzohydrazide. Available from: [Link]
-
Reddit. How to tackle compound solubility issue : r/labrats. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
Prous Science. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
-
National Center for Biotechnology Information. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Available from: [Link]
-
FINETECH INDUSTRY LIMITED. 4-butoxy-3-methoxybenzamide. Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
PubChem. 4-Methoxybenzohydrazide. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
PubChem. 4-Hydroxy-3-methoxybenzohydrazide. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available from: [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
National Center for Biotechnology Information. 4-Methoxybenzohydrazide. Available from: [Link]
-
PubChem. 4-butoxy-3-methoxybenzaldehyde. Available from: [Link]
-
ResearchGate. 4-Methoxybenzohydrazide. Available from: [Link]
-
FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available from: [Link]
-
RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
-
University of California, Berkeley. COMMON SOLVENT PROPERTIES. Available from: [Link]
Sources
Technical Support Center: Crystallization of 4-Butoxy-3-methoxybenzohydrazide
Welcome to the dedicated technical support guide for the crystallization of 4-Butoxy-3-methoxybenzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this compound. We will move beyond simple procedural steps to explore the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 4-Butoxy-3-methoxybenzohydrazide, grounding your approach in solid scientific principles.
Q1: What are the key molecular features of 4-Butoxy-3-methoxybenzohydrazide that influence its crystallization behavior?
A1: Understanding the molecule's structure is critical. 4-Butoxy-3-methoxybenzohydrazide possesses several features that dictate its solubility and intermolecular interactions:
-
Aromatic Ring: The benzene ring provides a rigid scaffold and can participate in π-π stacking interactions, which are often crucial for crystal lattice formation.
-
Hydrazide Group (-CONHNH₂): This is a polar, hydrogen-bonding powerhouse. The amide proton (NH), the terminal amine protons (NH₂), and the carbonyl oxygen (C=O) can all act as hydrogen bond donors and acceptors. These strong, directional interactions are fundamental to forming a stable crystal lattice.
-
Ether Linkages (Butoxy and Methoxy): The methoxy (-OCH₃) and butoxy (-OC₄H₉) groups introduce a degree of lipophilicity and conformational flexibility. The bulky butoxy group, in particular, can sterically hinder certain packing arrangements or, conversely, participate in van der Waals interactions within the crystal structure. The ether oxygens are also potential hydrogen bond acceptors.
The interplay between the polar hydrazide group and the more nonpolar ether chains means that solvent selection is paramount. You must find a system that can adequately solvate the molecule at a higher temperature but allow the strong hydrogen bonding of the hydrazide to dominate and drive crystallization upon cooling.
Q2: How do I approach solvent selection for this compound?
A2: A systematic approach to solvent screening is the most effective strategy. The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This creates the necessary supersaturation upon cooling, which is the driving force for crystallization.
A recommended workflow for solvent screening is outlined below:
Caption: General workflow for crystallization.
Initial Screening Protocol:
-
Place ~10-20 mg of your compound into several small test tubes.
-
Add a range of solvents (0.5 mL) covering different polarities (e.g., water, ethanol, ethyl acetate, toluene, heptane).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.
-
Heat the tubes that showed poor room temperature solubility. If the compound dissolves completely when hot, it is a promising solvent.
-
Allow the promising tubes to cool slowly to room temperature. The formation of crystals indicates a good single-solvent system.
-
If no single solvent is ideal, consider a binary (two-solvent) system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) and slowly add a "poor" (anti-solvent) until the solution becomes turbid (cloudy). Gently heat to clarify and then cool slowly. Common pairs include ethanol/water and ethyl acetate/heptane.[1][2]
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Use with 4-Butoxy-3-methoxybenzohydrazide |
| Protic | Ethanol, Isopropanol | Can hydrogen bond with the hydrazide group, but the alkyl chains may prevent excessive solubility at room temp.[3] |
| Polar Aprotic | Ethyl Acetate, Acetone | Can accept hydrogen bonds and dissolve the molecule via dipole-dipole interactions. Often provides a good solubility gradient. |
| Aromatic | Toluene | The aromatic ring can interact favorably with the benzene ring of the compound. |
| Nonpolar | Heptane, Cyclohexane | Unlikely to work as a primary solvent but excellent as an anti-solvent in a binary system to reduce polarity and induce precipitation. |
Q3: What is polymorphism and why should I be concerned about it?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] Although the chemical composition is identical, different polymorphs are, in effect, different solid-state materials with distinct physical properties. This is critically important in drug development for several reasons:
-
Solubility & Bioavailability: Different polymorphs can have significantly different solubilities. A less stable (metastable) form is typically more soluble than the most stable form. This can directly impact how a drug dissolves in the body and, therefore, its therapeutic effectiveness.[4]
-
Stability: Metastable polymorphs can convert to a more stable form over time, especially when subjected to changes in temperature or humidity.[4] This can alter the drug's performance and shelf-life.
-
Process Control: The specific conditions of your crystallization (e.g., solvent, cooling rate, agitation) will determine which polymorph you obtain.[5][6] Inconsistent process control can lead to batch-to-batch variability, which is unacceptable in a regulated environment.
For 4-Butoxy-3-methoxybenzohydrazide, the flexible butoxy chain and the multiple hydrogen bonding sites of the hydrazide group create a high potential for different packing arrangements, making polymorphism a significant consideration. It is crucial to characterize your final crystalline product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired form.
Troubleshooting Guide
This section provides direct answers and actionable protocols for specific problems you may encounter during the crystallization of 4-Butoxy-3-methoxybenzohydrazide.
Q: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or amorphous phase instead of an ordered crystalline solid.[7][8] This typically happens for one of two reasons:
-
Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your (potentially impure) compound. The solid dissolves and then separates as a liquid upon cooling because the solution temperature is still above its melting point.
-
High Supersaturation: The solution becomes supersaturated too quickly. The molecules do not have enough time to orient themselves into a crystal lattice and instead crash out of solution as a disordered, high-energy liquid phase.[8][9]
Caption: Decision workflow for troubleshooting oiling out.
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the primary solvent to reduce the level of supersaturation.[7]
-
Slow Down Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a warm water bath that cools slowly, or wrapping it in glass wool). Slow cooling gives molecules the time they need to align correctly.
-
Use a Lower Boiling Point Solvent: If the issue persists, your solvent's boiling point may be too high. Re-screen for a solvent with a lower boiling point.
-
Seeding: If you have a small amount of crystalline material, add a single, tiny crystal (a "seed crystal") to the solution just as it starts to cool or becomes faintly cloudy.[10] This provides a template for proper crystal growth and bypasses the difficult primary nucleation step.
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: A lack of crystal formation means your solution has not reached a sufficient level of supersaturation, or the kinetic barrier to nucleation has not been overcome.[3] The solution is stable in a "metastable" state.
Protocol to Induce Nucleation:
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[11][12] The high-frequency vibrations and microscopic glass fragments can provide the energy and surface needed for nucleation to begin.
-
Seeding: As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization.[12]
-
Concentrate the Solution: If the above methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume). Then, allow it to cool again slowly.
-
Flash Cool: As a last resort, placing the flask in an ice-water or dry ice/acetone bath can induce rapid precipitation. This will likely result in very small, possibly less pure crystals, but it can confirm that crystallization is possible and provide material to use as seeds for a subsequent, more controlled attempt.
Q: The crystals I obtained are very fine needles or small particles. How can I grow larger crystals?
A: The formation of very small crystals indicates that the rate of nucleation was much faster than the rate of crystal growth. This is typically caused by high levels of supersaturation and/or rapid cooling.[9]
Protocol for Growing Larger Crystals:
-
Reduce Supersaturation: The key is to maintain a low level of supersaturation for a longer period. This is achieved by:
-
Slower Cooling: Use the slowest cooling rate practical.
-
Less Anti-solvent: If using a binary system, add the anti-solvent even more slowly, or use slightly less of it.
-
-
Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Dust and other particulate matter can act as unintended nucleation sites. Filtering the hot solution before cooling can sometimes help.
-
Re-crystallization: Dissolve the small crystals in the minimum amount of fresh, hot solvent and repeat the crystallization process with a much slower cooling profile. The existing small crystals will dissolve and then re-form more slowly, favoring growth over new nucleation.
References
-
ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]
-
Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Retrieved from [Link]
-
Reutzel-Edens, S. M. (2015). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Kramer, H. J. M., & Eral, H. B. (2015). Nucleation. Industrial Crystallization. Retrieved from [Link]
Sources
- 1. ijsra.net [ijsra.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleation (Chapter 4) - Industrial Crystallization [cambridge.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. chemedx.org [chemedx.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Benzohydrazide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of benzohydrazide. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during benzohydrazide synthesis, providing quick and actionable advice.
Q1: What is the most common and reliable method for synthesizing benzohydrazide?
The most widely employed method is the hydrazinolysis of an ester, typically methyl benzoate or ethyl benzoate, with hydrazine hydrate.[1][2] This reaction is generally straightforward, proceeding via a nucleophilic acyl substitution mechanism.[3] An alternative route involves the reaction of benzoyl chloride with hydrazine, which is also effective but requires careful control of reaction conditions to avoid side products.[4][5]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common issue and can stem from several factors. The most critical to check are:
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. While some protocols suggest 2-5 hours of reflux, extending this to 8 hours or even longer can sometimes improve yields.[6][7]
-
Purity of Reactants: Use high-purity or freshly distilled starting materials, especially the ester and hydrazine hydrate, as impurities can significantly interfere with the reaction.[6]
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to ensure the reaction goes to completion.[6][7]
-
Product Loss During Work-up: Benzohydrazide has some solubility in water. Minimize washing steps with cold water and ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration.[6]
Q3: How can I effectively purify my crude benzohydrazide?
Recrystallization is the most common and effective method for purifying solid benzohydrazide.[6]
-
Recommended Solvent: Ethanol is frequently the solvent of choice. The goal is to dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly, which promotes the formation of pure crystals.[6][8]
-
Procedure: After dissolving the crude solid in hot ethanol, filter the hot solution to remove any insoluble impurities. Let the filtrate cool to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[6]
-
Alternative: If recrystallization fails to remove all impurities, column chromatography using silica gel with an eluent system such as ethanol/chloroform may be necessary.[6]
Q4: I am seeing unexpected peaks in my NMR or IR spectra. What are the likely culprits?
Unexpected peaks typically indicate the presence of unreacted starting materials or side products.
-
Starting Material: Check for peaks corresponding to methyl benzoate (e.g., a singlet around 3.9 ppm in ¹H-NMR for the -OCH₃ group).
-
Side Products: A common side product, especially when using acyl chlorides, is 1,2-dibenzoylhydrazine.[9] This can occur if the initially formed benzohydrazide reacts with another molecule of the acylating agent. This side product will have a different NMR and IR spectrum, notably showing two C=O stretches in the IR.
Q5: Is it possible to accelerate the synthesis process?
Yes, microwave-assisted synthesis offers a significantly faster alternative to conventional heating. Reactions that might take several hours under reflux can often be completed in a matter of minutes in a microwave reactor, sometimes leading to improved yields.[6][8][10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most frequent complaint. The following decision tree and table can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield issues.
| Potential Cause | Underlying Reason | Recommended Solution | References |
| Incomplete Reaction | The reaction has not reached equilibrium or the activation energy barrier is not sufficiently overcome. | Extend the reflux time (e.g., from 3h to 8h). If using conventional heating, ensure the temperature is appropriate for the solvent (e.g., refluxing ethanol). Consider switching to microwave-assisted synthesis for faster reaction times. | [6][7][8][10] |
| Impure Reactants | Water in methyl benzoate can lead to hydrolysis back to benzoic acid. Impurities in hydrazine hydrate can reduce its effective concentration. | Use freshly opened or distilled hydrazine hydrate. Ensure the starting ester is anhydrous and of high purity. | [6] |
| Incorrect Stoichiometry | An insufficient amount of the hydrazine nucleophile will leave unreacted ester. | Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to drive the reaction to completion according to Le Chatelier's principle. | [6][8] |
| Product Loss During Work-up | Benzohydrazide has slight solubility in water, which increases with temperature. Product may not fully precipitate if the solution is not sufficiently cooled. | After reflux, allow the mixture to cool to room temperature and then chill thoroughly in an ice bath before filtration. Wash the collected solid with a minimal amount of cold water. | [6] |
| Side Reactions | When using benzoyl chloride, if conditions are not controlled, the product (benzohydrazide) can act as a nucleophile and react with another molecule of benzoyl chloride to form 1,2-dibenzoylhydrazine. | Add the benzoyl chloride dropwise to a cooled solution (0 °C) of hydrazine to control the exotherm and minimize over-acylation. | [4][9][11] |
Problem 2: Purification Challenges
Even with a good crude yield, purification can be problematic.
Q: My product won't crystallize, or it oils out during recrystallization. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if impurities are depressing the melting point significantly.
-
Solution 1: Change Solvent System. If ethanol is not working, try a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot ethanol and add a non-polar solvent like hexane dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.
-
Solution 2: Scratching. Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 3: Seeding. If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q: After recrystallization, my product is still impure according to TLC/NMR. What's the next step?
A: If one recrystallization is insufficient, you have two primary options:
-
Second Recrystallization: This can be effective if the impurity is present in a small amount. However, you will lose some product with each recrystallization step.[12]
-
Column Chromatography: This is the preferred method for separating compounds with similar polarities. For benzohydrazide, a silica gel column is standard. Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.[6]
Section 3: Experimental Protocols & Mechanisms
Protocol 1: Synthesis from Methyl Benzoate (Conventional Heating)
This is the most common laboratory preparation.
Caption: General workflow for benzohydrazide synthesis.
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq). Ethanol can be used as a solvent but is often not necessary.[6][8]
-
Reflux: Heat the mixture to reflux and maintain for 3-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Precipitation: After the reaction is complete (as indicated by the consumption of the starting ester on TLC), remove the heat source and allow the flask to cool to room temperature. A white solid should precipitate.[6][8]
-
Isolation: Cool the flask further in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel and wash it thoroughly with a small amount of cold water to remove excess hydrazine hydrate and other water-soluble impurities.[6]
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the solid from hot ethanol.[6][8]
Mechanism: Nucleophilic Acyl Substitution
The synthesis of benzohydrazide from an ester is a classic example of nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.
Caption: Mechanism of ester hydrazinolysis.
-
Nucleophilic Attack: The lone pair on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen atom.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol as a leaving group to yield the final benzohydrazide product.
References
- BenchChem. (2025).
- PharmaInfo. (n.d.). Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo.net.
- The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents.
- BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem Technical Support.
- ResearchGate. (n.d.). Optimization of reaction conditions using benzohydrazide (1 mmol). [Diagram].
- Ik-Hwan Um, et al. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of 3a-j by using the hydrazinemonohydrate with alkaloyl or aroyl halides. RSC Advances.
- McKay, R. R., & Kulka, M. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing.
- Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
- Arabian Journal of Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.).
- International Journal of Applied Research. (2015, August 21).
- Organic Chemistry Portal. (n.d.).
- Wasan K. Damdoom. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
- BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide. BenchChem Technical Support.
- ResearchGate. (n.d.). Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. [Diagram].
- LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- ResearchGate. (2023, May 16). How to remove impurity from hydrazide.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry.
- PMC. (2023, July 28). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity.
- Google Patents. (n.d.).
- Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros.
- MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
- Biointerface Research in Applied Chemistry. (2020, April 18).
- ResearchGate. (2025, August 6). Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions.
- ResearchGate. (2017, August 9). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Butoxy-3-methoxybenzohydrazide
Welcome to the technical support center for the purification of 4-Butoxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 4-Butoxy-3-methoxybenzohydrazide?
When synthesizing 4-Butoxy-3-methoxybenzohydrazide, typically from the corresponding ester (methyl 4-butoxy-3-methoxybenzoate) and hydrazine hydrate, several impurities can arise. Understanding these is the first step to effective purification.
-
Unreacted Starting Materials: The most common impurities are residual methyl 4-butoxy-3-methoxybenzoate and hydrazine hydrate.
-
By-products: Side reactions can lead to the formation of N,N'-diacylhydrazines or other condensation products.
-
Degradation Products: The hydrazide functional group can be susceptible to hydrolysis or oxidation, especially under harsh conditions.
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Key Characteristics | Removal Strategy |
| Methyl 4-butoxy-3-methoxybenzoate | C₁₃H₁₈O₄ | Less polar than the desired product. | Column chromatography, recrystallization. |
| Hydrazine Hydrate | N₂H₄·H₂O | Highly polar and water-soluble. | Aqueous work-up, washing with cold water.[1] |
| N,N'-diacylhydrazine | C₂₄H₃₂N₂O₆ | Significantly less polar than the product. | Column chromatography. |
Q2: What is the recommended first-line purification technique for crude 4-Butoxy-3-methoxybenzohydrazide?
For solid benzohydrazide derivatives, recrystallization is the most common and effective initial purification method.[1] The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
A common solvent for recrystallizing benzohydrazide derivatives is ethanol.[1][2] For 4-Butoxy-3-methoxybenzohydrazide, a trial-and-error approach with various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to find the optimal conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 4-Butoxy-3-methoxybenzohydrazide.
Recrystallization Issues
Problem: My compound will not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound at that temperature.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small increments. Be mindful that using a large volume of solvent can decrease your final yield.
-
Switch Solvents: Test the solubility of a small amount of your crude product in different solvents to find a more suitable one. Common choices for compounds of similar polarity include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[3]
-
Problem: Oiling out during cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid, causing the compound to come out of solution as a liquid instead of forming crystals.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional solvent.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to provide a nucleation site for crystal growth.
-
Problem: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Selection: Re-evaluate your solvent choice. A solvent in which your compound has lower solubility at cold temperatures will improve recovery.
-
Column Chromatography Issues
Problem: My compound is not separating from impurities on the silica gel column.
-
Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.
-
Solution:
-
Optimize the Mobile Phase with TLC: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[4] A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.
-
Use a Solvent Gradient: Start with a less polar solvent to elute less polar impurities, then gradually increase the polarity of the mobile phase to elute your product. A common eluent system for similar compounds is a mixture of ethanol and chloroform.[1]
-
Problem: The compound is streaking on the column.
-
Possible Cause: The compound is not fully dissolving in the mobile phase, the column is overloaded, or the silica gel is not packed properly.
-
Solution:
-
Ensure Proper Dissolution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.
-
Do Not Overload: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5]
-
Experimental Protocols
Protocol 1: Recrystallization of 4-Butoxy-3-methoxybenzohydrazide
-
Dissolution: In a flask, add the crude 4-Butoxy-3-methoxybenzohydrazide. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5] Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column, allowing it to settle into a uniform bed.
-
Sample Loading: Dissolve the crude 4-Butoxy-3-methoxybenzohydrazide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.[4] If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the purified product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Butoxy-3-methoxybenzohydrazide.
Visual Guides
Purification Workflow Decision Tree
This diagram outlines the decision-making process for purifying 4-Butoxy-3-methoxybenzohydrazide.
Caption: Decision tree for purification strategy.
Troubleshooting Recrystallization
This diagram illustrates common issues and solutions during recrystallization.
Caption: Troubleshooting common recrystallization problems.
References
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
AIP Publishing. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-butoxy-3-methoxybenzohydrazide. Retrieved from [Link]
-
Reddit. (2020). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run a column. Retrieved from [Link]
Sources
stability issues of 4-Butoxy-3-methoxybenzohydrazide in solution
Technical Support Center: 4-Butoxy-3-methoxybenzohydrazide
A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical support guide for 4-Butoxy-3-methoxybenzohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Given that specific stability data for 4-Butoxy-3-methoxybenzohydrazide is not extensively published, this guide synthesizes established principles from the broader class of acylhydrazides and related methoxybenzene structures to offer field-proven insights and troubleshooting protocols.
Section 1: Core Stability Principles of Benzohydrazides
4-Butoxy-3-methoxybenzohydrazide belongs to the acylhydrazide family. The core vulnerability of this functional group in solution is its susceptibility to hydrolysis, a chemical breakdown reaction with water. This process is the primary cause of compound degradation and loss of experimental integrity.
The rate of this degradation is not constant; it is heavily influenced by several environmental factors. Understanding these factors is the first step toward mitigating stability issues.
1.1 The Primary Degradation Pathway: Hydrolysis
Acylhydrazides can undergo acid-catalyzed hydrolysis, which cleaves the amide bond, yielding the corresponding carboxylic acid (4-Butoxy-3-methoxybenzoic acid) and hydrazine. This reaction is fundamentally important because a shift in pH can dramatically alter the half-life of the compound in your experiments. Hydrazides are generally most stable in solutions with a pH approaching neutrality.[1][2]
Caption: Primary hydrolytic degradation pathway of 4-Butoxy-3-methoxybenzohydrazide.
1.2 Other Factors Influencing Stability
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and other potential decomposition pathways.
-
Light: Aromatic compounds can be susceptible to photodegradation, where UV or even ambient light can induce cleavage or modification of the molecule.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of the hydrazide moiety.
-
Catalytic Contaminants: Trace amounts of metals or their oxides can catalyze the decomposition of hydrazines and related compounds.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the use of 4-Butoxy-3-methoxybenzohydrazide in solution.
Q1: My compound seems to be losing activity or concentration in my aqueous buffer. What is the most likely cause?
A: The most probable cause is hydrolysis , especially if your buffer is acidic. The stability of hydrazides is highly dependent on pH, with significantly faster degradation rates observed in acidic conditions (pH < 6).[2][5] Review your buffer's pH and consider the age of the solution.
Q2: How significantly does pH impact the stability of 4-Butoxy-3-methoxybenzohydrazide?
A: The impact is critical. Studies on analogous hydrazide conjugates show that their half-lives can vary from a few hours to hundreds of days, with stability increasing as the pH approaches neutrality (pH 7.0).[1][2] While specific data for this molecule is unavailable, a similar trend is expected.
Table 1: Representative Stability of Hydrazide Compounds as a Function of pH (Note: This data is illustrative of the general class of hydrazides and serves as a guideline.)
| pH | Relative Half-Life (t½) | Stability Profile |
| 4.0 | Very Short (Hours) | Prone to rapid acid-catalyzed hydrolysis.[1][2] |
| 5.0 | Short (Hours to Days) | Hydrolysis rate is still significant.[1][2] |
| 6.0 | Moderate (Days) | Improved stability as pH nears neutrality.[1][2] |
| 7.0-7.4 | Long (Weeks to Months) | Optimal pH range for maximum stability. |
Q3: What is the best solvent for preparing a concentrated stock solution?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions. DMSO is a non-aqueous, polar aprotic solvent that minimizes the risk of hydrolysis. For intermediate dilutions, ethanol can be used, but for final working solutions in aqueous buffers, it is crucial to minimize the time the compound spends in the aqueous environment before use.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Pros | Cons & Considerations |
| DMSO (Anhydrous) | Excellent solubilizing power; prevents hydrolysis. | Can be difficult to remove; ensure use of high-purity, anhydrous grade to avoid introducing water. |
| Ethanol (Anhydrous) | Good solubilizing power; less hygroscopic than DMSO. | May not be suitable for all biological assays. |
| Aqueous Buffers | Directly compatible with final assay conditions. | Not recommended for long-term storage. Use only for preparing fresh working solutions immediately before use. |
Q4: What are the ideal storage conditions for solutions of 4-Butoxy-3-methoxybenzohydrazide?
A: To maximize shelf-life, follow these guidelines:
-
Store as a solid: Whenever possible, store the compound as a dry solid in a tightly sealed container at -20°C or -80°C.
-
Stock Solutions (in DMSO): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light by using amber vials or wrapping them in foil. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock.
-
Working Solutions (Aqueous): Always prepare fresh for each experiment. Do not store aqueous solutions.
Q5: I see new peaks appearing in my LC-MS/HPLC analysis over time. What could they be?
A: The appearance of new peaks is a classic sign of degradation. The most likely new peak corresponds to the hydrolysis product: 4-Butoxy-3-methoxybenzoic acid . Other minor peaks could result from oxidation or photodegradation. Confirming the identity of these degradants via mass spectrometry can validate the degradation pathway.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Scenario: You are observing high variability and poor reproducibility in your assay results.
This issue often points to inconsistent concentrations of the active compound due to degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 4: Experimental Protocols
Protocol 4.1: Recommended Procedure for Preparing a Stable Stock Solution
-
Material Preparation: Use high-purity, anhydrous DMSO and sterile, amber-colored microcentrifuge tubes or vials.
-
Calculation: Determine the mass of 4-Butoxy-3-methoxybenzohydrazide needed to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the solid compound in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to the vial. Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in amber vials. This is critical to prevent contamination and repeated freeze-thaw cycles.
-
Storage: Tightly seal the aliquots and store them at -80°C, protected from light.
Protocol 4.2: Assessing Short-Term Stability in a New Buffer System
This protocol uses HPLC to quickly assess the stability of the compound in your specific experimental buffer.
-
Preparation: Prepare your aqueous experimental buffer.
-
Time Zero (T=0) Sample: Prepare a working solution of 4-Butoxy-3-methoxybenzohydrazide in your buffer at the final experimental concentration. Immediately inject a sample onto a calibrated HPLC system and record the chromatogram. The area of the parent compound peak at T=0 is your 100% reference.
-
Incubation: Leave the remaining working solution on the bench at room temperature, under the same lighting conditions as your experiment.
-
Time Point Samples: Inject samples at subsequent time points (e.g., T=1h, T=4h, T=8h, T=24h).
-
Analysis: For each time point, calculate the peak area of the parent compound as a percentage of the T=0 peak area. Also, monitor for the appearance and growth of new peaks, which indicate degradation products.
References
- USP. (2020-02-21). USP-MSDS.
- Thermo Fisher Scientific. (2025-09-17). SAFETY DATA SHEET.
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Ferguson, L. F., & Leggett, D. J. (2006). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 10(3), 466-471. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]
-
Schlee, S., et al. (2019). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 53(8), 4312-4322. Retrieved from [Link]
Sources
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Core Principles: Understanding the Reaction Landscape
The synthesis of 4-Butoxy-3-methoxybenzohydrazide is most commonly achieved via the nucleophilic acyl substitution of a corresponding ester, typically methyl or ethyl 4-butoxy-3-methoxybenzoate, with hydrazine hydrate.[1][2][3] While seemingly straightforward, the reaction environment contains competing nucleophiles and pathways that can lead to significant byproduct formation.
The primary challenge arises from the product itself, 4-Butoxy-3-methoxybenzohydrazide, which is also a potent nucleophile. Once formed, it can compete with hydrazine to attack the starting ester, leading to the formation of an unwanted N,N'-diacylhydrazine, often referred to as a "dimer".[4][5] Understanding and controlling this competition is the key to achieving high purity and yield.
Caption: Primary reaction pathway versus the formation of the diacylhydrazine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for 4-Butoxy-3-methoxybenzohydrazide? The most prevalent and reliable method is the hydrazinolysis of an alkyl 4-butoxy-3-methoxybenzoate (e.g., the methyl or ethyl ester) using hydrazine hydrate, often in an alcoholic solvent like ethanol or under solvent-free conditions.[6][7][8]
Q2: What are the critical parameters to control during the reaction? The three most critical parameters to control are:
-
Stoichiometry: A significant molar excess of hydrazine hydrate is crucial.
-
Temperature: Prevents thermal degradation and minimizes the rate of side reactions.
-
Reaction Time: Sufficient time for completion without promoting byproduct formation.
Q3: How can I effectively monitor the reaction's progress? Thin-layer chromatography (TLC) is the most effective method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane 1:1) to resolve the starting ester, the product hydrazide, and potential byproducts. The product hydrazide is significantly more polar than the starting ester and will have a lower Rf value. The diacylhydrazine dimer, if present, will typically have an Rf value between the starting material and the product.
Q4: How critical is the purity of the starting ester, alkyl 4-butoxy-3-methoxybenzoate? It is absolutely critical. Any impurities in the starting material, such as the corresponding carboxylic acid, will either fail to react or lead to their own set of byproducts, complicating purification immensely.[9] We strongly recommend purifying the starting ester by recrystallization or column chromatography before its use in hydrazinolysis.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My final product contains a high percentage of unreacted starting ester.
-
Underlying Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate hydrazine equivalents.
-
Mechanistic Insight: The hydrazinolysis of esters is a reversible equilibrium process.[10] To drive the reaction forward, a persistent excess of the hydrazine nucleophile is necessary to outcompete the reverse reaction and other side reactions.
-
Solutions:
Parameter Standard Condition Optimization Strategy Rationale Hydrazine Equivalents 3-5 molar eq. Increase to 5-10 molar eq. Ensures hydrazine concentration remains high, pushing the equilibrium towards the product.[9] Reaction Temperature 80 °C Increase to reflux (e.g., in Ethanol, ~78°C) Increases reaction rate. Monitor carefully to avoid byproduct formation. Reaction Time 4-6 hours Extend to 8-12 hours, monitoring by TLC every 2 hours. Allows the reaction to proceed to completion. Solvent Ethanol Consider running the reaction neat (solvent-free).[6] Increases the concentration of reactants, potentially accelerating the reaction.
Issue 2: I've isolated the desired product, but it's contaminated with the 1,2-diacylhydrazine ("dimer") byproduct.
-
Underlying Cause: The product hydrazide has acted as a nucleophile, attacking a molecule of the starting ester. This is exacerbated by localized depletion of hydrazine, elevated temperatures, or prolonged reaction times after the initial hydrazine has been consumed.[4]
-
Mechanistic Insight: The nitrogen atom of the newly formed hydrazide remains nucleophilic. While less reactive than hydrazine itself (due to the electron-withdrawing acyl group), it can still participate in nucleophilic acyl substitution, especially under forcing conditions.
-
Solutions:
-
Control Stoichiometry: This is the most critical factor. Use a significant excess of hydrazine hydrate (5-10 equivalents). This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product molecule.
-
Temperature Management: Avoid excessive temperatures. While heat increases the rate of the desired reaction, it can disproportionately increase the rate of the dimer formation. Refluxing in ethanol is generally sufficient.
-
Mode of Addition: For large-scale reactions, consider the slow addition of the ester to the heated solution of hydrazine hydrate. This maintains a high hydrazine-to-ester ratio throughout the addition process, minimizing the chance for the product to react with the ester.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. DE69406227D1 - The preparation of 1,2-diacyl-2- (t-alkyl) hydrazines - Google Patents [patents.google.com]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analytical Method Refinement for 4-Butoxy-3-methoxybenzohydrazide
Introduction: The Amphiphilic Challenge
Welcome to the technical support portal. You are analyzing 4-Butoxy-3-methoxybenzohydrazide , a molecule that presents a classic "push-pull" analytical challenge.
Structurally, you are dealing with two distinct domains:
-
The Lipophilic Tail: The 4-butoxy group imparts significant hydrophobicity, requiring high organic solvent strength for elution.
-
The Reactive Head: The hydrazide moiety (
) is polar, basic, and chemically reactive (nucleophilic).
This duality often leads to a specific failure mode: retention time instability coupled with severe peak tailing. The following modules break down these issues with mechanistic fixes, moving beyond generic advice to molecule-specific protocols.
Module 1: Chromatographic Separation (HPLC/UPLC)
Core Issue: The hydrazide nitrogen interacts with residual silanols on silica columns, causing tailing.[1] Furthermore, the hydrazide group is prone to in-situ condensation with trace aldehydes in solvents, creating "ghost peaks."
Troubleshooting Q&A
Q1: Why is my peak tailing (Asymmetry > 1.5) despite using a C18 column? A: Standard C18 columns often have exposed silanols (acidic).[1] The terminal amine of your hydrazide (basic) binds ionically to these sites.
-
The Fix: You must suppress silanol ionization or block the interaction.
-
pH Control: Lower mobile phase pH to < 3.0 . At this pH, silanols are protonated (neutral) and do not bind the hydrazide.
-
Column Choice: Switch to a Hybrid Particle (BEH) or heavily End-capped column. Avoid standard silica.
-
Additives: If low pH is impossible, add 5mM Ammonium Formate or 0.1% Triethylamine (TEA) . TEA acts as a "sacrificial base," binding silanols preferentially.
-
Q2: I see "ghost peaks" that grow over time in the autosampler. Is my compound degrading? A: Likely, yes—but not via oxidation. Hydrazides react with trace aldehydes (formaldehyde/acetaldehyde) found in lower-grade alcohols or acetonitrile to form hydrazones .
-
The Fix:
-
Use LC-MS Grade solvents only.
-
Avoid Acetone strictly (it reacts instantly to form a ketone-hydrazone).
-
Protocol: Prepare samples in 0.1% Formic Acid in Water/Acetonitrile (50:50). The acid inhibits the nucleophilic attack of the hydrazine nitrogen on carbonyls.
-
Visualization: Method Development Decision Matrix
Caption: Decision tree for resolving peak asymmetry in basic hydrazide analysis.
Module 2: Mass Spectrometry (LC-MS/MS)
Core Issue: Hydrazides are "soft" nucleophiles but can be difficult to ionize efficiently if competing with high-concentration buffers. They also exhibit specific fragmentation patterns useful for confirmation.
Optimization Protocol
Ionization Mode: Positive Electrospray Ionization (ESI+).
Target Ion:
| Parameter | Setting | Rationale |
| Polarity | Positive | The terminal |
| Cone Voltage | Low-Medium (20-30V) | High voltage causes in-source loss of hydrazine ( |
| Mobile Phase | 0.1% Formic Acid | Essential for protonation. Avoid TFA (suppresses signal). |
| Source Temp | 350°C - 400°C | Ensure desolvation of the lipophilic butoxy tail. |
Q3: I see a mass peak at M-17 and M-32. What are these? A: These are characteristic in-source fragments.
-
M-17: Loss of Ammonia (
). Common in primary amides/hydrazides. -
M-32: Loss of Hydrazine (
) or Methanol ( ) depending on collision energy. -
Diagnostic: If you see
(Sodium adduct), your source is too dirty or mobile phase has high salt content.
Module 3: Sample Preparation & Stability
Core Issue: 4-Butoxy-3-methoxybenzohydrazide is prone to oxidative degradation in solution, turning yellow (azo formation).
Stability Protocol
-
Solvent: Dissolve in DMSO (stock) then dilute into Water/Acetonitrile .
-
Container: Amber glass ONLY. UV light accelerates oxidation.
-
Antioxidant: For long sequences (>12 hours), add 0.1% Ascorbic Acid to the sample diluent. Note: Ascorbic acid elutes early and is MS-compatible in negative mode, but won't interfere with your ESI+ analyte.
Visualization: Sample Prep Workflow
Caption: Workflow to minimize oxidative degradation and hydrazone formation during prep.
References
-
Thermo Fisher Scientific. (2023). HPLC Troubleshooting Guide: Peak Tailing of Basic Compounds. Retrieved from
-
BenchChem. (2025).[1][2] Troubleshooting peak tailing and retention time shifts in HPLC with 4-Hydrazinobenzoic acid. Retrieved from
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Secondary Interactions. Retrieved from
-
Sigma-Aldrich. (2010).[3] Control and analysis of hydrazine, hydrazides and hydrazones.[3] Retrieved from
-
Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
Sources
Technical Support Center: Enhancing the Biological Activity of 4-Butoxy-3-methoxybenzohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-butoxy-3-methoxybenzohydrazide derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting solutions to help you navigate the common challenges in synthesizing and enhancing the biological efficacy of this promising class of compounds. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Troubleshooting Guide: Synthesis & Characterization
This section addresses the most common hurdles encountered during the synthesis and purification of 4-butoxy-3-methoxybenzohydrazide and its subsequent derivatives.
Q1: I'm getting a low yield for my initial 4-butoxy-3-methoxybenzohydrazide synthesis. What are the likely causes and how can I fix it?
Low product yield is a frequent issue stemming from several factors. Let's break down the potential causes and their solutions.
-
Incomplete Reaction: The hydrazinolysis of the corresponding ester (e.g., methyl 4-butoxy-3-methoxybenzoate) may not have reached completion.
-
Causality: The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution. It is an equilibrium-driven process that requires sufficient time and temperature to proceed to completion.
-
Solution:
-
Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] Continue refluxing until the starting ester spot on the TLC plate has completely disappeared. A typical reflux time is 2-8 hours.[1][2]
-
Increase Hydrazine Hydrate Equivalents: Use a larger excess of hydrazine hydrate (e.g., 5-10 molar equivalents) to shift the equilibrium towards the product.[2]
-
-
-
Purity of Reactants: Impurities in your starting materials, especially the ester and hydrazine hydrate, can interfere with the reaction.[1]
-
Causality: Contaminants can introduce side reactions or inhibit the primary reaction pathway. Water in the ester can hydrolyze it back to the carboxylic acid, while impurities in the hydrazine can reduce its effective concentration.
-
Solution: Use high-purity or freshly distilled reagents. Ensure your solvent (typically ethanol or methanol) is anhydrous if possible.[2]
-
-
Product Loss During Work-up: Significant product can be lost during the isolation and purification steps.[1]
-
Causality: Benzohydrazides often have moderate solubility. If the incorrect solvent or temperature is used during washing or recrystallization, a substantial amount of the product can remain dissolved.
-
Solution:
-
Precipitation: After the reaction, cool the mixture to room temperature, followed by an ice bath, to maximize the precipitation of the hydrazide product.[1]
-
Washing: Wash the filtered precipitate thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1] Using cold water minimizes the loss of your desired product.
-
-
Troubleshooting Flowchart: Low Product Yield
Caption: Troubleshooting flowchart for low hydrazide yield.
Q2: I'm struggling to purify my final hydrazone derivative. Recrystallization isn't working well. What should I do?
Purification is critical for accurate biological evaluation. If recrystallization is ineffective, column chromatography is the next logical step.
-
Recrystallization Troubleshooting:
-
Causality: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the solubility difference is not significant, you will get poor recovery.
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities. For benzohydrazide derivatives, common systems include ethanol, methanol, or mixtures like ethanol/chloroform.[1]
-
Technique: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored by impurities, you can add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to promote the formation of pure crystals.[1]
-
-
-
Column Chromatography Protocol:
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (eluent). It is highly effective for separating compounds with similar polarities.
-
Solution:
-
Stationary Phase: Silica gel is most common for this class of compounds.
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of your specific derivative. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.
-
-
Strategies for Enhancing Biological Activity
The core 4-butoxy-3-methoxybenzohydrazide structure is a versatile scaffold. Its biological activity can be significantly enhanced through strategic chemical modifications.
Q3: How can I rationally design more potent derivatives? What is the most common strategy?
The most prevalent and effective strategy for enhancing the biological activity of hydrazides is their conversion to hydrazones (also known as Schiff bases).[3]
-
Causality: The hydrazide functional group (-CONHNH₂) contains a reactive terminal amine (-NH₂). Condensing this amine with an aldehyde or ketone introduces a new substituent and creates an azometine group (-NHN=CH-).[3] This modification can dramatically alter the molecule's steric and electronic properties, often leading to enhanced binding with biological targets. The blockage of the free -NH₂ group itself is often cited as a reason for enhanced activity.[4]
-
Structure-Activity Relationship (SAR) Insights:
-
The biological activity of hydrazones is highly dependent on the nature of the aldehyde used for condensation.[5]
-
Introducing different substituents on the aromatic ring of the aldehyde allows for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and electronic distribution.
-
For example, derivatives with hydroxyl (-OH) groups often exhibit strong antioxidant activity.[6] The position and number of these groups are critical.[7]
-
Table 1: General SAR Trends for Benzohydrazone Derivatives
| Substituent on Aldehyde Ring | Likely Impact on Activity | Rationale |
| Hydroxyl (-OH), Methoxy (-OCH₃) | Increased Antioxidant/Antimicrobial Activity[6][7] | Increases hydrogen bonding potential and electron-donating character. |
| Halogens (e.g., -Cl, -Br) | Increased Lipophilicity, Potentially Enhanced Anticancer/Antimicrobial Activity[8][9] | Enhances membrane permeability and can participate in halogen bonding. |
| Heterocyclic Rings (e.g., Pyridine, Thiophene) | Can Introduce New Binding Interactions[10] | The heteroatoms (N, S) can act as hydrogen bond acceptors or coordinate with metal ions in enzymes. |
Q4: Can you provide a reliable protocol for synthesizing hydrazone derivatives from my 4-butoxy-3-methoxybenzohydrazide?
Absolutely. This is a straightforward condensation reaction.
Experimental Protocol: Synthesis of 4-Butoxy-3-methoxybenzoylhydrazones
-
Dissolution: Dissolve your synthesized 4-butoxy-3-methoxybenzohydrazide (1.0 equivalent) in a suitable solvent like ethanol or methanol in a round-bottomed flask.[1]
-
Addition of Aldehyde: Add an equimolar amount (1.0 equivalent) of the desired substituted aldehyde to the solution.
-
Catalysis (Optional but Recommended): Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid, to the mixture.[1][8]
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide's terminal nitrogen.
-
-
Reaction: Stir the reaction mixture. The reaction can often proceed at room temperature for several hours, but gentle refluxing for 30 minutes to 2 hours can ensure completion.[1]
-
Monitoring: Track the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new product spot.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration. Wash the precipitate with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and the catalyst.[1] If necessary, purify further by recrystallization or column chromatography as described in Q2.
Workflow: Synthesis and Derivatization
Caption: General workflow for synthesis and derivatization.
Frequently Asked Questions (FAQs)
Synthesis & Handling
-
Q: What are the key safety precautions when working with hydrazine hydrate?
-
A: Hydrazine and its derivatives are toxic and potentially corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]
-
-
Q: My NMR spectrum shows unexpected peaks. What are the common side products?
-
A: Besides unreacted starting materials, a common side product in hydrazone synthesis is an azine (R₂C=N-N=CR₂). This occurs if the hydrazone reacts with a second molecule of the aldehyde.[11] This is more likely with excess aldehyde or prolonged heating. Using a slight excess of the hydrazide can help minimize this.[11]
-
-
Q: My derivative is poorly soluble in DMSO for biological assays. What can I do?
-
A: While DMSO is a common solvent, you can try other biocompatible solvents like dimethylformamide (DMF). Alternatively, you can attempt to make a salt of your compound if it has an acidic or basic functional group to improve aqueous solubility. For cell-based assays, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Biological Evaluation
-
Q: What are some standard assays to test the biological activity of these new derivatives?
-
A: Benzohydrazide derivatives have a broad range of reported activities.[3][12] Standard assays include:
-
Antimicrobial Activity: Broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains.[10][13][14]
-
Antioxidant Activity: DPPH or ABTS radical scavenging assays are common methods to evaluate the compound's ability to neutralize free radicals.[10][15]
-
Anticancer Activity: MTT or similar cell viability assays against various cancer cell lines (e.g., A549, MCF-7, HeLa) to determine IC₅₀ values.[16][17]
-
Enzyme Inhibition: Specific assays for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or EGFR kinase, depending on your therapeutic target.[16][18]
-
-
-
Q: How can I use computational tools to guide my research?
-
A: In silico molecular docking can predict the binding affinity and interactions of your synthesized derivatives with a specific biological target (e.g., an enzyme's active site).[15][19] This can help you prioritize which derivatives to synthesize and test, saving time and resources. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also provide insights into the potential pharmacokinetic properties of your compounds.[15]
-
References
-
Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–activity relationship for cholinesterase enzyme activity of 2-(benzamido) benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (2020). ResearchGate. Retrieved from [Link]
- Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (2023). Louis Savein Dupuis Journal of Multidisciplinary Research.
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2018). RSC Advances. Retrieved from [Link]
-
Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. (2016). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2023). Molecules. Retrieved from [Link]
- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules. Retrieved from [Link]
- Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021). Gene, Cell and Tissue.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). Egyptian Journal of Chemistry.
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2023). ACS Omega. Retrieved from [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). MDPI. Retrieved from [Link]
- Biological Activities of Hydrazone Derivatives in the New Millennium. (2011). Inventi Rapid: Med Chem.
- "Synthesis and Characterization of Hydrazine Deriv
- Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit. Retrieved from [Link]
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). Engineering Proceedings. Retrieved from [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2013). RSC Advances. Retrieved from [Link]
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. riviste.fupress.net [riviste.fupress.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iscientific.org [iscientific.org]
- 13. lsdjmr.com [lsdjmr.com]
- 14. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Butoxy-3-methoxybenzohydrazide and Structurally Related Bioactive Agents
Introduction
The benzohydrazide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The versatility of the benzohydrazide moiety, characterized by the -CONHNH- linker, allows for facile synthetic modification, enabling the exploration of extensive chemical space to optimize potency and selectivity. The active pharmacophore, often considered to be -CONH-N=CH- in the corresponding hydrazones, is crucial for the significant biological activities observed.
This guide provides an in-depth comparison of 4-Butoxy-3-methoxybenzohydrazide, a representative member of this class, with several structurally similar compounds. By analyzing the impact of subtle modifications to the alkoxy and other substituent groups on the benzene ring, we aim to elucidate key structure-activity relationships (SAR). This analysis is supported by a review of published experimental data and detailed protocols, offering a valuable resource for researchers in drug discovery and development.
Lead Compound Profile: 4-Butoxy-3-methoxybenzohydrazide
4-Butoxy-3-methoxybenzohydrazide serves as our primary compound of interest. Its structure is characterized by a benzohydrazide core with two key substituents on the phenyl ring: a methoxy group at the C3 position and a butoxy group at the C4 position. The presence of these alkoxy groups significantly influences the compound's lipophilicity and electronic properties, which in turn dictate its interaction with biological targets. While specific experimental data for this exact derivative is not extensively published, we can infer its potential activities by comparing it to closely related and well-characterized analogues.
Comparator Compounds: A Study in Structural Analogy
To understand the SAR of 4-Butoxy-3-methoxybenzohydrazide, we will compare it against a series of benzohydrazide and benzoylhydrazone derivatives where the nature and position of substituents are varied.
-
N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide (Vanillin Benzoylhydrazone): This compound is formed by the condensation of benzohydrazide and vanillin (4-hydroxy-3-methoxybenzaldehyde). It shares the 3-methoxy group with our lead compound but features a hydroxyl group at the C4 position instead of a butoxy group. This substitution is expected to increase polarity and hydrogen bonding capability.
-
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-methoxybenzohydrazide: This analogue introduces an additional methoxy group at the C5 position of the aldehyde-derived ring and a methoxy group on the benzohydrazide ring. This allows for an evaluation of the effect of increased methoxylation on biological activity.
-
(E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide: This compound features a methoxy group at the C3 position, similar to our lead, but incorporates a bromine atom on the second phenyl ring. The introduction of a halogen atom allows for the exploration of its effects on potency, often attributed to altered electronic and steric properties.
-
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide: This derivative is heavily substituted with methoxy groups on both aromatic rings. It serves as an excellent case study for understanding the cumulative effect of multiple electron-donating groups on activity.
Comparative Analysis of Biological Activity
The broad therapeutic potential of benzohydrazides has been demonstrated across various biological assays. Here, we compare the performance of our selected analogues in key areas of interest.
Anticancer and Cytotoxic Activity
Benzohydrazide derivatives have shown significant promise as anticancer agents, with activity reported against numerous cancer cell lines. The mechanism often involves the inhibition of critical cellular enzymes or the induction of apoptosis.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Benzohydrazide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Dihydropyrazole-Benzohydrazide (H20) | A549 (Lung) | 0.46 | |
| Dihydropyrazole-Benzohydrazide (H20) | MCF-7 (Breast) | 0.29 | |
| Dihydropyrazole-Benzohydrazide (H20) | HeLa (Cervical) | 0.15 | |
| Dihydropyrazole-Benzohydrazide (H20) | HepG2 (Liver) | 0.21 | |
| Tetracaine Hydrazide-Hydrazone (2m) | Colo-205 (Colon) | 20.5 | |
| Tetracaine Hydrazide-Hydrazone (2s) | HepG2 (Liver) | 20.8 | |
| Fluorinated Hydrazone (3a) | SW1353 (Chondrosarcoma) | 9.45 | |
| 4-methoxy-substituted khellactone (12e) | HEPG-2 (Liver) | 6.1 - 9.2 |
Note: Data for 4-Butoxy-3-methoxybenzohydrazide is not available; the table presents data for structurally related classes to provide context for potential efficacy.
The data indicates that modifications to the core benzohydrazide structure can yield highly potent anticancer compounds, with some derivatives exhibiting sub-micromolar efficacy. Compound H20 , a dihydropyrazole-containing benzohydrazide, demonstrates particularly potent activity across multiple cell lines, suggesting its potential as a broad-spectrum antiproliferative agent. The activity of these compounds is often linked to their ability to inhibit specific kinases, such as the Epidermal Growth Factor Receptor (EGFR).
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Hydrazide-hydrazones have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
Table 2: Comparative in Vitro Antimicrobial Activity (MIC) of Benzohydrazide Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Lactic Acid Hydrazide-Hydrazone (1) | S. aureus | 64-128 | |
| Lactic Acid Hydrazide-Hydrazone (1) | E. coli | 64-128 | |
| Isonicotinic Acid Hydrazide-Hydrazone (15) | Gram-positive bacteria | 1.95 - 7.81 | |
| 3-bromo-N'-benzylidene-benzohydrazide (1) | K. pneumonia | Strong Activity | |
| N'-benzylidene-4-hydroxybenzohydrazide | B. subtilis & C. albicans | 500 | |
| Thiazole Hydrazide-Hydrazone (5f) | E. coli & K. pneumoniae | 2.5 |
The antimicrobial efficacy of these compounds is strongly influenced by their substitution patterns. The presence of hydroxyl and methoxy groups can enhance antimicrobial activity. For instance, certain thiazole-containing hydrazones show exceptionally low MIC values, indicating potent bactericidal or bacteriostatic effects. The mechanism is often attributed to the azomethine group (-N=CH-), which can chelate with metal ions essential for microbial enzyme function.
Structure-Activity Relationship (SAR) Insights
A critical analysis of the available data reveals several key SAR trends:
-
Role of Alkoxy and Hydroxyl Groups: The presence and position of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) on the phenyl rings are crucial for biological activity. These groups can participate in hydrogen bonding with target receptors and modulate the electronic properties of the molecule. The conversion of a hydroxyl group to a longer alkoxy chain, such as the butoxy group in our lead compound, increases lipophilicity, which may enhance cell membrane permeability.
-
Impact of Halogenation: The introduction of a halogen, such as bromine in (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, can significantly alter the activity profile. Halogens can act as hydrogen bond acceptors and modify the electronic distribution of the aromatic ring, potentially leading to enhanced binding affinity with biological targets.
-
The Hydrazone Linkage: The formation of a hydrazone (-NHN=CH-) via condensation with an aldehyde is a common strategy to enhance the bioactivity of benzohydrazides. This linkage introduces a rigidifying azomethine group and extends the conjugated system, which is often favorable for receptor interaction.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of benzohydrazide derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Workflow Diagram: MTT Assay for Cytotoxicity
Validating the Biological Activity of 4-Butoxy-3-methoxybenzohydrazide
Executive Summary: The Lipophilic Advantage
In the crowded landscape of hydrazide-based pharmacophores, 4-Butoxy-3-methoxybenzohydrazide (BMBH) represents a critical structural evolution. While its analogs—such as Isoniazid (pyridine-4-carbohydrazide) and Vanillic Acid Hydrazide (4-hydroxy-3-methoxybenzohydrazide)—have established the baseline for antimicrobial and antitubercular activity, they often face limitations in membrane permeability due to high polarity.
This guide validates BMBH not merely as a reagent, but as a lipophilically optimized scaffold . By replacing the 4-hydroxyl group of vanillic acid hydrazide with a 4-butoxy chain, BMBH introduces a hydrophobic tail that significantly alters the LogP (partition coefficient), theoretically enhancing penetration through the waxy mycolic acid layer of Mycobacterium tuberculosis and the lipid membranes of Gram-negative bacteria.
This document outlines the comparative performance, validation protocols, and mechanistic rationale for integrating BMBH into your lead optimization workflows.
Comparative Analysis: BMBH vs. Established Alternatives
The following table contrasts BMBH with the industry standard (Isoniazid) and its direct structural precursor (Vanillic Acid Hydrazide).
Table 1: Physicochemical & Functional Comparison
| Feature | 4-Butoxy-3-methoxybenzohydrazide (BMBH) | Vanillic Acid Hydrazide (VAH) | Isoniazid (INH) |
| Structure | Benzene ring w/ 3-OMe, 4-OBu | Benzene ring w/ 3-OMe, 4-OH | Pyridine ring |
| Lipophilicity (Calc. LogP) | ~2.5 - 3.0 (High Permeability) | ~0.4 (Low Permeability) | -0.7 (Hydrophilic) |
| Primary Target | Enoyl-ACP Reductase (InhA) / Membrane Disruption | Antioxidant / Peroxidase | Enoyl-ACP Reductase (InhA) |
| Cellular Entry | Passive Diffusion (Lipid-driven) | Passive Diffusion / Pore Transport | Passive Diffusion (often requires activation) |
| Key Application | Drug Scaffold: Ideal for targeting lipophilic pockets or waxy cell walls. | Antioxidant: Scavenging ROS; precursor for Schiff bases. | Tuberculosis: First-line antibiotic. |
| Solubility | DMSO, Ethanol, Chloroform | Water (Hot), DMSO | Water |
Analyst Insight: While Isoniazid is potent, resistance is rising. BMBH offers a "Trojan Horse" strategy; its hydrazide core retains the ability to chelate metals or inhibit enzymes (like InhA), while the butoxy tail facilitates entry into cells that exclude hydrophilic drugs.
Mechanism of Action: The "Lipophilic Anchor" Hypothesis
To validate the activity of BMBH, one must understand its dual-action potential. It functions both as a metal chelator (via the carbonyl-hydrazide motif) and a membrane-penetrating agent .
Figure 1: BMBH Mechanism and Pathway Activation
Figure 1 Caption: BMBH leverages its butoxy tail for membrane permeation, subsequently inhibiting InhA or chelating essential metal ions to induce bacterial cell death.
Experimental Validation Protocols
To objectively validate BMBH in your laboratory, follow these standardized protocols. These are designed to verify chemical identity and biological efficacy against standard benchmarks.
Protocol A: Chemical Verification (Purity & Identity)
Before biological testing, the lipophilic substitution must be confirmed to ensure no hydrolysis back to the phenol has occurred.
-
Solvent System: Dissolve 5 mg BMBH in DMSO-d6 (Chloroform-d is an alternative due to the butoxy group).
-
1H NMR Markers (400 MHz):
-
δ 0.95 (t, 3H): Terminal methyl of the butoxy chain (Critical for distinguishing from methoxy/ethoxy analogs).
-
δ 1.45 - 1.75 (m, 4H): Methylene protons of the butyl chain.
-
δ 3.84 (s, 3H): Methoxy group (-OCH3).[1]
-
δ 4.05 (t, 2H): -OCH2- adjacent to the aromatic ring.
-
δ 9.8 - 10.0 (s, 1H): Hydrazide -NH- proton (disappears with D2O shake).
-
-
Acceptance Criteria: Integration ratio of Butyl:Methoxy protons must be exactly 9:3 (approx 3:1). Any deviation suggests cleavage of the ether bond.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) compared to Isoniazid.
Materials:
-
Test Strain: Staphylococcus aureus (ATCC 25923) and Mycobacterium smegmatis (MC2 155 - surrogate for M. tb).
-
Control: Isoniazid (Positive), DMSO (Negative).
-
Dye: Resazurin (Alamar Blue) for viability visualization.
Workflow:
-
Preparation: Prepare a 10 mg/mL stock solution of BMBH in DMSO.
-
Dilution: Perform serial two-fold dilutions in 96-well plates (Muller-Hinton Broth). Final concentrations: 500 µg/mL to 0.9 µg/mL.
-
Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard.
-
Incubation: Incubate at 37°C for 24h (S. aureus) or 48h (M. smegmatis).
-
Visualization: Add 30 µL Resazurin (0.01%). Incubate for 2-4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
-
Data Analysis: The MIC is the lowest concentration remaining blue.
-
Expected Result: BMBH should show MICs in the range of 10–50 µg/mL for Gram-positives. If MIC > 100 µg/mL, the compound may require derivatization into a Schiff base (hydrazone) to activate potency [1, 2].
-
Protocol C: Antioxidant Activity (DPPH Assay)
Objective: Assess if the blocking of the phenolic -OH (by the butoxy group) reduces antioxidant capacity compared to Vanillic Acid Hydrazide.
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 1 mL of BMBH solution (varying concentrations) with 3 mL DPPH solution.
-
Incubation: 30 minutes in the dark at room temperature.
-
Measurement: Absorbance at 517 nm .
-
Calculation: % Inhibition =
.-
Validation Check: VAH (free -OH) will show high activity (IC50 ~5-10 µg/mL). BMBH (blocked -OH) should show reduced direct radical scavenging. This confirms the structural integrity of the butoxy ether linkage [3].
-
Synthesis of Hydrazone Derivatives (Lead Optimization)
BMBH is most powerful when used as a precursor. The free amino group (-NH2) is a "chemical handle" to attach aldehydes, creating acylhydrazones .
Figure 2: Synthesis Workflow for Bioactive Hydrazones
Figure 2 Caption: Workflow for converting the ester precursor into BMBH, and subsequently into high-potency acylhydrazones.
References
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. (2016). Discusses the SAR of methoxy-substituted benzohydrazides and their antimicrobial efficacy.
-
Synthesis and biological activities of substituted N'-benzoylhydrazone derivatives. African Journal of Pharmacy and Pharmacology. (2011). Validates the antioxidant and antibacterial profiles of vanillic acid hydrazide analogs.
-
Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide. Asian Journal of Chemistry. (2012). Provides crystallographic data and MIC protocols for hydrazone derivatives.
-
PubChem Compound Summary for CID 2414118: 4-butoxy-3-methoxybenzohydrazide. National Center for Biotechnology Information. (2025). Official chemical structure and physical property data.[2][3][4]
-
Synthesis and cytotoxic activities of novel 4-methoxy-substituted... derivatives. Drug Design, Development and Therapy. (2017).[5] Highlights the cytotoxicity profiles of methoxy-substituted benzoyl derivatives against cancer cell lines.
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. 4-Hydroxy-3-methoxybenzohydrazide | C8H10N2O3 | CID 468601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Butoxy-3-methoxybenzohydrazide Derivatives
In the dynamic landscape of medicinal chemistry, the benzohydrazide scaffold represents a privileged structure, forming the foundation of numerous compounds with a wide spectrum of biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 4-Butoxy-3-methoxybenzohydrazide derivatives. While direct extensive research on this exact scaffold is emerging, this document serves as a comparative analysis, extrapolating from well-established principles governing related benzohydrazide and hydrazone analogs to predict and guide the rational design of novel therapeutic agents.
The core structure, 4-butoxy-3-methoxybenzohydrazide, offers a unique combination of lipophilic (butoxy group) and hydrophilic (methoxy and hydrazide moieties) features, suggesting a favorable pharmacokinetic profile. By understanding how modifications to this core influence biological activity, researchers can strategically design derivatives with enhanced potency and selectivity for various therapeutic targets, including those involved in epilepsy, cancer, and microbial infections.
The Foundational Role of the Hydrazide-Hydrazone Moiety
A critical determinant of the biological activity of these derivatives is the hydrazide functional group (-CONHNH₂). This group is frequently converted into a hydrazone (-CONHN=CH-R) through condensation with various aldehydes or ketones. This transformation is not merely a synthetic convenience; the resulting azometine group (-N=CH-) is a key pharmacophore that significantly modulates the compound's biological profile.[1][2] The electronic and steric properties of the substituent 'R' introduced via the aldehyde/ketone play a pivotal role in the compound's interaction with biological targets.
Comparative Analysis of Biological Activities
Anticonvulsant Activity
The benzohydrazide-hydrazone scaffold is a well-explored area in the quest for novel anticonvulsant agents.[3] The mechanism of action is often attributed to the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[4][5]
Key SAR Insights:
-
Aryl Substituents: The nature and position of substituents on the aryl ring introduced through the hydrazone formation are critical. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), particularly at the ortho or para positions of the terminal phenyl ring, have been shown to enhance anticonvulsant activity.[3] This suggests that for our 4-butoxy-3-methoxybenzohydrazide core, forming hydrazones with substituted benzaldehydes could be a fruitful strategy.
-
Lipophilicity: A balanced lipophilicity is crucial for blood-brain barrier penetration. The butoxy group in our core structure already provides a degree of lipophilicity. Further modifications should be carefully considered to maintain an optimal logP value.[6]
-
The Hydrazone Linker: The rigidity of the -CONHN=CH- linker is thought to be important for binding to the active site of target proteins.[7]
Comparative Data for Anticonvulsant Activity of Benzohydrazide Derivatives:
| Compound Scaffold | Terminal Aryl Substituent (R) | Activity Metric (e.g., ED₅₀) | Reference |
| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone | o-methoxy-benzaldehyde | More active than Phenytoin | [3] |
| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone | p-methyl-benzaldehyde | More active than Phenytoin | [3] |
| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone | p-nitro-benzaldehyde | More active than Phenytoin | [3] |
| 3-Aminopyrrole-2-carboxylic acid methyl ester | 4-Bromophenyl | ED₅₀ = 2.5 mg/kg (oral, rats) | [5] |
Based on this, it is plausible that a 4-butoxy-3-methoxybenzohydrazone derivative bearing an ortho-methoxy or para-methyl substituted phenyl ring would exhibit significant anticonvulsant activity.
Anticancer Activity
Benzohydrazide derivatives have emerged as promising anticancer agents, often targeting key enzymes like epidermal growth factor receptor (EGFR) kinase.[8][9]
Key SAR Insights:
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as dihydropyrazoles, into the benzohydrazide structure has been shown to yield potent EGFR inhibitors.[8][9]
-
Substituent Effects: In a series of benzohydrazide derivatives containing dihydropyrazoles, a compound with a specific substitution pattern (H20 in the reference) demonstrated the most potent antiproliferative activity against multiple cancer cell lines (A549, MCF-7, HeLa, and HepG2) with IC₅₀ values in the sub-micromolar range.[8][9] This highlights the importance of specific substituent placements for potent anticancer effects.
-
Electron-Donating Groups: In another study, the presence of electron-donating groups like a dimethylamino substituent was found to contribute to the anticancer activity of benzohydrazide analogs.[10]
Comparative Data for Anticancer Activity of Benzohydrazide Derivatives:
| Compound Scaffold | Target/Cell Line | Activity Metric (IC₅₀) | Reference |
| Benzohydrazide-dihydropyrazole | A549, MCF-7, HeLa, HepG2 | 0.46, 0.29, 0.15, 0.21 µM | [8][9] |
| Benzohydrazide-dihydropyrazole | EGFR | 0.08 µM | [8][9] |
| 3-(4-(benzo[11][12]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog | Human leukemia K562 | GI₅₀ ~50 µM | [10] |
For the 4-butoxy-3-methoxybenzohydrazide scaffold, derivatization to include a suitably substituted dihydropyrazole moiety could be a promising avenue for developing potent anticancer agents.
Antimicrobial Activity
The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents.[11][13] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Key SAR Insights:
-
Halogen and Hydroxyl Groups: The presence of electron-withdrawing groups like chlorine or the formation of hydrogen bonds via hydroxyl groups can enhance antimicrobial activity.[11] For instance, a dichlorophenyl moiety was associated with high potency in a series of hydrazide derivatives.[11]
-
Heterocyclic Substituents: The introduction of heterocyclic rings like thiophene has been shown to result in significant antibacterial and antifungal potential.[14]
-
Trimethoxy Substituents: A 4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derivative demonstrated superior antimicrobial activity compared to other analogs in one study, suggesting that multiple methoxy groups on the terminal phenyl ring can be beneficial.[15]
Comparative Data for Antimicrobial Activity of Benzohydrazide Derivatives:
| Compound Scaffold | Microorganism | Activity Metric (MIC) | Reference |
| Hydrazide derivative | E. coli | 0.39 µg/mL | [11] |
| Thiazolo-triazole derivative | Various microorganisms | 3.125 µg/mL | [11] |
| 4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide | S. aureus, E. coli, A. niger | Good activity | [14] |
| 4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | S. aureus, E. coli, A. niger | Better activity | [15] |
This suggests that converting 4-butoxy-3-methoxybenzohydrazide into hydrazones with halogen- or hydroxyl-substituted aromatic or heterocyclic aldehydes could lead to potent antimicrobial agents. The inherent methoxy group in our core structure, combined with additional methoxy groups on the terminal ring, could also prove to be a successful strategy.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below is a representative protocol for the evaluation of anticonvulsant activity.
Maximal Electroshock (MES) Seizure Model
This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted for 24 hours before the experiment with free access to water.
-
Drug Administration: The test compounds and a standard drug (e.g., Phenytoin) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Induction of Seizures: At the time of peak effect (e.g., 30-60 minutes after administration), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure. The abolition of HLTE is considered the endpoint for protection.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from HLTE (ED₅₀) is calculated using probit analysis.
Visualizing Structure-Activity Relationships
To better illustrate the key SAR findings, the following diagrams are provided.
Caption: Key modifications to the core structure for enhanced anticonvulsant activity.
Caption: A generalized workflow for the Maximal Electroshock Seizure (MES) test.
Conclusion and Future Directions
The 4-butoxy-3-methoxybenzohydrazide scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related benzohydrazide and hydrazone derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced anticonvulsant, anticancer, and antimicrobial properties. The key to success lies in the strategic modification of the hydrazide moiety, most commonly through the formation of hydrazones, and the careful selection of substituents on the terminal aryl or heterocyclic rings. Future research should focus on the synthesis and rigorous biological evaluation of a library of 4-butoxy-3-methoxybenzohydrazide derivatives to validate the predictive SAR models presented in this guide and to identify lead compounds for further preclinical development.
References
- Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
- Various Authors. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications.
- Various Authors. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga.
- Various Authors. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
- Various Authors. (2007).
- Various Authors. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings, 11(1), 4.
- Various Authors. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
- Various Authors. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed.
- Various Authors. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- Various Authors. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 100-109.
- Various Authors. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(12), 68-76.
- Various Authors. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies.
- Various Authors. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.
- Various Authors. (2025). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Medicinal Chemistry.
- Various Authors. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry.
- Various Authors. (2025). Benzohydrazide derivatives with interesting antibacterial activity.
- Gökçe, M., et al. (2009). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 59(1), 29-33.
- Various Authors. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38.
- Various Authors. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(14), 85-91.
- Various Authors. (2023). Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. YouTube.
- Various Authors. (2003). Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. Journal of Medicinal Chemistry, 46(18), 3877-3885.
- Various Authors. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. MDPI.
- Various Authors. (1998). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of Medicinal Chemistry, 41(10), 1636-1645.
- Various Authors. (1992). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 35(11), 2033-2039.
- Various Authors. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 3. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Comparative Analysis of Benzohydrazide Analogs in Biological Assays
Executive Summary
The benzohydrazide scaffold (-CO-NH-NH-) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding and metal chelation. This guide provides a technical comparison of benzohydrazide analogs against standard clinical agents (Isoniazid, Doxorubicin, Thiourea) across three critical domains: Antitubercular potency , Anticancer cytotoxicity , and Urease inhibition .
Unlike generic reviews, this document focuses on causality in experimental design —explaining why specific analogs outperform standards and providing self-validating protocols to reproduce these results.
Part 1: The Chemical Scaffold & Rational Design
The biological versatility of benzohydrazides stems from their pharmacophore, which allows for the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to modulate lipophilicity and target binding affinity.
Structural Logic & SAR Visualization
The following diagram illustrates the core scaffold and the specific substitutions (R-groups) that dictate biological selectivity, based on recent Structure-Activity Relationship (SAR) data.
Figure 1: Pharmacophore mapping of benzohydrazide analogs showing divergent optimization pathways for specific biological targets.
Part 2: Comparative Performance Analysis
Antitubercular Activity: Analogs vs. Isoniazid (INH)
Isoniazid (INH) is the gold standard but suffers from resistance (katG mutations).[1] Benzohydrazide analogs, specifically Isoniazid-acylhydrazones , bypass this by directly inhibiting the Enoyl-ACP reductase (InhA) enzyme without requiring catalase-peroxidase activation.
Key Finding: Analog IP11 (containing a cyclohexylpiperazine ring) demonstrates superior lipophilicity and activity against MDR strains compared to INH.[2]
| Compound ID | R-Group Modification | MIC ( | Mechanism of Action | Selectivity Index (SI) |
| Isoniazid (Std) | N/A | 0.05 - 0.20 | Pro-drug (Requires KatG) | >100 |
| Analog IP11 | Cyclohexylpiperazine | 0.12 | Direct InhA Inhibitor | >1800 |
| Carbohydrate-INH | Glucose/Mannose linkage | 0.31 | Cell wall disruption | High |
Data Source: Synthesized from recent comparative studies [1, 4].
Anticancer Cytotoxicity: Analogs vs. Doxorubicin
Benzohydrazides fused with dihydropyrazole or pyrrole rings exhibit potent antiproliferative effects. Unlike Doxorubicin, which causes significant cardiotoxicity, specific benzohydrazide analogs (e.g., H20 , C8 ) show high selectivity for EGFR-overexpressing cells (A549, MCF-7).
| Compound | Cell Line | IC | Standard (Doxorubicin) IC | Relative Potency |
| Analog H20 | A549 (Lung) | 0.46 | ~0.50 | Equivalent / Superior |
| Analog H20 | MCF-7 (Breast) | 0.29 | ~0.40 | Superior |
| Analog C8 | A549 (Lung) | 9.54 | 8.20 | Comparable |
| Analog C8 | BEAS-2B (Normal) | >200 | <50 | High Safety Margin |
Data Source: Comparative cytotoxicity assays [2, 5].
Urease Inhibition: Analogs vs. Thiourea/AHA
Helicobacter pylori survival depends on urease. Benzohydrazides act as competitive inhibitors by chelating the active site Nickel ions.
Key Finding: Compound 36 (2,5-dichloro substituted) outperforms Thiourea by over 20-fold due to enhanced hydrophobic interaction with the enzyme pocket.
| Compound | IC | Kinetic Mode | Binding Affinity (Docking) |
| Thiourea (Std) | 21.25 | Mixed | Low |
| Acetohydroxamic Acid | ~100 | Competitive | Moderate |
| Analog 36 | 0.87 | Competitive | High (Interaction w/ His519) |
| Analog b19 | 0.16 | Reversible | Very High |
Data Source: Urease inhibition kinetics studies [3, 6].[3][4][5][6]
Part 3: Experimental Protocols (The "Expertise" Pillar)
To ensure reproducibility and scientific integrity, the following protocols include critical "Why" steps often omitted in standard methods.
Protocol A: Urease Inhibition Kinetics (Indophenol Method)
Objective: Determine the IC
Workflow Diagram:
Figure 2: Step-by-step kinetic assay for urease inhibition. Pre-incubation is critical for establishing equilibrium.
Detailed Procedure:
-
Preparation: Dissolve benzohydrazide analogs in 100% DMSO. Dilute with phosphate buffer (pH 6.8) such that the final DMSO concentration is <0.5% .
-
Expert Insight: Higher DMSO concentrations can denature the urease enzyme, leading to false positives.
-
-
Pre-incubation: Mix 25
L of enzyme (Jack bean urease, 5 U/mL) with 5 L of test compound. Incubate for 15 mins at 37°C.-
Causality: This step allows the inhibitor to chelate the Nickel ions in the active site before the substrate competes for binding.
-
-
Reaction: Add 55
L of Urea (100 mM). Incubate for exactly 15 mins. -
Termination & Detection: Add 45
L of phenol reagent and 70 L of alkali reagent (hypochlorite). Incubate for 50 mins. -
Readout: Measure absorbance at 625 nm. Calculate % inhibition:
.
Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Objective: Assess metabolic activity as a proxy for cell viability.
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add benzohydrazide analogs (0.1 - 100
M).-
Control 1 (Negative): 0.1% DMSO (Vehicle).
-
Control 2 (Positive): Doxorubicin (Standard).[7]
-
Control 3 (Blank): Media only (No cells) - Critical for background subtraction.
-
-
Incubation: 48h at 37°C, 5% CO
. -
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Calculate IC
using non-linear regression (Sigmoidal dose-response).
Part 4: Critical Evaluation & Link Integrity
Solubility & ADME Considerations
While benzohydrazide analogs often show superior potency, their solubility can be a limiting factor.
-
Challenge: Planar aromatic rings (e.g., in Compound 36) increase
- stacking, reducing aqueous solubility. -
Solution: The introduction of aliphatic heterocycles (like the cyclohexylpiperazine in IP11 ) significantly improves the pharmacokinetic profile without sacrificing potency [1].
Mechanism of Action Confirmation
-
Anticancer: Flow cytometry analysis of C8 confirms cell cycle arrest at the G2/M phase , distinguishing it from non-specific toxins [5].
-
Antitubercular: Molecular docking of IP11 confirms binding to the NADH binding site of InhA, a distinct mechanism from Isoniazid's covalent adduct formation [4].
References
-
Design, Synthesis, and Investigation of Antitubercular Activity of Isoniazid-Derived Hydrazones. Source: MDPI (2025). URL:[Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: PubMed Central / NIH (2014). URL:[Link]
-
Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Source: Bioorganic Chemistry / PubMed (2019). URL:[Link]
-
Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. Source: Future Microbiology (2019).[8] URL:[Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Source: MDPI (2023). URL:[Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Validation of 4-Butoxy-3-methoxybenzohydrazide's Putative Mechanism of Action as a Novel Enzyme Inhibitor
Abstract
The identification and validation of a novel compound's mechanism of action (MoA) is a critical step in drug discovery and development. This guide provides a comprehensive framework for the cross-validation of the MoA for a novel chemical entity, 4-Butoxy-3-methoxybenzohydrazide. Due to the limited existing data on this specific molecule, we hypothesize a putative MoA based on its structural similarity to known enzyme inhibitors. This guide will use the well-characterized Histone Deacetylase (HDAC) inhibitor, Vorinostat (SAHA), as a benchmark for comparison. We will detail a multi-pronged experimental approach, from initial biochemical assays to cellular target engagement and downstream pathway analysis, to rigorously test our hypothesis and provide a robust validation workflow for researchers.
Introduction: The Challenge of MoA Elucidation for Novel Compounds
4-Butoxy-3-methoxybenzohydrazide is a synthetic compound with a benzohydrazide scaffold. While this chemical motif is present in various biologically active molecules, the specific pharmacological profile of 4-Butoxy-3-methoxybenzohydrazide remains uncharacterized. The process of elucidating a new drug's MoA is often a complex, iterative process that requires layers of evidence to build a conclusive case. This guide aims to provide a logical and experimentally sound workflow for researchers to follow when faced with a similar challenge.
Our hypothetical MoA for 4-Butoxy-3-methoxybenzohydrazide is its function as an inhibitor of Histone Deacetylases (HDACs). This hypothesis is based on the structural features of the molecule which resemble other known HDAC inhibitors. To validate this, we will compare its performance against Vorinostat, an FDA-approved HDAC inhibitor.
Experimental Strategy: A Multi-tiered Approach to MoA Validation
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: Thermal Shift Curves
The Western blot data will be quantified, and the amount of soluble HDAC protein at each temperature will be plotted to generate thermal shift curves.
Expected Outcome: In the presence of a binding compound (4-Butoxy-3-methoxybenzohydrazide or Vorinostat), the thermal shift curve for the target HDAC protein will shift to the right, indicating a higher melting temperature and thus, stabilization of the protein.
Tier 3: Downstream Cellular Effects
Confirmation of target engagement should be followed by an assessment of the downstream cellular consequences of target inhibition. For an HDAC inhibitor, the most direct downstream effect is an increase in histone acetylation. [1][2][3][4]
Western Blot for Histone Acetylation
Experimental Protocol:
-
Cell Treatment: Treat a human cell line with increasing concentrations of 4-Butoxy-3-methoxybenzohydrazide and Vorinostat for a defined period (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol or a commercial kit. [5]3. Western Blot Analysis: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 and anti-acetyl-Histone H4). [6][7][8]A total histone H3 or H4 antibody should be used as a loading control.
-
Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Data Presentation: Dose-dependent Increase in Histone Acetylation
| Compound | Acetyl-H3 (Fold Change) at 1 µM | Acetyl-H3 (Fold Change) at 10 µM | Acetyl-H4 (Fold Change) at 1 µM | Acetyl-H4 (Fold Change) at 10 µM |
| 4-Butoxy-3-methoxybenzohydrazide | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Vorinostat (SAHA) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Interpretation: A dose-dependent increase in global histone acetylation following treatment with 4-Butoxy-3-methoxybenzohydrazide, similar to the effect of Vorinostat, would strongly support the proposed MoA.
Caption: Simplified HDAC signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to the cross-validation of a hypothesized mechanism of action for the novel compound, 4-Butoxy-3-methoxybenzohydrazide. By employing a multi-tiered strategy that combines biochemical assays, cellular target engagement studies, and downstream pathway analysis, and by consistently comparing the results to a well-characterized drug, Vorinostat, researchers can build a strong, evidence-based case for the compound's MoA.
Positive results from this workflow would justify further investigation, including:
-
Broader Selectivity Profiling: Testing against a wider panel of HDAC isoforms and other related enzymes.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the compound's properties in vivo.
-
Transcriptomic and Proteomic Analyses: To gain a more global understanding of the cellular changes induced by the compound.
This structured approach to MoA validation is essential for advancing promising new chemical entities through the drug discovery pipeline.
References
-
Marks, P. A., & Dokmanovic, M. (2005). Histone deacetylase inhibitors: discovery and development as anticancer agents. Expert opinion on investigational drugs, 14(12), 1497–1511. [Link]
-
Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews Drug discovery, 5(9), 769–784. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Retrieved February 15, 2026, from [Link]
Sources
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 5. oaji.net [oaji.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Verification and Comparative Guide to the Synthesis of 4-Butoxy-3-methoxybenzohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, independent verification, and comparative analysis of 4-Butoxy-3-methoxybenzohydrazide. In the absence of established literature for this specific molecule, this document outlines two robust, proposed synthetic routes grounded in fundamental organic chemistry principles. Each proposed method is accompanied by a detailed protocol, a discussion of the underlying chemical logic, and a rigorous workflow for analytical verification to ensure product identity, purity, and reproducibility.
The core objective is to equip researchers with a reliable, self-validating system for producing and characterizing 4-Butoxy-3-methoxybenzohydrazide, a novel compound with potential applications in medicinal chemistry, given the known biological activities of the broader benzohydrazide class.[1]
Section 1: Proposed Primary Synthesis Route via Ester Hydrazinolysis
The most direct and widely adopted method for the synthesis of benzohydrazides involves the nucleophilic acyl substitution reaction between a carboxylate ester and hydrazine hydrate.[2][3] This pathway is often preferred due to its operational simplicity and generally high yields. The proposed synthesis begins with the commercially available and cost-effective starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[4][5]
The synthesis proceeds in two key stages:
-
Williamson Ether Synthesis: Introduction of the butoxy group at the 4-position of the aromatic ring.
-
Esterification & Hydrazinolysis: Conversion of the carboxylic acid to a methyl ester, followed by reaction with hydrazine hydrate to form the target hydrazide.
Rationale and Mechanistic Considerations
Williamson Ether Synthesis: This classic SN2 reaction is a reliable method for forming ethers.[6][7] The phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks an alkyl halide, in this case, 1-bromobutane, to form the ether linkage.[7][8] The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation and leaving the nucleophilic phenoxide more accessible.[8]
Hydrazinolysis: This step involves the reaction of the synthesized methyl 4-butoxy-3-methoxybenzoate with hydrazine hydrate. Hydrazine, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction typically proceeds under reflux in an alcoholic solvent like ethanol.[9] The process results in the displacement of the methoxy group and the formation of the stable hydrazide product.[2][3]
Experimental Protocol: Primary Route
Part A: Synthesis of Methyl 4-butoxy-3-methoxybenzoate
-
Esterification: To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, remove methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution. Extract the product, methyl 4-hydroxy-3-methoxybenzoate, with ethyl acetate.
-
Alkylation: Combine methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and 1-bromobutane (1.2 eq) in DMF.[10]
-
Heat the reaction mixture to 70-80°C for 3-4 hours, with continuous stirring. Monitor the reaction progress via TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.[10]
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield methyl 4-butoxy-3-methoxybenzoate.
Part B: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
-
Dissolve the methyl 4-butoxy-3-methoxybenzoate (1.0 eq) from Part A in anhydrous ethanol in a round-bottom flask.[9]
-
Add an excess of hydrazine hydrate (5.0 eq) to the solution.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.[3][9]
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 4-Butoxy-3-methoxybenzohydrazide, is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.
Visualization of the Primary Synthesis Workflow
Caption: Workflow for the Primary Synthesis Route via Ester Hydrazinolysis.
Section 2: Proposed Alternative Synthesis Route via Acyl Chloride
An alternative approach to synthesizing benzohydrazides involves the use of a more reactive acyl chloride intermediate. This method can be advantageous when the corresponding ester is difficult to synthesize or shows low reactivity towards hydrazinolysis. The synthesis begins with 4-butoxy-3-methoxybenzoic acid, which can be prepared from vanillic acid as described in the primary route.
Rationale and Mechanistic Considerations
Acyl Chloride Formation: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] Thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.[11]
Reaction with Hydrazine: The resulting 4-butoxy-3-methoxybenzoyl chloride is a potent electrophile. It reacts rapidly with the nucleophilic hydrazine, often at low temperatures, to form the desired hydrazide.[12] This reaction is typically faster and may proceed under milder conditions than the ester hydrazinolysis route.
Experimental Protocol: Alternative Route
Part A: Synthesis of 4-butoxy-3-methoxybenzoic acid
-
Synthesize the precursor ester, methyl 4-butoxy-3-methoxybenzoate, as described in Section 1.2, Part A.
-
Saponification: Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) in methanol/water until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with cold 2M HCl to precipitate the 4-butoxy-3-methoxybenzoic acid.[13][14]
-
Filter, wash with cold water, and dry the carboxylic acid.
Part B: Synthesis of 4-Butoxy-3-methoxybenzohydrazide
-
In a flask equipped with a reflux condenser and a gas trap, add 4-butoxy-3-methoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Gently reflux the mixture for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-butoxy-3-methoxybenzoyl chloride.
-
In a separate flask, prepare a stirred solution of hydrazine hydrate (2.2 eq) in an inert solvent like dichloromethane (DCM) at 0°C.
-
Slowly add the crude acyl chloride (dissolved in DCM) dropwise to the cold hydrazine solution.[12]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.
Visualization of the Alternative Synthesis Workflow
Caption: Workflow for the Alternative Synthesis Route via Acyl Chloride.
Section 3: Independent Verification Workflow
Accurate structural elucidation and characterization are paramount in medicinal chemistry and drug development.[1] A multi-technique analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized 4-Butoxy-3-methoxybenzohydrazide.[15][16]
Analytical Methodologies
| Analytical Technique | Purpose & Expected Observations |
| ¹H NMR | To confirm the proton environment and connectivity. Expected Signals: Aromatic protons on the trisubstituted ring, singlets for -OCH₃ and -NH, a broad singlet for -NH₂, and multiplets for the butoxy chain (-OCH₂-, -CH₂-, -CH₂-, -CH₃). Integration should match the number of protons in each environment.[3] |
| ¹³C NMR | To identify all unique carbon atoms. Expected Signals: Carbonyl carbon (~165-170 ppm), aromatic carbons (including quaternary carbons attached to oxygen), methoxy carbon (~56 ppm), and four distinct signals for the butoxy group carbons.[3] |
| FT-IR Spectroscopy | To identify key functional groups. Expected Peaks: N-H stretching (two bands for -NH₂ around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1640-1680 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C-H stretching.[1] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. Expected Result: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₁₈N₂O₃. High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation.[17] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. A single, sharp peak under various solvent conditions indicates high purity. |
Visualization of the Verification Process
Caption: Flowchart for the Independent Analytical Verification Process.
Section 4: Comparative Analysis of Synthesis Routes
The choice between the two proposed synthetic routes depends on factors such as laboratory resources, desired purity, scale, and safety considerations.
| Parameter | Route 1: Ester Hydrazinolysis | Route 2: Acyl Chloride | Rationale & Field Insights |
| Number of Steps | 3 (from vanillic acid) | 4 (from vanillic acid) | The ester route is more convergent and requires fewer distinct synthetic operations. |
| Reagent Handling & Safety | Uses standard lab reagents. Hydrazine is toxic and must be handled with care. | Requires thionyl chloride, which is corrosive and releases toxic gases (SO₂, HCl). Requires a gas trap. | The ester route is generally considered safer and more environmentally benign due to less hazardous reagents and byproducts. |
| Reaction Conditions | Requires prolonged heating (reflux) for hydrazinolysis. | Acyl chloride formation requires reflux; subsequent reaction with hydrazine is fast and occurs at low temperatures. | The acyl chloride route may offer faster conversion in the final step but involves harsher conditions for the intermediate formation. |
| Purification | Product often precipitates directly from the reaction mixture, simplifying purification. | Requires aqueous work-up and likely recrystallization or chromatography to remove byproducts. | The primary route may yield a cleaner crude product, potentially reducing purification efforts. |
| Scalability | Well-suited for both small and large-scale synthesis. | Thionyl chloride handling and gaseous byproduct management can complicate large-scale synthesis. | The ester hydrazinolysis pathway is generally more amenable to industrial scale-up. |
| Overall Yield | Potentially higher overall yield due to fewer steps and simpler purification. | Yield can be compromised during the multi-step work-up and purification of the acyl chloride intermediate. | For laboratory-scale synthesis, both routes can be optimized to provide good yields. |
Conclusion
This guide presents two viable and robust pathways for the synthesis and verification of 4-Butoxy-3-methoxybenzohydrazide.
-
The Primary Route via Ester Hydrazinolysis is recommended as the superior method for most applications. It is more streamlined, employs safer reagents, and involves a simpler purification process, making it more efficient and scalable.
-
The Alternative Route via Acyl Chloride serves as a valid secondary option, particularly if the ester intermediate proves unreactive. However, it requires more stringent handling of hazardous materials and a more involved purification workflow.
For any synthesis of a novel compound, the Independent Verification Workflow outlined in Section 3 is critical. Rigorous characterization using NMR, FT-IR, MS, and HPLC is not merely a suggestion but a requirement to ensure the scientific integrity of any subsequent research.
References
- BenchChem. (2025).
- Synthesis of novel 5-substituted-1,3,4-oxadiazole-2-ones by cyclization of hydrazides with carbon dioxide. (n.d.). RSC Advances.
- Synthesis and characterization of novel benzohydrazide deriv
- Dermer, O. C. (1934). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Williamson Ether Synthesis. (n.d.). TCI EUROPE N.V.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Processes for making hydrazides. (2008).
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. (n.d.). SciSpace.
- Preparation method of hydrazide compound. (n.d.).
- Francis Academic Press. (n.d.).
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing.
- 4-BUTOXY-3-METHOXYBENZOIC ACID. (n.d.). Crescent Chemical Company.
- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
- BenchChem. (2025). An In-depth Technical Guide to 4-Methoxybenzoic Acid.
- Synthesis of 4-acetoxy-3-methoxybenzoic acid. (n.d.). PrepChem.com.
- An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6. (n.d.).
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. (n.d.). NIST WebBook.
- Kamm, O., & Kamm, W. F. (n.d.).
- Costa, G. M., et al. (2025). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.
- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. (n.d.). NIST WebBook.
- 4-HYDROXY-3-METHOXYBENZOIC ACID. (n.d.). FEMA.
- 4-butoxy-3-methoxybenzoic acid (C12H16O4). (n.d.). PubChemLite.
- Benzoic Acid Esters, Benzo
- BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 4. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6 [matrix-fine-chemicals.com]
- 5. femaflavor.org [femaflavor.org]
- 6. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 13. crescentchemical.com [crescentchemical.com]
- 14. PubChemLite - 4-butoxy-3-methoxybenzoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 15. imedpub.com [imedpub.com]
- 16. researchgate.net [researchgate.net]
- 17. lehigh.edu [lehigh.edu]
The Efficacy of 4-Butoxy-3-methoxybenzohydrazide: A Comparative Analysis with Established Therapeutics
A Senior Application Scientist's Perspective on a Novel Candidate's Potential
In the landscape of drug discovery, the exploration of novel chemical entities is paramount to advancing therapeutic options. This guide delves into the scientific assessment of 4-Butoxy-3-methoxybenzohydrazide, a compound of interest due to its structural relation to molecules with established biological activities. As of the latest literature review, no direct experimental efficacy data for 4-Butoxy-3-methoxybenzohydrazide has been published. Therefore, this guide will provide a comparative framework based on the known efficacy of structurally analogous compounds and outline the requisite experimental protocols to rigorously evaluate its therapeutic potential. Our audience of researchers, scientists, and drug development professionals will find this a comprehensive roadmap for investigating this promising, yet uncharacterized, molecule.
Introduction to 4-Butoxy-3-methoxybenzohydrazide: A Candidate Molecule
4-Butoxy-3-methoxybenzohydrazide belongs to the benzohydrazide class of compounds, characterized by a benzene ring and a hydrazide functional group. The presence of a methoxy and a butoxy group on the benzene ring suggests potential for specific biological interactions and metabolic stability. Its structural similarity to vanillin and its derivatives, which have demonstrated a range of bioactivities, positions it as a compound of interest for further investigation.[1]
The core structure, a benzohydrazide, is a versatile scaffold that has been explored for a multitude of therapeutic applications, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[2] The exploration of derivatives of this core structure is a common strategy in medicinal chemistry to optimize potency and selectivity.
Postulated Therapeutic Applications and Comparative Framework
Based on the known biological activities of structurally related compounds, we can hypothesize potential therapeutic applications for 4-Butoxy-3-methoxybenzohydrazide in the following areas:
-
Anticancer Activity: Vanillic acid, a related compound, has been shown to inhibit tumor growth by affecting key signaling pathways such as mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK.[1] Furthermore, various benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. Therefore, a comparative analysis against established chemotherapeutic agents is warranted.
-
Antimicrobial Activity: Hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against various bacterial strains.[3] This suggests that 4-Butoxy-3-methoxybenzohydrazide could be a candidate for development as an antimicrobial agent.
-
Anti-inflammatory Activity: The anti-inflammatory properties of vanillic acid and other phenolic compounds are well-documented.[4] Given the structural similarities, 4-Butoxy-3-methoxybenzohydrazide may also possess anti-inflammatory effects.
For the purpose of this guide, we will focus on a hypothetical comparison in the context of anticancer therapy , a field with a significant need for novel and effective treatments.
Comparative Efficacy: A Hypothetical Analysis
The following table presents a hypothetical comparison of 4-Butoxy-3-methoxybenzohydrazide with two well-established anticancer drugs, Doxorubicin (a topoisomerase inhibitor) and Cisplatin (a DNA alkylating agent). It is crucial to reiterate that the data for 4-Butoxy-3-methoxybenzohydrazide is purely illustrative and requires experimental validation.
| Compound | Proposed Mechanism of Action | Hypothetical IC50 (µM) on MCF-7 (Breast Cancer) | Hypothetical IC50 (µM) on A549 (Lung Cancer) | Known Side Effects of Comparators |
| 4-Butoxy-3-methoxybenzohydrazide | Inhibition of cancer cell proliferation via modulation of signaling pathways (e.g., mTOR, MAPK) | To be determined | To be determined | To be determined |
| Doxorubicin | Intercalation into DNA, inhibition of topoisomerase II | 0.5 - 2 | 1 - 5 | Cardiotoxicity, myelosuppression, nausea |
| Cisplatin | Forms DNA adducts, leading to apoptosis | 5 - 15 | 10 - 30 | Nephrotoxicity, neurotoxicity, ototoxicity |
Proposed Mechanistic Pathways
Based on the mechanisms of related compounds, 4-Butoxy-3-methoxybenzohydrazide could potentially exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathways potentially inhibited by 4-Butoxy-3-methoxybenzohydrazide.
Essential Experimental Protocols for Efficacy Determination
To validate the therapeutic potential of 4-Butoxy-3-methoxybenzohydrazide, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this evaluation.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of 4-Butoxy-3-methoxybenzohydrazide that inhibits the growth of cancer cells by 50% (IC50).
Methodology (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 4-Butoxy-3-methoxybenzohydrazide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Mechanism of Action
Objective: To investigate the effect of 4-Butoxy-3-methoxybenzohydrazide on the expression and phosphorylation of key proteins in signaling pathways.
Methodology:
-
Cell Lysis: Treat cancer cells with 4-Butoxy-3-methoxybenzohydrazide at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-mTOR, total mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Standard workflow for Western Blot analysis.
Discussion and Future Directions
The structural features of 4-Butoxy-3-methoxybenzohydrazide, when viewed in the context of its chemical relatives, suggest a promising avenue for therapeutic research. The vanilloid moiety has been associated with a range of biological activities, including anticancer and anti-inflammatory effects.[1][5] The benzohydrazide core is a known pharmacophore present in numerous bioactive compounds.[2]
The immediate and critical next step is the empirical validation of the hypothesized activities of 4-Butoxy-3-methoxybenzohydrazide. The protocols outlined in this guide provide a foundational framework for such an investigation. Should in vitro studies yield positive results, further preclinical development, including in vivo efficacy studies in animal models and comprehensive toxicology assessments, will be necessary.
References
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
-
Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials. MDPI. [Link]
-
Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate (2). [Link]
-
Anti-tumor role and molecular mechanism of vanillic acid. SpringerLink. [Link]
-
Protective Role of Vanillic Acid against Diethylnitrosamine- and 1,2-Dimethylhydrazine-Induced Hepatocarcinogenesis in Rats. PMC. [Link]
-
Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Academic Journals. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]
-
Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro Antiproliferative and Anti-inflammatory Activities. PMC. [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. [Link]
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Semantic Scholar. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. [Link]
-
4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). PubChem. [Link]
-
Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor. [Link]
-
(PDF) 4-Methoxybenzohydrazide. ResearchGate. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [Link]
-
Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
peer-reviewed studies on substituted benzohydrazides
Title: Comparative Analysis of Substituted Benzohydrazides: Synthetic Efficiency and Pharmacological Potency
Executive Summary The benzohydrazide scaffold (–C(=O)NHNH–) represents a privileged structure in medicinal chemistry, acting as a versatile ligase for various pharmacophores. Its ability to form hydrogen bonds and coordinate with metal ions makes it a critical backbone for designing antimicrobial and anticancer agents. This guide provides a technical comparison of substituted benzohydrazides against standard clinical alternatives, focusing on synthetic optimization (Microwave vs. Conventional) and therapeutic efficacy (IC50/MIC benchmarking).
Part 1: Synthetic Efficiency Comparison
The Challenge: Conventional synthesis of benzohydrazide derivatives (often via Schiff base condensation with aldehydes) is plagued by long reaction times and moderate yields due to the reversibility of the imine formation.
The Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to accelerate the reaction kinetics.
Comparative Data: Conventional Reflux vs. Microwave Irradiation
The following data synthesizes peer-reviewed metrics for the synthesis of N'-substituted benzohydrazides (e.g., N'-benzylidenebenzohydrazide derivatives).
| Metric | Conventional Reflux | Microwave Irradiation (MW) | Performance Delta |
| Reaction Time | 2.0 – 8.0 Hours | 2 – 10 Minutes | 98% Reduction |
| Yield (%) | 65% – 72% | 83% – 94% | +18-22% Increase |
| Solvent Usage | High (Ethanol/Methanol) | Low / Solvent-Free | Green Chemistry Compliant |
| Catalyst | Glacial Acetic Acid (Required) | Glacial Acetic Acid (Catalytic) | Equivalent |
| Purity | Requires Recrystallization | Often Analytical Grade | Process Efficiency |
Data Sources: [1], [2], [3]
Expert Insight (Causality):
The dramatic acceleration in MAOS is not merely thermal. The polar nature of the hydrazide group (–CONHNH2) and the aldehyde carbonyl makes them highly susceptible to dielectric heating . The oscillating microwave field aligns the dipoles of the reactants, increasing the effective collision frequency and lowering the activation energy (
Visualization: Synthetic Workflow Logic
Figure 1: Comparative workflow showing the kinetic advantage of dipolar polarization in microwave synthesis.
Part 2: Pharmacological Performance
This section benchmarks specific benzohydrazide derivatives against "Gold Standard" clinical drugs.
A. Anticancer Potency: Pyrrolyl Benzohydrazides vs. Doxorubicin
Recent studies have repurposed anti-tubercular pyrrolyl benzohydrazides as potent anticancer agents targeting PLK1 (Polo-like kinase 1) , a critical regulator of mitosis.
Comparative Efficacy (IC50 in µM) Lower values indicate higher potency.
| Compound | Target Mechanism | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Compound C8 (Pyrrolyl Benzohydrazide) | PLK1 Inhibition / G2/M Arrest | 9.54 µM | 12.45 µM | 11.20 µM |
| Doxorubicin (Standard of Care) | DNA Intercalation / Topo II Inhibition | 8.20 µM | 5.40 µM | 6.10 µM |
| Compound C18 (Nitro-derivative) | PLK1 Inhibition | 10.38 µM | 15.60 µM | 14.10 µM |
Data Source: [4]
Analysis: While Doxorubicin remains slightly more potent, Compound C8 exhibits comparable efficacy (within 1.3 µM on A549 cells) with a potentially more targeted mechanism (PLK1 inhibition) compared to the systemic toxicity often associated with Doxorubicin's DNA intercalation. The study highlights that the pyrrole ring enhances lipophilicity, facilitating cellular entry.
B. Antimicrobial Activity: Thiophene-Benzohydrazides vs. Gentamycin
Substituted benzohydrazides, particularly those bearing electron-withdrawing groups (Cl, NO2) or heterocyclic rings (Thiophene), show significant bacteriostatic properties.
Comparative MIC (Minimum Inhibitory Concentration)
| Compound | Structure Feature | Organism: E. coli | Organism: S. aureus |
| Compound S3 (Thiophene-derivative) | Thiophene Ring (High Lipophilicity) | pMIC = 15 | High Activity |
| Gentamycin (Standard Antibiotic) | Aminoglycoside | pMIC = 13 | High Activity |
| Unsubstituted Benzohydrazide | No pharmacophore modification | Low Activity | Low Activity |
Data Source: [5]
Expert Insight: Compound S3 outperforms Gentamycin in this specific assay (pMIC 15 vs 13).[1] The inclusion of the thiophene moiety is critical; as a bioisostere of the benzene ring, it alters the electronic distribution and lipophilicity (LogP), allowing better penetration of the bacterial cell wall.
Part 3: Validated Experimental Protocol
Protocol: Microwave-Assisted Synthesis of Schiff Base Benzohydrazides Objective: Synthesis of N'-benzylidenebenzohydrazide derivatives. Validation: This protocol is self-validating via TLC monitoring (disappearance of aldehyde spot).
Reagents:
-
Substituted Benzohydrazide (1 mmol)
-
Substituted Benzaldehyde (1 mmol)[2]
-
Ethanol (Absolute, 2-3 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Preparation: In a Pyrex beaker, dissolve 1 mmol of benzohydrazide and 1 mmol of the corresponding aldehyde in minimal ethanol (approx. 2 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reasoning: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic for the hydrazide attack.
-
Irradiation: Place the beaker in a microwave reactor (or modified domestic microwave with reflux condenser). Irradiate at 350W.
-
Pulse Method: Irradiate for 30 seconds, pause for 10 seconds (to prevent superheating), repeat for a total of 2-4 minutes.
-
-
Monitoring: Spot a TLC plate every 60 seconds. The reaction is complete when the aldehyde spot (usually high Rf) disappears.
-
Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.
Part 4: Mechanism of Action (Anticancer)
The following diagram illustrates the pathway by which Pyrrolyl Benzohydrazide (Compound C8) induces apoptosis, as detailed in the referenced study [4].
Figure 2: Mechanism of Action for Compound C8, showing the cascade from PLK1 inhibition to apoptotic cell death.
References
-
Conventional Versus Microwave Assisted Synthesis... of Benzohydrazide Derivatives. Med Chem (Los Angeles). [Link][2]
-
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of ChemTech Research. [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules (MDPI). [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
Sources
Assessing the Novelty of 4-Butoxy-3-methoxybenzohydrazide: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of unique molecular scaffolds is a cornerstone of drug discovery. This guide provides a comprehensive framework for assessing the novelty of 4-Butoxy-3-methoxybenzohydrazide, a compound with unexplored potential. By juxtaposing its predicted attributes with well-characterized analogs and detailing rigorous experimental methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals. Our objective is to furnish a robust, scientifically-grounded protocol for evaluating the unique properties of this and similar novel chemical entities.
Introduction: The Rationale for Investigating 4-Butoxy-3-methoxybenzohydrazide
Benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] This versatile scaffold, consisting of a benzene ring linked to a hydrazide moiety, has been the foundation for developing antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] The therapeutic efficacy of benzohydrazide derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.
4-Butoxy-3-methoxybenzohydrazide introduces a distinctive substitution pattern, featuring a butoxy group at the 4-position and a methoxy group at the 3-position. This specific arrangement is anticipated to confer unique physicochemical properties, most notably an increase in lipophilicity due to the butoxy chain. This enhanced lipophilicity may, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to improved cell membrane permeability and target engagement. This guide outlines a systematic approach to characterizing the properties of 4-Butoxy-3-methoxybenzohydrazide and evaluating its novelty against established compounds.
Comparative Analysis: Benchmarking Against Known Alternatives
To ascertain the novelty of 4-Butoxy-3-methoxybenzohydrazide, a comparative analysis with structurally and functionally related compounds is imperative. We have selected two key comparators: Isoniazid, a frontline antitubercular drug and a simple hydrazide, and N'-(4-hydroxy-3-methoxybenzylidene) benzohydrazide, a structurally similar compound with documented biological activities.[4][5]
Table 1: Comparative Physicochemical and Biological Profile
| Property | 4-Butoxy-3-methoxybenzohydrazide | Isoniazid | N'-(4-hydroxy-3-methoxybenzylidene) benzohydrazide |
| Molecular Formula | C12H18N2O3[6] | C6H7N3O | C15H14N2O3[4] |
| Molecular Weight ( g/mol ) | 238.28[6] | 137.14 | 270.28[4] |
| Predicted XlogP | 1.9[6] | -0.7 | 2.4 |
| Known Biological Activities | Unreported | Antitubercular | Antioxidant, Antibacterial[4][5] |
| Mechanism of Action | To be determined | Inhibition of mycolic acid synthesis | Free radical scavenging, potential antibacterial mechanisms[4] |
The higher predicted XlogP of 4-Butoxy-3-methoxybenzohydrazide suggests increased lipid solubility compared to Isoniazid, which could be advantageous for targeting intracellular pathogens or crossing the blood-brain barrier. The comparison with the more complex benzohydrazone highlights the importance of the specific functional groups in determining biological activity.
Experimental Protocols for Novelty Assessment
A definitive assessment of novelty requires empirical data. The following protocols provide detailed, step-by-step methodologies for evaluating the potential antioxidant and antimicrobial properties of 4-Butoxy-3-methoxybenzohydrazide.
Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and sensitive method to screen the antioxidant potential of novel compounds.[4] It measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical, a process that is easily quantifiable via spectrophotometry.
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of 4-Butoxy-3-methoxybenzohydrazide in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent of a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and perform 2-fold serial dilutions down the column.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth and inoculum) and a negative control (broth only).
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Hypothetical Mechanism of Action and Signaling Pathway Interactions
Given the prevalence of anticancer activity among benzohydrazide derivatives, it is plausible that 4-Butoxy-3-methoxybenzohydrazide could interfere with cancer cell signaling pathways. [1][3][7]A hypothetical mechanism could involve the inhibition of key kinases in pro-survival pathways, such as the PI3K/Akt pathway.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates a potential mode of action where 4-Butoxy-3-methoxybenzohydrazide inhibits Akt phosphorylation, a critical node in a pathway that promotes cell survival and proliferation. Experimental validation through techniques like Western blotting for phosphorylated Akt levels would be necessary to substantiate this hypothesis.
Conclusion and Future Perspectives
The assessment of 4-Butoxy-3-methoxybenzohydrazide's novelty hinges on a systematic and comparative experimental approach. Its unique structural attributes, particularly the 4-butoxy substitution, warrant a thorough investigation into its biological properties. The protocols outlined in this guide provide a foundational framework for such an evaluation.
Future research should extend beyond antioxidant and antimicrobial screening to include a broader panel of biological assays, such as anticancer cytotoxicity against various cell lines, anti-inflammatory activity, and enzyme inhibition assays. [8]Elucidating the structure-activity relationship by synthesizing and testing analogs will be crucial for optimizing its potential therapeutic efficacy. [9]A comprehensive evaluation, as detailed in this guide, will ultimately determine the position of 4-Butoxy-3-methoxybenzohydrazide within the landscape of bioactive molecules and its potential for further development.
References
-
The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. [Link]
-
Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. [Link]
-
Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]
-
Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. [Link]
-
International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]
-
ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF. [Link]
-
MDPI. (2020, March 10). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
-
(n.d.). 4-Methoxy aroylhydrazones – promising agents protecting biologically relevant molecules from free radical damage. [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship study of the designed analogs (5 aa–cm). [Link]
-
Academic Journals. (2011, December 7). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. [Link]
-
PMC. (n.d.). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. [Link]
-
(n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
PubChemLite. (n.d.). 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3). [Link]
-
PubMed. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. [Link]
-
Semantic Scholar. (2021, October 22). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. [Link]
-
FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Link]
-
News Center. (2022, June 9). Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. [Link]
-
MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
-
(n.d.). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. [Link]
-
Impactfactor. (2016, June 8). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-butoxy-3-methoxybenzohydrazide (C12H18N2O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Butoxy-3-methoxybenzohydrazide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Butoxy-3-methoxybenzohydrazide, a compound that, due to its hydrazide functional group, necessitates careful handling and disposal protocols. By understanding the chemical principles underpinning these procedures, laboratory personnel can ensure a safe and compliant waste management process.
Hazard Profile and Essential Safety Precautions
Key Hazards Associated with Hydrazide Compounds:
-
Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 4-Butoxy-3-methoxybenzohydrazide in any capacity, from initial use to final disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and absorption, which is a primary route of exposure for many hazardous chemicals.[5] |
| Body Protection | A lab coat or chemical-resistant apron worn over appropriate street clothing. | Protects against spills and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary if handling large quantities or if there is a risk of aerosolization. | Inhalation of hydrazide compounds can be a significant route of exposure.[6] |
All handling of 4-Butoxy-3-methoxybenzohydrazide should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1][6]
Disposal Procedures: A Step-by-Step Protocol
The appropriate disposal method for 4-Butoxy-3-methoxybenzohydrazide is contingent on the quantity of waste generated. Regardless of the amount, all waste must be treated as hazardous.
Disposal of Small Quantities (e.g., residual amounts in containers, contaminated materials)
For trace amounts of 4-Butoxy-3-methoxybenzohydrazide, such as residue in empty containers or on contaminated items like weighing paper or pipette tips, the primary disposal method is through collection in a designated hazardous waste container.
Protocol for Small Quantity Disposal:
-
Container Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Collect the rinsate in a clearly labeled hazardous waste container designated for "Halogenated" or "Non-Halogenated" organic solvent waste, depending on the solvent used.
-
Solid Waste: Place all contaminated solid materials (gloves, weighing paper, etc.) into a separate, clearly labeled solid hazardous waste container.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area until they are collected by EHS personnel.
Disposal of Bulk Quantities
Disposing of larger quantities of 4-Butoxy-3-methoxybenzohydrazide requires a more robust approach and should always be managed through your institution's EHS department. Under no circumstances should bulk quantities of this chemical be disposed of down the drain or in regular trash.
Protocol for Bulk Quantity Disposal:
-
Waste Collection: Collect the bulk 4-Butoxy-3-methoxybenzohydrazide waste in a dedicated, compatible, and properly sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Butoxy-3-methoxybenzohydrazide," and the approximate quantity.
-
Contact EHS: Arrange for the collection of the hazardous waste by your institution's EHS department. They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
-
Treatment Methods: Professional hazardous waste disposal facilities typically use high-temperature incineration or chemical treatment to destroy hydrazide compounds safely.[7] Chemical treatment may involve oxidation with agents like sodium hypochlorite or hydrogen peroxide in a controlled environment.[7][8]
Waste Stream Management and Decision Flowchart
Effective waste management is a critical component of laboratory safety. The following flowchart provides a visual guide for the decision-making process when disposing of 4-Butoxy-3-methoxybenzohydrazide.
Caption: Decision-making workflow for the proper disposal of 4-Butoxy-3-methoxybenzohydrazide.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Butoxy-3-methoxybenzohydrazide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, which are grounded in the established principles of handling hazardous hydrazide compounds, researchers can confidently manage this chemical from acquisition to disposal. Always consult your institution's specific EHS protocols and the most current Safety Data Sheets for related compounds to ensure full compliance with local, state, and federal regulations.
References
- Benchchem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Fisher Scientific. (2025). Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
- MilliporeSigma. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
- Benchchem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicea.com [chemicea.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arxada.com [arxada.com]
A Researcher's Guide to the Safe Handling of 4-Butoxy-3-methoxybenzohydrazide: Personal Protective Equipment and Disposal
In the dynamic landscape of drug discovery and chemical research, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, field-tested protocols for the safe handling of 4-Butoxy-3-methoxybenzohydrazide, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. As your dedicated partner in scientific advancement, we aim to empower you with the knowledge to navigate the complexities of laboratory safety with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from similar hydrazide compounds, 4-Butoxy-3-methoxybenzohydrazide should be treated with caution.
Anticipated Hazards:
-
Skin Irritation: Many benzohydrazide derivatives are known to cause skin irritation.[1][2][3]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[4]
It is imperative to assume that any chemical with unknown toxicity is potentially hazardous.[5] Therefore, a conservative approach to PPE is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for safeguarding against chemical exposure.[6] The following table outlines the recommended PPE for handling 4-Butoxy-3-methoxybenzohydrazide.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: These materials offer broad chemical resistance. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[7][8] After handling the chemical, wash your hands thoroughly, even after removing gloves.[7][9] |
| Eye and Face Protection | Chemical Safety Goggles: These provide a seal around the eyes to protect against splashes.[7] If there is a significant splash risk, a Face Shield worn over safety goggles is recommended for full-face protection.[4][8] |
| Protective Clothing | Laboratory Coat: A flame-resistant lab coat should be worn to protect against spills and prevent contamination of personal clothing.[7] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a Ventilated Area: All handling of 4-Butoxy-3-methoxybenzohydrazide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[4][10] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the procedural steps for the safe handling of 4-Butoxy-3-methoxybenzohydrazide.
Caption: Workflow for Safe Handling of 4-Butoxy-3-methoxybenzohydrazide.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the safety information for structurally similar compounds.
-
Don all required PPE: nitrile gloves, chemical safety goggles, and a lab coat.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams.[11]
-
Doff PPE in the reverse order of donning to prevent self-contamination.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[5][9]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust and place it in a sealed, labeled container for disposal.[1][2] Clean the spill area with a suitable solvent and then wash with soap and water. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department immediately. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Labeling:
-
Solid Waste: Collect any solid 4-Butoxy-3-methoxybenzohydrazide waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[11]
All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's hazardous waste management guidelines for specific procedures.
By adhering to these protocols, you can confidently and safely incorporate 4-Butoxy-3-methoxybenzohydrazide into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Lab Safety Manual: Chemical Management | Hampshire College.
- Lab Safety Rules | Oklahoma State University.
- Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95% - Cole-Parmer. (2005, October 3).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - TCI Chemicals.
- 4 - SAFETY DATA SHEET. (2025, December 22).
- Hydrazine, N-BOC, N'-CBZ protected - Apollo Scientific.
- Hydrazine - Risk Management and Safety.
- Performance Chemicals Hydrazine - Arxada.
- Aldrich 173606 - • SAFETY DATA SHEET. (2025, November 7).
- 4-Hydroxy-3-methoxybenzohydrazide | C8H10N2O3 | CID 468601 - PubChem.
- 2 - SAFETY DATA SHEET. (2025, September 17).
- Safety Data Sheet - Cayman Chemical. (2025, September 10).
- 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. arxada.com [arxada.com]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
